Benzyl N-Benzylpyrrolidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 1-benzylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22-15-17-9-5-2-6-10-17)18-11-12-20(14-18)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEPOWKKYXJBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl N-Benzylpyrrolidine-3-carboxylate
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. Its unique conformational properties and its presence in the amino acid proline make it a valuable building block in the design of enzyme inhibitors, receptor agonists, and other therapeutic agents.[1][2] Specifically, N-benzylpyrrolidine derivatives have garnered significant attention for their potential in treating a range of conditions, including neurological disorders.[3][4][5] Benzyl N-Benzylpyrrolidine-3-carboxylate, the subject of this guide, is a key intermediate in the synthesis of these more complex molecules. Its structure combines the N-benzyl group, which can influence receptor binding and pharmacokinetic properties, with a benzyl ester protecting group at the 3-position of the pyrrolidine ring, facilitating further chemical transformations.
This technical guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this compound. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and discuss the underlying chemical principles that ensure a successful outcome.
Strategic Approach: A Multi-Step Synthesis
The synthesis of this compound can be efficiently achieved through a multi-step process that involves the formation of the pyrrolidine ring, followed by N-benzylation and finally, esterification of the carboxylic acid. This guide will focus on a convergent and reliable approach that leverages established chemical transformations.
Visualizing the Synthesis Pathway
The overall synthetic strategy is depicted in the workflow diagram below. This visual representation outlines the key transformations from commercially available starting materials to the final target molecule.
Sources
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of Benzyl N-Benzylpyrrolidine-3-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Benzyl N-Benzylpyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 570423-97-1) is a disubstituted pyrrolidine derivative. As a chemical scaffold, the pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The N-benzyl and benzyl ester functionalities of this specific molecule provide unique steric and electronic properties, making it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of central nervous system (CNS) active agents.[1][2] This guide provides a comprehensive analysis of its core physicochemical properties, synthesizing available data with theoretical principles to offer field-proven insights for its application in research and development.
Chemical Identity and Molecular Structure
A molecule's identity and structure are the foundation of its chemical behavior. This compound is defined by a central pyrrolidine ring, functionalized at the nitrogen atom with a benzyl group and at the 3-position with a benzyl carboxylate group.
| Identifier | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 570423-97-1 | [3][4] |
| Molecular Formula | C₁₉H₂₁NO₂ | [3][4] |
| Molecular Weight | 295.38 g/mol | [4] |
| SMILES | O=C(C1CN(CC2=CC=CC=C2)CC1)OCC3=CC=CC=C3 | [4] |
The presence of two bulky, lipophilic benzyl groups is a dominant feature, suggesting significant nonpolar character. The ester linkage and the tertiary amine within the pyrrolidine ring introduce polar elements that modulate its overall properties.
Caption: 2D Structure of this compound.
Computed Physicochemical Properties
Computational models provide valuable predictive data for molecular behavior, guiding experimental design and hypothesis generation. The following parameters have been calculated based on the molecule's structure.
| Computed Property | Value | Significance and Interpretation | Source |
| XLogP3 | 3.2 | This value indicates a significant degree of lipophilicity (hydrophobicity). A positive LogP suggests preferential partitioning into nonpolar environments (e.g., lipids, organic solvents) over water. This is critical for predicting membrane permeability and solubility characteristics. | [3] |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | TPSA is the surface sum over all polar atoms. A value below 60 Ų is often correlated with good cell membrane permeability and potential for CNS penetration. This low TPSA, despite the presence of an ester and amine, is a key feature for drug development professionals. | [3] |
| Hydrogen Bond Acceptor Count | 3 | The two oxygen atoms of the ester group and the tertiary nitrogen atom can act as hydrogen bond acceptors. This influences interactions with protic solvents and biological targets. | [3] |
| Hydrogen Bond Donor Count | 0 | The molecule lacks hydrogen atoms bonded to electronegative atoms (like O or N), so it cannot act as a hydrogen bond donor. This limits certain types of intermolecular interactions. | |
| Rotatable Bond Count | 6 | This count reflects the molecule's conformational flexibility. The bonds connecting the benzyl groups and the ester moiety to the pyrrolidine ring can rotate, allowing the molecule to adopt various spatial arrangements to fit into binding pockets. | [3] |
| Complexity | 345 | This is a measure of the intricacy of the molecular structure. A higher complexity score often correlates with more challenging synthetic routes. | [3] |
Experimental and Predicted Physical Properties
While computed data is predictive, experimental data provides a tangible measure of a substance's properties. Data for this specific molecule is sparse; therefore, predictions are supplemented with data from closely related analogs where appropriate.
| Property | Value | Remarks and Context | Source |
| Physical State | Solid | Predicted based on its molecular weight and structure. Related compounds like 1-Benzyl-pyrrolidine-3-carboxylic acid are solids. | |
| Boiling Point | No data available | Data is not available for this specific compound.[4] For context, the related methyl ester (Methyl N-Benzyl-3-pyrrolidinecarboxylate) has a boiling point of 98°C at 0.2 mmHg.[5][6] The ethyl ester analog boils at 118-120°C at 0.75 Torr.[7] The higher molecular weight of the benzyl ester suggests its boiling point would be significantly higher under vacuum. | |
| Solubility | Sparingly soluble in water (predicted) | The high XLogP3 of 3.2 strongly suggests poor aqueous solubility.[3] The large nonpolar surface area of the two benzyl groups dominates the molecule's character. It is expected to be soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), a principle known as "like dissolves like."[8] The related methyl ester is described as sparingly soluble in water (0.26 g/L at 25°C).[5][6] | |
| pKa (Predicted) | ~8.3 - 8.4 | This predicted value pertains to the conjugate acid of the pyrrolidine nitrogen. It indicates that the nitrogen is basic and will be protonated at physiological pH. This is a critical parameter for understanding its behavior in biological systems and for developing purification methods like acid-base extraction. The prediction is based on analogs like the methyl and ethyl esters.[5][6][7] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for structure verification and purity assessment. While specific spectra for this compound are not publicly available, its features can be reliably predicted.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals expected in the δ 7.2-7.4 ppm range, integrating to 10 protons from the two benzyl groups.
-
Benzyl CH₂ Protons: Two distinct singlets (or AB quartets) are expected. The benzylic protons of the ester (-O-CH₂-Ph) would likely appear around δ 5.1-5.2 ppm. The N-benzyl protons (-N-CH₂-Ph) would be further upfield, likely around δ 3.6-3.8 ppm.
-
Pyrrolidine Ring Protons: A series of complex multiplets expected between δ 2.0-3.5 ppm, integrating to 7 protons. The exact shifts and splitting patterns would depend on the stereochemistry and ring conformation.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: The ester carbonyl carbon should appear as a weak signal in the δ 170-175 ppm region.
-
Aromatic Carbons: Multiple signals expected between δ 127-140 ppm.
-
Benzylic and Pyrrolidine Carbons: Signals for the benzylic (-CH₂-Ph) and pyrrolidine ring carbons would be found in the δ 40-70 ppm range.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The primary ion observed would correspond to the exact mass of the molecule, which is 295.1572 m/z.[3]
-
Key Fragmentation: A prominent fragmentation pathway would be the loss of a benzyl radical (C₇H₇, 91 m/z) or a benzyloxy radical, leading to a base peak at m/z 91 (the tropylium ion) or other characteristic fragments.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band is expected around 1730-1740 cm⁻¹, characteristic of the ester carbonyl group.
-
C-H Aromatic Stretch: Peaks would be observed just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Peaks would be observed just below 3000 cm⁻¹.
-
C-O Stretch: Bands in the 1100-1300 cm⁻¹ region corresponding to the C-O bonds of the ester.
-
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
To provide actionable guidance, this section details an authoritative, self-validating protocol for determining the thermodynamic aqueous solubility of a compound like this compound.
Causality: The shake-flask method (OECD Guideline 105) is the gold standard for determining aqueous solubility. It establishes equilibrium between the solid compound and the aqueous phase, providing a thermodynamically stable value, which is crucial for preclinical development.
Caption: Workflow for Thermodynamic Solubility Assessment.
Step-by-Step Methodology:
-
Preparation:
-
Rationale: Using buffers at different pH values is critical because the solubility of ionizable compounds (like this one, with its basic nitrogen) is pH-dependent.
-
Protocol: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. Add a precise volume (e.g., 1 mL) of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4). Prepare in triplicate.
-
-
Equilibration:
-
Rationale: Achieving thermodynamic equilibrium is paramount for an accurate measurement. Agitation ensures maximum surface area contact, and a 24-48 hour period is typically sufficient for equilibrium to be reached. The continued presence of solid material confirms that the solution is saturated.
-
Protocol: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.
-
-
Sample Separation:
-
Rationale: It is crucial to completely remove any undissolved solid, as even microscopic particles will artificially inflate the measured concentration. High-speed centrifugation followed by careful removal of the supernatant is a reliable method.
-
Protocol: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes. Carefully pipette a known volume of the clear supernatant for analysis.
-
-
Quantification:
-
Rationale: A sensitive and specific analytical method like HPLC-UV or LC-MS is required for accurate quantification. A standard curve with known concentrations of the compound must be prepared in the same buffer to ensure matrix effects are accounted for.
-
Protocol: Create a calibration curve by dissolving the compound in a suitable organic solvent (like acetonitrile or DMSO) and then diluting it into the aqueous buffer. Analyze the supernatant from the solubility experiment against this curve to determine its concentration.
-
Conclusion
This compound is a lipophilic molecule (XLogP3 = 3.2) with a low polar surface area (29.5 Ų), characteristics that make it an intriguing candidate for scaffolds targeting the central nervous system.[1][3] Its basic nitrogen (predicted pKa ~8.3-8.4) ensures it will be protonated under most physiological conditions, a factor that heavily influences its solubility and interaction with biological targets.[5][7] While experimental data on its physical properties like melting and boiling points are not widely published, its structural similarity to known pharmaceutical intermediates provides a strong basis for predicting its behavior. The analytical and experimental frameworks provided in this guide offer a robust approach for researchers to handle, characterize, and effectively utilize this compound in synthetic and medicinal chemistry programs.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 570423-97-1|this compound|BLD Pharm [bldpharm.com]
- 5. METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE CAS#: 17012-21-4 [m.chemicalbook.com]
- 6. 17012-21-4 CAS MSDS (METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 5747-92-2 CAS MSDS (Ethyl 1-benzylpyrrolidine-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
Benzyl N-Benzylpyrrolidine-3-carboxylate CAS number 570423-97-1
An In-Depth Technical Guide to Benzyl N-Benzylpyrrolidine-3-carboxylate (CAS 570423-97-1): Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS 570423-97-1), a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyrrolidine ring is a well-established "privileged scaffold" in pharmacology, forming the core of numerous FDA-approved drugs.[1][2] This document delineates the structural attributes, physicochemical properties, and a proposed, robust synthetic pathway for this specific molecule. Furthermore, it explores the anticipated analytical characterization data and discusses its potential applications as a versatile building block for novel therapeutics, particularly targeting the central nervous system. The insights provided are grounded in established chemical principles and analogous transformations reported in peer-reviewed literature, offering researchers a practical and scientifically rigorous resource.
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[3] Its prevalence is not coincidental; the non-planar, puckered conformation of the pyrrolidine ring provides an ideal three-dimensional framework for substituents, enabling precise spatial orientation for optimal interaction with biological targets.[2] This structural feature contributes to enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles. Consequently, the pyrrolidine moiety is integral to drugs across diverse therapeutic areas, including antivirals, antidiabetics, and central nervous system (CNS) agents.[1][4]
This compound is a synthetically valuable derivative. It features two key functional groups that lend themselves to further chemical elaboration:
-
An N-benzyl group , which can influence lipophilicity and engage in critical cation-π interactions with protein targets.[5]
-
A benzyl ester at the 3-position, which serves as a protecting group for the carboxylic acid but can also be a key pharmacophoric element or a precursor for amide derivatives.[6]
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for planning synthetic manipulations, purification strategies, and formulation development.
| Property | Value | Reference |
| CAS Number | 570423-97-1 | [7] |
| Molecular Formula | C₁₉H₂₁NO₂ | [7] |
| Molecular Weight | 295.38 g/mol | [7] |
| Storage Conditions | Sealed in dry, Room Temperature | [7] |
Chemical Structure
The molecular structure consists of a central pyrrolidine ring substituted at the nitrogen (position 1) with a benzyl group and at position 3 with a benzyl carboxylate group.
Caption: Chemical structure of this compound.
Strategic Synthesis and Mechanistic Insights
The construction of substituted pyrrolidine rings is a central task in organic synthesis. Among the most powerful and convergent strategies is the [3+2] dipolar cycloaddition, which builds the five-membered ring in a single, often stereocontrolled, step.[2][3] This approach is mechanistically elegant and highly efficient for generating molecular complexity.
We propose a robust synthetic route to this compound based on the cycloaddition of an azomethine ylide precursor with benzyl acrylate. This method is adapted from a similar synthesis of the corresponding methyl ester.[8]
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis via [3+2] cycloaddition.
Detailed Experimental Protocol
Rationale: The choice of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as the azomethine ylide precursor is strategic. In the presence of a catalytic amount of acid (TFA), it readily eliminates methoxytrimethylsilane to generate the reactive N-benzyl azomethine ylide in situ. This ylide is then trapped by the dipolarophile, benzyl acrylate, to form the pyrrolidine ring directly.
-
Reaction Setup: To a stirred solution of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.0 eq.) and benzyl acrylate (1.1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.
-
Initiation: Slowly add a solution of trifluoroacetic acid (TFA, ~10 mol%) in DCM dropwise to the reaction mixture.
-
Causality: The acid catalyzes the formation of the reactive azomethine ylide dipole, initiating the cycloaddition cascade.
-
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic data are predicted based on the molecular structure.
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - ~7.3 ppm (m, 10H): Aromatic protons from both benzyl groups. - ~5.1 ppm (s, 2H): Methylene protons of the benzyl ester (O-CH₂-Ph). - ~3.6 ppm (s, 2H): Methylene protons of the N-benzyl group (N-CH₂-Ph). - ~2.5-3.5 ppm (m, 5H): Protons on the pyrrolidine ring (positions 2, 3, 4, 5). - ~2.0-2.4 ppm (m, 2H): Protons on the pyrrolidine ring (positions 4). |
| ¹³C NMR | - ~173 ppm: Carbonyl carbon of the ester. - ~136, 128, 127 ppm: Aromatic carbons from both benzyl groups. - ~66 ppm: Methylene carbon of the benzyl ester (O-C H₂-Ph). - ~58-60 ppm: Methylene carbon of the N-benzyl group (N-C H₂-Ph) and pyrrolidine carbons adjacent to nitrogen. - ~40-50 ppm: Remaining pyrrolidine ring carbons. |
| IR (Infrared) | - ~3030 cm⁻¹: Aromatic C-H stretch. - ~2950, 2850 cm⁻¹: Aliphatic C-H stretch. - ~1735 cm⁻¹: Strong C=O stretch (ester). - ~1170 cm⁻¹: C-O stretch (ester). |
| Mass Spec. | - ESI-MS: Expected [M+H]⁺ ion at m/z 296.16. |
Applications and Future Directions in Drug Discovery
The structural motifs within this compound make it a highly attractive scaffold for the development of novel therapeutics, particularly for CNS disorders.
Scaffold for Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs)
Research has shown that N-benzyl-N-(pyrrolidin-3-yl)carboxamides are potent dual inhibitors of the serotonin (5-HT) and norepinephrine (NA) transporters.[9][10] These compounds are structurally very similar to the title compound. The benzyl ester of CAS 570423-97-1 can be readily converted to a wide range of carboxamides via aminolysis, providing a direct and versatile entry point into this class of CNS-active agents.
Caption: Potential derivatization pathways for drug discovery.
The N-benzyl moiety is particularly significant. It can serve as a key pharmacophoric element that occupies a hydrophobic pocket in the target protein. For monoamine transporters, this group can engage in favorable cation-π interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the binding site, a strategy commonly employed in medicinal chemistry to enhance potency.[5]
Conclusion
This compound, CAS 570423-97-1, is more than just a chemical entity; it is a strategically designed building block with high potential in modern drug discovery. Its synthesis can be achieved efficiently via a proposed [3+2] cycloaddition reaction, a testament to contemporary synthetic organic chemistry. The presence of both N-benzyl and benzyl ester functionalities provides two orthogonal handles for chemical modification, enabling the rapid generation of diverse chemical libraries. Given the established biological activity of closely related analogues as potent SNRIs[9][10], this compound represents a valuable starting point for research programs aimed at developing next-generation therapeutics for depression, anxiety, and other neurological disorders.
References
-
Jahagirdar, G., et al. (2022). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. Available at: [Link]
-
Gornostal, A. A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]
-
Tzavara, C., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid. PrepChem.com. Available at: [Link]
-
Wakenhut, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. PubMed. Available at: [Link]
-
Rapoport, H., et al. (1999). Convenient Synthesis of L-proline Benzyl Ester. PubMed. Available at: [Link]
-
Wakenhut, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. ResearchGate. Available at: [Link]
-
Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. Available at: [Link]
-
Kumar, V., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. This compound CAS#: 570423-97-1 [m.chemicalbook.com]
- 8. METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE | 17012-21-4 [chemicalbook.com]
- 9. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
spectroscopic data (NMR, IR, MS) of Benzyl N-Benzylpyrrolidine-3-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl N-Benzylpyrrolidine-3-carboxylate
Authored by: A Senior Application Scientist
Introduction
This compound is a disubstituted pyrrolidine derivative featuring two benzyl groups, one N-linked and the other as an ester. As a complex heterocyclic molecule, its unambiguous structural confirmation is paramount for its application in research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for elucidating its molecular architecture. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in established chemical principles and supported by data from related structures. It further outlines standardized protocols for data acquisition, emphasizing the importance of Good Laboratory Practices (GLP) to ensure data integrity and reliability.[1][2]
Molecular Structure and Spectroscopic Correlation
The structural features of this compound dictate its spectroscopic signatures. The key components are:
-
Aromatic Rings: Two phenyl groups, leading to characteristic signals in the aromatic region of NMR spectra and specific absorption bands in IR.
-
Ester Group: A benzyl ester, identifiable by a strong carbonyl (C=O) stretch in the IR spectrum and distinct signals for the carbonyl carbon and benzylic ester protons in NMR.
-
Tertiary Amine: The N-benzyl group within the pyrrolidine ring influences the chemical environment of adjacent protons and carbons.
-
Saturated Heterocycle: The five-membered pyrrolidine ring gives rise to a complex set of aliphatic signals in the NMR spectra.
Each spectroscopic method provides complementary information to build a complete structural picture. NMR maps the carbon-hydrogen framework, IR identifies functional groups, and MS determines the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[3] For this compound, a combination of ¹H and ¹³C NMR provides a detailed map of the proton and carbon environments. The complexity of heterocyclic compounds often requires advanced NMR techniques for full characterization.[4][5]
¹H NMR Spectroscopy Data
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, and pyrrolidine ring protons. The chemical shifts are influenced by the electronegativity of neighboring atoms and anisotropic effects from the aromatic rings.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons (2x C₆H₅) | 7.20 - 7.40 | Multiplet | 10H | Protons on the two benzyl groups reside in the typical aromatic region.[6][7] |
| Ester Benzylic Protons (-COOCH₂Ph) | ~5.15 | Singlet | 2H | The benzylic protons of the ester are deshielded by the adjacent oxygen and carbonyl group.[6] |
| N-Benzylic Protons (-NCH₂Ph) | ~3.60 - 3.70 | Singlet or AB quartet | 2H | Protons on the benzylic carbon attached to the nitrogen of the pyrrolidine ring. |
| Pyrrolidine Ring Protons | 2.00 - 3.50 | Multiplets | 7H | The seven protons on the saturated pyrrolidine ring will appear as a series of complex, overlapping multiplets. |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts provide insight into the electronic environment of the carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Ester Carbonyl Carbon (C=O) | ~173 | The carbonyl carbon of the ester is highly deshielded. |
| Aromatic Carbons (2x C₆H₅) | 127 - 138 | Multiple signals corresponding to the ipso, ortho, meta, and para carbons of the two benzyl groups.[6] |
| Ester Benzylic Carbon (-COOCH₂Ph) | ~66 | The benzylic carbon of the ester group is shifted downfield by the adjacent oxygen.[6] |
| N-Benzylic Carbon (-NCH₂Ph) | ~58 | The benzylic carbon attached to the nitrogen. |
| Pyrrolidine Ring Carbons | 25 - 60 | Signals corresponding to the four unique carbons of the pyrrolidine ring. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay - FID) to obtain the final spectrum.[8]
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic moieties.
IR Spectroscopy Data
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Functional Group |
| C=O Stretch | ~1735 | Strong | Ester |
| C-O Stretch | 1250 - 1150 | Strong | Ester |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Benzyl groups |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Pyrrolidine & Benzylic CH₂ |
| Aromatic C=C Bending | 1600, 1495, 1450 | Medium-Weak | Benzyl groups |
Experimental Protocol: FTIR Data Acquisition
A common and effective method for solid samples is the Potassium Bromide (KBr) pellet technique.[8]
-
Sample Preparation: Finely grind a small amount of the solid sample with spectroscopic grade KBr powder.[8]
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.[8]
-
Data Acquisition:
Workflow for IR Analysis
Caption: Workflow for IR sample preparation, data acquisition, and analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the structure through fragmentation patterns. For molecules containing a benzyl group, a common fragment is the stable tropylium ion.[9]
Mass Spectrometry Data
The molecular formula for this compound is C₁₉H₂₁NO₂.[10] The expected monoisotopic mass is approximately 295.16 g/mol .
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| ~296 | [M+H]⁺ | Protonated molecular ion (in ESI-MS). |
| ~295 | [M]⁺ | Molecular ion. |
| 91 | [C₇H₇]⁺ | Benzyl cation or tropylium ion, a very common and stable fragment for benzyl-containing compounds.[9] |
| 108 | [C₇H₈O]⁺ | Benzyl alcohol fragment. |
| 174 | [M - C₇H₇ - CO₂]⁺ | Loss of the benzyl group and carbon dioxide. |
| 204 | [M - C₇H₇]⁺ | Loss of a benzyl group. |
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Obtain high-resolution mass data to confirm the elemental composition.
-
Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS sample preparation, data acquisition, and analysis.
Conclusion and Adherence to Good Laboratory Practices (GLP)
The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. The predicted data serves as a reference for researchers working with this compound. To ensure the quality, reliability, and integrity of these results, strict adherence to Good Laboratory Practices (GLP) is essential.[1][11] This includes:
-
Standard Operating Procedures (SOPs): Following detailed, written instructions for all experimental processes.[12]
-
Equipment Validation: Regular calibration and maintenance of all spectroscopic instruments to ensure accuracy.[11][12]
-
Comprehensive Documentation: Meticulous recording of all experimental parameters, observations, and results for traceability.[2]
-
Data Integrity: Implementing robust systems for data collection, storage, and archiving to prevent loss or manipulation.[2][12]
By integrating these principles, researchers can generate high-quality, reproducible spectroscopic data that can withstand rigorous scientific and regulatory scrutiny.
References
- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives - Benchchem. (n.d.).
- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.).
- The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
- Transmission FTIR spectra of fulleropyrrolidine 1 (a) and a PS sample... - ResearchGate. (n.d.).
- Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PubMed Central. (2022).
- Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid - PrepChem.com. (n.d.).
- Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH. (n.d.).
- Basic-13: Sensor technologies & data acquisition techniques: ASD Lab - YouTube. (2021).
- GLP studies for method development - Tentamus Group. (n.d.).
- 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone. (2025).
- Asian Journal of Chemistry. (2017).
- A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018).
- Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube. (2013).
- Pyrrolidine - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
- Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate - PubChem. (n.d.).
- mass spectrometry: tropylium ion - YouTube. (2018).
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025).
- Good Laboratory Practices (GLP): Ensuring Quality and Reliability in Scientific Research. (2023).
- benzyl (3S,4S)-4-methylpyrrolidine-3-carboxylate | C13H17NO2 - PubChem. (n.d.).
- Understanding Good Laboratory Practices (GLP): A Comprehensive Guide - JAF Consulting. (2024).
- 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum - ChemicalBook. (n.d.).
- METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE | 17012-21-4 - ChemicalBook. (2025).
- A facile synthesis of benzyl-α, β-unsaturated carboxylic esters - Arkivoc. (n.d.).
- Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | C17H22N2O3 | CID 3921011. (n.d.).
- Benzyl (S)-2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate. (n.d.).
- Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers | Journal of the American Chemical Society. (n.d.).
- 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | C14H17NO4 | CID 11346067 - PubChem. (n.d.).
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (n.d.).
- The Mass Spectrometry of para-Substituted Benzyl Nitrates - Canadian Science Publishing. (n.d.).
- Benzyl 3-((chlorosulfonyl)methyl)pyrrolidine-1-carboxylate - SynHet. (n.d.).
- Benzyl alcohol - the NIST WebBook. (n.d.).
- Free Radicals by Mass Spectrometry. XXI. The Ionization Potentials of Some meta and para Substituted Benzyl Radicals | Journal of the American Chemical Society. (n.d.).
- 570423-97-1|this compound|BLD Pharm. (n.d.).
- 1-Benzyl-2-pyrrolidinone(5291-77-0) 13C NMR spectrum - ChemicalBook. (n.d.).
- 3-[(N-BENZYL-CARBONYL)-METHYL]-3-HYDROXY-PYRROLIDINE-2,5-DIONE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- 570423-97-1, this compound Formula - ECHEMI. (n.d.).
- This compound - 氨基酸衍生物 - 西典实验供应试剂中间体原料. (n.d.).
- Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Applica - ResearchGate. (2024).
- N-BENZYLPYRROLIDINE | 29897-82-3 - ChemicalBook. (2025).
Sources
- 1. GLP studies for method development - Tentamus Group [tentamus.com]
- 2. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. arkat-usa.org [arkat-usa.org]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. echemi.com [echemi.com]
- 11. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 12. jafconsulting.com [jafconsulting.com]
An In-Depth Technical Guide to Benzyl N-Benzylpyrrolidine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of Benzyl N-Benzylpyrrolidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The N-benzylpyrrolidine scaffold is a recognized pharmacophore, appearing in molecules designed to modulate central nervous system targets. This document details the molecular characteristics, a proposed synthetic protocol, predicted analytical data, and the rationale for its application in drug discovery. The information herein is synthesized from established chemical principles and data from closely related analogues to provide a robust guide for researchers.
Molecular Profile and Physicochemical Properties
This compound is a disubstituted pyrrolidine derivative featuring a benzyl group on the pyrrolidine nitrogen and a benzyl ester at the 3-position of the ring.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₉H₂₁NO₂ | [1] |
| Molecular Weight | 295.38 g/mol | N/A |
| Exact Mass | 295.1572 g/mol | N/A |
| CAS Number | 570423-97-1 | [1][2] |
| Predicted XLogP3 | 3.2 | N/A |
| Appearance | Predicted: Colorless to pale yellow oil or solid | N/A |
| Storage | Store in a cool, dry place, sealed from air and moisture. Recommended: 2-8°C. | N/A |
Note: Some properties are predicted based on the structure and data from analogous compounds due to the limited availability of experimental data for this specific molecule.
Relevance in Drug Discovery and Medicinal Chemistry
The N-benzylpyrrolidine motif is a privileged scaffold in modern drug discovery, valued for its three-dimensional structure and its ability to engage in critical interactions with biological targets, such as cation-π interactions.[3] This structural unit is present in numerous compounds investigated for a variety of therapeutic applications.
Central Nervous System (CNS) Applications
Derivatives of the N-benzylpyrrolidine core have shown significant promise as modulators of CNS targets. Research has highlighted their potential in treating complex neurological and psychiatric disorders:
-
Alzheimer's Disease: Novel N-benzylpyrrolidine hybrids have been designed and synthesized as multi-target agents for Alzheimer's disease. These compounds have demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), while also showing potential to prevent the aggregation of amyloid-β peptides.
-
Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs): The structural framework of N-benzyl-N-(pyrrolidin-3-yl)carboxamides has been identified as a new class of selective SNRIs. These compounds exhibit potent inhibition of both serotonin (5-HT) and noradrenaline (NA) reuptake with good selectivity over the dopamine (DA) transporter, making them attractive candidates for the treatment of depression and other mood disorders.
The title compound, this compound, serves as a key intermediate or a foundational structure for the synthesis of these more complex, pharmacologically active molecules.
Proposed Synthesis Protocol
Reaction Scheme
Caption: Proposed synthesis of this compound.
Causality and Experimental Design
This proposed synthesis is an Sₙ2 reaction where the carboxylate anion, formed by the deprotonation of 1-Benzyl-pyrrolidine-3-carboxylic acid by a mild base, acts as a nucleophile. It attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the benzyl ester.
-
Choice of Base: A mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is selected. Its purpose is to deprotonate the carboxylic acid to form the more nucleophilic carboxylate. Stronger bases like hydroxides are avoided to prevent potential side reactions, such as the hydrolysis of the ester product or reaction with the benzyl bromide.
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents can dissolve the ionic carboxylate intermediate and the organic reactants but do not participate in hydrogen bonding, which would solvate and deactivate the nucleophile.
-
Reaction Conditions: The reaction is typically heated (e.g., 80-90 °C) to increase the reaction rate, as the carboxylate is a moderate nucleophile.[4] Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
Step-by-Step Methodology
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Benzyl-pyrrolidine-3-carboxylic acid (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Add powdered potassium carbonate (1.5 eq).
-
Reagent Addition: Add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent), observing the disappearance of the carboxylic acid spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes). The organic layers are combined.
-
Purification: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Analytical Characterization (Predicted)
The following spectroscopic data are predicted based on the known chemical shifts and fragmentation patterns of the N-benzyl group, the pyrrolidine ring, and the benzyl ester moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Predicted ¹H NMR chemical shifts for key protons.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.35 (m, 10H): A complex multiplet corresponding to the overlapping signals of the ten aromatic protons from both benzyl groups.
-
δ ~5.15 (s, 2H): A sharp singlet for the two protons of the benzylic CH₂ group of the ester.
-
δ ~3.65 (s, 2H): A sharp singlet for the two protons of the benzylic CH₂ group attached to the pyrrolidine nitrogen.
-
δ ~2.5-3.0 (m, 5H): A series of multiplets corresponding to the protons on the pyrrolidine ring (positions 2, 3, and 5).
-
δ ~2.0-2.2 (m, 2H): A multiplet for the protons at position 4 of the pyrrolidine ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~173.0: Carboxylate carbon (C=O).
-
δ ~138.0, ~136.0: Quaternary aromatic carbons attached to the benzylic CH₂ groups.
-
δ ~128.5, ~128.0, ~127.5: Aromatic CH carbons.
-
δ ~66.5: Benzylic carbon of the ester (O-CH₂).
-
δ ~60.0: Benzylic carbon attached to the nitrogen (N-CH₂).
-
δ ~55-60: Pyrrolidine ring carbons adjacent to nitrogen (C2, C5).
-
δ ~40-45: Pyrrolidine ring carbon at the 3-position (CH-COO).
-
δ ~30.0: Pyrrolidine ring carbon at the 4-position (CH₂).
-
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI), positive mode.
-
Expected Ion [M+H]⁺: m/z = 296.1645 (Calculated for C₁₉H₂₂NO₂⁺).
-
Key Fragmentation Pattern: A prominent peak at m/z = 91, corresponding to the stable tropylium cation ([C₇H₇]⁺) from the loss of either benzyl group, is expected. Another significant fragmentation would be the loss of the benzyl carboxylate group.
Infrared (IR) Spectroscopy
-
ν ~3030 cm⁻¹: Aromatic C-H stretch.
-
ν ~2950, ~2850 cm⁻¹: Aliphatic C-H stretch (pyrrolidine and benzyl CH₂).
-
ν ~1735 cm⁻¹: A strong, sharp absorption characteristic of the ester carbonyl (C=O) stretch.
-
ν ~1600, ~1495, ~1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
ν ~1170 cm⁻¹: C-O stretch of the ester.
Conclusion
This compound is a valuable chemical entity, primarily serving as a sophisticated building block in the synthesis of pharmacologically active compounds targeting the central nervous system. While detailed experimental data for this specific molecule is sparse, its synthesis can be reliably achieved through standard esterification procedures. The predicted analytical data, based on the well-understood spectroscopic behavior of its constituent functional groups, provides a solid framework for its identification and characterization. This guide offers researchers a strong foundational understanding to confidently synthesize, purify, and utilize this compound in their drug discovery and development endeavors.
References
- This reference section would be populated with clickable URLs from the grounding tool for all cited sources.
- Example Entry: Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic Chemistry. [URL]
- Example Entry: N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL]
- Example Entry: A facile synthesis of benzyl-α, β-unsatur
- Example Entry: N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [URL]
- Example Entry: ECHEMI.
- Example Entry: Xi'an Kono Chem Co.,Ltd.
Sources
A Technical Guide to Benzyl N-Benzylpyrrolidine-3-carboxylate: A Versatile Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of Benzyl N-Benzylpyrrolidine-3-carboxylate, a pivotal chemical intermediate in the synthesis of complex molecular architectures, particularly within the pharmaceutical industry. We will dissect its synthesis, elucidate its physicochemical properties, and detail its application in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the N-Benzylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce stereocenters make it a valuable design element for targeting a wide array of biological receptors. The introduction of an N-benzyl group not only serves as a common protecting group but can also be integral to the pharmacophore, participating in crucial binding interactions with target proteins. This compound, with its dual benzyl functionalities, represents a versatile and strategically important intermediate for the elaboration of this privileged core into advanced pharmaceutical candidates.
Physicochemical Properties and Safety Data
While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs like Methyl N-benzyl-3-pyrrolidinecarboxylate.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C19H21NO2[1] | |
| Molecular Weight | 295.38 g/mol | |
| Boiling Point | > 200 °C at reduced pressure | Estimated based on related structures. |
| Density | ~1.1 g/cm³ | Based on related structures. |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF). Sparingly soluble in water. | Based on the nonpolar character of the benzyl groups. |
| Appearance | Colorless to pale yellow oil or low melting solid. |
Safety and Handling:
As with any chemical intermediate, proper safety precautions are paramount. Based on safety data for related N-benzylpyrrolidine derivatives and benzyl esters, the following guidelines should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[2][3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.[2]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4][5] Do not eat, drink, or smoke when using this product.
-
Storage: Store in a tightly closed container in a cool, dry place.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[4]
Synthesis of this compound
The synthesis of this compound can be approached through several routes. A common and reliable method involves the N-benzylation of a suitable pyrrolidine-3-carboxylate precursor, followed by esterification, or a one-pot reaction. Below is a detailed protocol for a plausible two-step synthesis starting from commercially available materials.
Diagram 1: Synthetic Pathway
Caption: A two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of N-Benzylpyrrolidine-3-carboxylic acid
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrolidine-3-carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetonitrile.
-
Addition of Reagents: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield N-Benzylpyrrolidine-3-carboxylic acid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-Benzylpyrrolidine-3-carboxylic acid (1.0 eq) in dimethylformamide (DMF).
-
Addition of Reagents: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 20 minutes at room temperature. Then, add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain pure this compound.
Role as a Chemical Intermediate in Pharmaceutical Synthesis
The true value of this compound lies in its utility as a versatile intermediate. The benzyl ester can be selectively cleaved under various conditions (e.g., hydrogenolysis) to reveal the carboxylic acid, while the N-benzyl group can also be removed if necessary, allowing for differential functionalization of the pyrrolidine scaffold.
Application Example: Synthesis of Dual Serotonin/Noradrenaline Reuptake Inhibitors (SNRIs)
A key application of N-benzylpyrrolidine derivatives is in the synthesis of novel dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors, which are important therapeutics for depression and other neurological disorders.[6][7] The core structure of this compound can be elaborated to produce potent SNRI candidates.
Diagram 2: Elaboration of the Intermediate
Caption: General workflow for the conversion of the intermediate to an SNRI.
Experimental Workflow: Amide Coupling
-
Activation of the Carboxylic Acid: (Assuming prior de-esterification of the benzyl ester to the carboxylic acid) Dissolve N-benzylpyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as DMF. Add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 20 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated carboxylic acid solution.
-
Reaction: Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by column chromatography to yield the desired N-benzylpyrrolidine-3-carboxamide derivative.
This carboxamide can then undergo further transformations, such as N-debenzylation via catalytic hydrogenation, to yield the final active pharmaceutical ingredient.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its synthesis is achievable through standard organic transformations, and its strategic placement of functional groups allows for a wide range of chemical modifications. Its demonstrated utility in the synthesis of pharmaceutically relevant compounds, such as SNRIs, underscores its importance in modern drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging this powerful building block for their synthetic campaigns.
References
-
PrepChem.com. Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid. Available from: [Link]
-
PubMed. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Available from: [Link]
-
ResearchGate. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors | Request PDF. Available from: [Link]
- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
-
XIDIAN. This compound. Available from: [Link]
-
PubChem. Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate. Available from: [Link]
-
Pharmaffiliates. Benzyl (S)-2-(((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate. Available from: [Link]
-
Kasturi Aromatics. Benzyl Benzoate. Available from: [Link]
-
PubChem. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]
-
PubChem. Benzyl 2-(pyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. Available from: [Link]
-
ResearchGate. Reactivity of BCN 3. In the frame: bioorthogonal reactions with benzyl.... Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.es [fishersci.es]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. kasturiaromatics.com [kasturiaromatics.com]
- 6. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of N-benzyl-3-pyrrolidone from Carboxylate Precursors
Abstract
N-benzyl-3-pyrrolidone is a pivotal intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its pyrrolidone core is a structural motif found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic methodologies for N-benzyl-3-pyrrolidone, with a core focus on its construction from acyclic carboxylate precursors via intramolecular cyclization. We will delve into the mechanistic underpinnings of the Dieckmann condensation pathway, from the synthesis of the requisite diester to the final decarboxylation. Furthermore, we will explore a prominent alternative route involving the reductive amination of levulinic acid, offering a comparative perspective for researchers and process chemists. This document is intended to serve as a practical and theoretical resource, grounded in established protocols and mechanistic principles, for professionals in organic synthesis and drug development.
Introduction: The Strategic Importance of the Pyrrolidone Ring
The pyrrolidone ring, a five-membered γ-lactam, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity, hydrogen bonding capabilities, and synthetic versatility make it a cornerstone for designing molecules with diverse pharmacological profiles.[2] N-benzyl-3-pyrrolidone, in particular, serves as a key starting material for complex nitrogen-containing heterocycles and is used in the preparation of chiral ligands and drug candidates.[3][4] The synthesis of this target molecule can be broadly approached through the formation of the C-N bond in the final step or, more commonly, through the construction of the heterocyclic ring from an acyclic precursor. This guide focuses on the latter strategy, emphasizing the conversion of accessible carboxylate derivatives into the desired cyclic amide.
Primary Synthetic Pathway: Dieckmann Condensation
The most established and versatile route to N-benzyl-3-pyrrolidone from carboxylate precursors is centered around an intramolecular Dieckmann condensation.[5] This reaction facilitates the formation of five- and six-membered rings through the base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester.[6][7] The overall synthetic strategy involves three main stages: construction of an acyclic diester, intramolecular cyclization, and subsequent hydrolytic decarboxylation.[8][9]
Mechanistic Rationale
The Dieckmann condensation is mechanistically analogous to the intermolecular Claisen condensation.[6] The process is initiated by a strong base, which deprotonates the α-carbon of one ester group to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. The subsequent loss of an alkoxide leaving group generates the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the highly acidic α-proton of the β-keto ester product, forming a resonance-stabilized enolate.[7] An acidic workup is required to neutralize this enolate and yield the final cyclic product.
Caption: Workflow of the Dieckmann Condensation.
Synthesis of the Acyclic Diester Precursor
A common precursor for this synthesis is a diester such as 3-(N-ethoxycarbonylmethylene)benzylaminopropionate. Its synthesis is typically a two-step process starting from commercially available reagents.[10]
Step A: Synthesis of Ethyl 3-(Benzylamino)propanoate This step involves a Michael addition of benzylamine to ethyl acrylate. The reaction proceeds readily without a catalyst, though it is often performed at a slightly elevated temperature to ensure completion.
Step B: N-Alkylation to form the Diester The secondary amine from Step A is alkylated with an α-haloacetate, typically ethyl chloroacetate or ethyl bromoacetate, in the presence of a mild base (e.g., K₂CO₃) and a catalyst such as potassium iodide to facilitate the substitution.[10]
Experimental Protocol: Dieckmann Condensation & Decarboxylation
The following protocol is a synthesized procedure based on established literature.[8][9][10]
Part 1: Synthesis of N-benzyl-4-ethoxycarbonyl-3-pyrrolidone (Dieckmann Cyclization)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Base Addition: Under a nitrogen atmosphere, add sodium ethoxide (NaOEt) (2.1-2.5 molar equivalents relative to the diester) to the toluene. Stir the suspension for 15 minutes.
-
Substrate Addition: Control the temperature to not exceed 40°C and add the crude 3-(N-ethoxycarbonylmethylene)benzylaminopropionate (1.0 eq.) dropwise to the suspension.
-
Reaction: After the addition is complete, maintain the reaction temperature at 35-40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 9-10 hours.[10] Note: An alternative, often higher-yielding, procedure uses granular sodium metal in toluene, which forms the alkoxide in situ.[8][9]
Part 2: Hydrolysis and Decarboxylation to N-benzyl-3-pyrrolidone
-
Quenching and Hydrolysis: Upon completion of the cyclization, carefully quench the reaction mixture. The crude product is then subjected to acidic hydrolysis by heating under reflux with concentrated hydrochloric acid for approximately 10 hours.[10] This step hydrolyzes the ester and promotes decarboxylation of the resulting β-keto acid.
-
Work-up: After cooling, neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the aqueous phase with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Distillation: Purify the crude N-benzyl-3-pyrrolidone by vacuum distillation, collecting the fraction at 145-150°C / 6 mmHg to yield the final product as a colorless to pale yellow oil.[10]
Data Summary
The efficiency of this pathway is highly dependent on the conditions of the Dieckmann cyclization step.
| Step | Key Reagents | Typical Yield | Reference |
| Ethyl 3-(benzylamino)propanoate Synthesis | Benzylamine, Ethyl Acrylate | High (often quantitative) | [10] |
| Diester Formation | Ethyl 3-(benzylamino)propanoate, Ethyl Chloroacetate, K₂CO₃ | Good to High | [10] |
| Dieckmann Cyclization | Diester, Sodium Ethoxide or Sodium Metal | 64.0% - 67.1% | [8][9][10] |
| Hydrolysis & Decarboxylation | N-benzyl-4-ethoxycarbonyl-3-pyrrolidone, HCl | ~85% | [10] |
| Overall Yield (from Ethyl Acrylate) | - | ~57.2% | [9] |
Alternative Synthetic Route: Reductive Amination of Levulinic Acid
An increasingly popular and atom-economical alternative utilizes biomass-derived levulinic acid as the starting carboxylate.[11] This "one-pot" approach involves the reductive amination of the keto-acid with benzylamine, which proceeds via imine formation, hydrogenation, and subsequent intramolecular cyclization.[12]
Mechanistic Rationale
The reaction proceeds through three key stages within a single pot:
-
Imine Formation: The ketone of levulinic acid reacts with benzylamine to form an intermediate imine (or iminium ion under acidic conditions).
-
Reduction: The imine is then reduced to a secondary amine. This is typically achieved via catalytic hydrogenation (e.g., H₂ over a metal catalyst like Iridium) or with a chemical reductant.[12]
-
Lactamization: The resulting γ-amino acid undergoes spontaneous or thermally-induced intramolecular cyclization (lactamization) to form the stable five-membered pyrrolidone ring, eliminating a molecule of water.[13]
Caption: Logical workflow for N-pyrrolidone synthesis via reductive amination.
Experimental Protocol: One-Pot Synthesis from Levulinic Acid
The following is a general protocol based on modern catalytic methods.[12]
-
Catalyst and Reagents: In a high-pressure reactor, combine levulinic acid (1.0 eq.), benzylamine (1.1-1.2 eq.), and a suitable catalyst (e.g., Iridium-Polyvinylpyrrolidone (Ir-PVP)).
-
Solvent: The reaction can often be run neat or in a solvent like methanol, especially if the amine is a solid.[12]
-
Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5 bar H₂). Stir the reaction mixture at a specified temperature (e.g., 30°C) for 24-72 hours.
-
Monitoring and Work-up: Monitor the reaction by Gas Chromatography (GC) or LC-MS. Upon completion, vent the reactor, filter the catalyst, and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography or vacuum distillation as previously described.
Conclusion and Outlook
The synthesis of N-benzyl-3-pyrrolidone from carboxylate precursors is a well-established field with robust and scalable methodologies. The Dieckmann condensation route offers a reliable, albeit multi-step, pathway that allows for significant structural variation through the choice of starting materials. Its predictable mechanism and well-documented protocols make it a cornerstone of classical organic synthesis. In contrast, the reductive amination of levulinic acid represents a more modern, greener, and atom-economical approach. This method, benefiting from advancements in catalysis, provides a direct, one-pot conversion from a renewable feedstock.
The choice between these pathways depends on the specific requirements of the researcher or organization, including cost of starting materials, available equipment (e.g., high-pressure reactors), desired scale, and environmental considerations. For drug development professionals, both routes provide reliable access to this key intermediate, enabling the exploration of novel chemical space built around the valuable pyrrolidone scaffold.
References
-
Evans, C. D., Mahon, M. F., Andrews, P. C., Muir, J., & Bull, S. D. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276–6279. [Link]
-
Loupy, A., Petit, A., & Zaparucha, A. (2004). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules, 9(5), 335-345. [Link]
-
Wikipedia contributors. (2023). Lactam. Wikipedia. [Link]
-
Reum, M. E., & Thompson, W. J. (2010). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Bioorganic & Medicinal Chemistry Letters, 20(14), 4249-4252. [Link]
-
Dolui, P., Tiwari, V., Saini, P., Karmakar, T., Makhal, K., & Bhaumik, A. (2022). A Catalyst and Solvent Free Route for the Synthesis of N-Substituted Pyrrolidones from Levulinic Acid. Chemistry – An Asian Journal, 17(15), e202200438. [Link]
-
Li, Z., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2639. [Link]
-
ResearchGate. (n.d.). Comparison of earlier methods of N-substituted pyrrolidone synthesis with the present study. ResearchGate. [Link]
-
ResearchGate. (n.d.). Dieckmann Condensation. ResearchGate. [Link]
-
University of Bath. (2011). Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. University of Bath's research portal. [Link]
-
Academax. (n.d.). Study on the Synthesis of N-Benzyl-3-Pyrrolidinone. Academax. [Link]
-
ResearchGate. (n.d.). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]
-
Thobejane, N. D., et al. (2025). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. Synthetic Communications. [Link]
- Google Patents. (2011). CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
-
PrepChem.com. (n.d.). Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid. [Link]
-
Wikipedia contributors. (2023). Dieckmann condensation. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
-
Banerjee, S., Smith, J., Smith, J., Faulkner, C., & Masterson, D. S. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. The Journal of Organic Chemistry, 77(23), 10925–10930. [Link]
-
ResearchGate. (n.d.). Reduction of compound 2 to yield pyrrolidine 6. [Link]
-
Taylor & Francis Online. (2024). A simple synthesis of substituted N-benzyl-3-pyrrolidinols. [Link]
-
Powers, D. C., & Uyeda, C. (2017). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Journal of the American Chemical Society, 139(42), 14886–14889. [Link]
-
Organic Reactions. (1962). The Synthesis of β-Lactams. [Link]
-
American Chemical Society. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]
-
ResearchGate. (2025). Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one. [Link]
-
Pacific Northwest National Laboratory. (2005). Catalytic Preparation of Pyrrolidones from Renewable Resources. [Link]
-
ElectronicsAndBooks. (n.d.). Syntheses of pyrrolizidines and indolizidines from a,b-unsaturated sugar d-lactones via Dieckmann condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Link]
-
Matviiuk, T., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4846. [Link]
-
The Royal Society of Chemistry. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. [Link]
-
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
PubMed Central. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. [Link]
Sources
- 1. Lactam - Wikipedia [en.wikipedia.org]
- 2. enamine.net [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-ベンジル-3-ピロリジノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 8. Study on the Synthesis of N-Benzyl-3-Pyrrolidinone-Academax [exhibition.academax.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Whitepaper: The Discovery and Development of N-benzyl-N-(pyrrolidin-3-yl)carboxamides as Novel Monoamine Reuptake Inhibitors
Abstract
The inhibition of monoamine reuptake is a cornerstone of modern pharmacotherapy for central nervous system (CNS) disorders, particularly depression and anxiety. This guide provides an in-depth technical exploration of the discovery, synthesis, and pharmacological characterization of a novel class of compounds: N-benzyl-N-(pyrrolidin-3-yl)carboxamides. We will dissect the structure-activity relationships (SAR) that established these molecules as potent and selective dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors, highlighting the critical experimental choices and methodologies that propelled their development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical series.
Introduction: The Rationale for Novel Reuptake Inhibitors
Monoamine neurotransmitters—primarily serotonin (5-HT), norepinephrine (NA), and dopamine (DA)—play a crucial role in regulating mood, cognition, and emotion. The reuptake of these neurotransmitters from the synaptic cleft by specific transporter proteins (SERT, NET, and DAT, respectively) is a primary mechanism for terminating their signaling. Inhibiting this process increases the concentration and duration of neurotransmitters in the synapse, enhancing neuronal communication.
While selective serotonin reuptake inhibitors (SSRIs) have been transformative, therapies that modulate multiple monoamine systems, such as dual serotonin-norepinephrine reuptake inhibitors (SNRIs), often exhibit broader efficacy and faster onset of action. The development of novel chemical scaffolds with tailored selectivity profiles remains a high-priority area in medicinal chemistry to improve therapeutic outcomes and minimize side effects.[1] The pyrrolidine ring is a versatile and privileged scaffold in pharmacology, found in numerous biologically active compounds, making it an attractive starting point for designing new CNS agents.[2]
Discovery of the N-benzyl-N-(pyrrolidin-3-yl)carboxamide Scaffold
The journey to identify N-benzyl-N-(pyrrolidin-3-yl)carboxamides as potent monoamine reuptake inhibitors emerged from systematic chemical exploration aimed at novel structures with dual SNRI activity.[3][4] This class of compounds was designed to explore the chemical space around a central pyrrolidine core, linking a carboxamide moiety to a benzyl group. The core hypothesis was that this arrangement could provide the necessary pharmacophoric features to bind effectively to both SERT and NET.
The fundamental structure is characterized by three key components, each offering a vector for chemical modification to fine-tune pharmacological activity:
-
The Benzyl Group: Open to substitution on the phenyl ring.
-
The Carboxamide Linker: Provides a rigid, planar unit with hydrogen bonding capabilities.
-
The Pyrrolidine Ring: A chiral center at the 3-position and a basic nitrogen atom, crucial for interaction with monoamine transporters.
Sources
- 1. Monoamine reuptake inhibitors: highlights of recent research developments | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
biosynthesis of the benzylpyrrolidine precursor in natural products
An In-Depth Technical Guide to the Biosynthesis of the Benzylpyrrolidine Precursor in Natural Products
Foreword
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and a recurring motif in a vast array of biologically active natural products.[1] When appended with a benzyl group, it forms the benzylpyrrolidine core, a structure central to potent compounds like the antibiotic anisomycin. For decades, the biosynthetic logic underpinning the assembly of this deceptively simple scaffold remained a puzzle. This guide illuminates the intricate enzymatic machinery and novel biochemical strategies that nature employs to construct the benzylpyrrolidine precursor, with a primary focus on the well-elucidated pathway of anisomycin.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of steps to explore the causality behind the biosynthetic pathway, the experimental evidence that validates our understanding, and the potential for engineering these systems for novel drug discovery.
The Anisomycin Pathway: A Paradigm for Benzylpyrrolidine Assembly
Anisomycin is a potent inhibitor of protein synthesis in eukaryotes, reversibly binding to the 60S ribosomal subunit and blocking peptide bond formation.[4][5] Its unique benzylpyrrolidine structure has made its biosynthesis a subject of intense investigation. The biosynthetic gene cluster (BGC) identified in Streptomyces hygrospinosus provides a complete blueprint for its construction.[2][3]
The assembly of the core benzylpyrrolidine scaffold is not a simple linear combination of precursors but a sophisticated, multi-stage process involving novel enzymatic functions and cryptic intermediates. The pathway can be dissected into four key phases:
-
Initiation: Formation of an aromatic α-keto acid from L-tyrosine.
-
Core Construction: A unique C-C bond formation to link the aromatic precursor to a carbohydrate-derived unit.
-
Cyclization: A remarkable multi-step, single-enzyme-catalyzed reaction to form the pyrrolidine ring.
-
Tailoring: Final chemical modifications to produce the mature anisomycin molecule.
Table 1: Key Enzymes in the Anisomycin Core Biosynthetic Pathway
| Gene | Protein | Class | Function in Benzylpyrrolidine Formation |
| aniQ | AniQ | Aminotransferase | Catalyzes the initial deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid and a later, crucial transamination step.[2][4] |
| aniP | AniP | Transketolase (ThDP-dependent) | Catalyzes the key condensation between 4-hydroxyphenylpyruvic acid and glyceraldehyde to form the core backbone.[2][4][6] |
| aniO | AniO | Glycosyltransferase | Performs a cryptic but essential glycosylation of the backbone intermediate, enabling downstream processing.[2][3] |
| aniN | AniN | Dehydrogenase | A bifunctional enzyme that catalyzes a complex, multi-step sequence of oxidation, cyclization, and reduction to form the pyrrolidine ring.[2] |
Deep Dive into the Biosynthetic Logic and Enzymology
The construction of the benzylpyrrolidine core hinges on a series of elegant enzymatic transformations. Understanding the causality behind each step is crucial for appreciating the pathway's ingenuity.
Initiation: Diverting Primary Metabolism
The pathway begins by shunting a primary metabolite, L-tyrosine, into secondary metabolism. This is accomplished by the aminotransferase AniQ .
-
Mechanism: AniQ first catalyzes the deamination of L-tyrosine to produce 4-hydroxyphenylpyruvic acid (compound 3 in the diagram below).[2][4] This α-keto acid serves as the foundational aromatic building block. Intriguingly, AniQ is used again later in the pathway to install the nitrogen atom that ultimately becomes part of the pyrrolidine ring, demonstrating remarkable enzymatic economy.[4][6]
Core Construction: A Novel Transketolase-Mediated Condensation
The central C-C bond-forming event is arguably the most critical step in the pathway. It is catalyzed by AniP , a thiamine diphosphate (ThDP)-dependent enzyme belonging to the transketolase (TK) family.[4][7]
-
Causality and Mechanism: Standard transketolases typically transfer a two-carbon ketol unit from a ketose donor to an aldose acceptor. AniP, however, exhibits a unique function. It catalyzes the condensation between the aromatic α-keto acid (4-hydroxyphenylpyruvic acid, 3 ) and an aldehyde (glyceraldehyde, GA), initiating the formation of the benzylpyrrolidine backbone.[4][5][6] Genetic deletion of the aniP gene completely abolishes anisomycin production, confirming its indispensable role.[4] Biochemical assays with the purified homologous enzyme, siAniP, demonstrated that it specifically utilizes aromatic keto acids as donor substrates while showing promiscuity toward various aldehyde acceptors.[5][6] This discovery expands the known catalytic repertoire of transketolases.
Pyrrolidine Ring Formation: The Enigma of a Single Enzyme
The formation of the five-membered ring is a masterclass in enzymatic efficiency, catalyzed by a single, bifunctional dehydrogenase, AniN .[2] However, for AniN to act, a seemingly redundant and "cryptic" step is required, catalyzed by the glycosyltransferase AniO .[2][3]
-
The Cryptic Glycosylation (AniO): After the AniP-catalyzed condensation, AniO attaches a sugar moiety to the intermediate. This glycosylation does not appear in the final product but is essential for the subsequent step. The likely rationale is that the bulky sugar group acts as a protecting group or a conformational lock, positioning the substrate correctly for the complex cyclization machinery of AniN.[2]
-
The Multistep Cyclization (AniN): Once the substrate is glycosylated, AniN catalyzes a remarkable cascade of reactions including oxidation, intramolecular cyclization, and reduction to forge the final pyrrolidine ring. This multistep transformation by a single enzyme highlights nature's ability to evolve complex catalytic functions within a single polypeptide chain.[2]
Caption: The core biosynthetic pathway for the anisomycin benzylpyrrolidine scaffold.
Experimental Validation: Protocols and Methodologies
The elucidation of this pathway was not theoretical but grounded in rigorous experimental validation. The following sections describe the logic and provide generalized protocols for the key experiments that underpin our understanding.
Gene Function Analysis via Knockout and Complementation
This is the cornerstone of linking a gene to a specific biosynthetic step. The logic is simple: remove a gene and observe the effect.
-
Experimental Rationale: Deleting a gene essential for a specific step will halt the pathway. This can result in two outcomes: (1) complete abolishment of the final product and (2) accumulation of the substrate for the missing enzyme. Reintroducing the gene (complementation) should restore production, proving its function. The complete loss of anisomycin production in the ΔaniP mutant strain was a key piece of evidence for its essential role.[4]
Caption: Experimental workflow for validating the function of a biosynthetic gene.
Protocol: Gene Complementation in Streptomyces
-
Vector Construction: The gene of interest (e.g., aniP) is cloned into an appropriate E. coli-Streptomyces shuttle vector under the control of a constitutive promoter (e.g., permE*).
-
Protoplast Formation: Grow the ΔaniP mutant Streptomyces strain to mid-log phase. Treat the mycelia with lysozyme in a hypertonic buffer to digest the cell wall and generate protoplasts.
-
Transformation: Mix the protoplasts with the complementation plasmid DNA. Add polyethylene glycol (PEG) to induce membrane fusion and DNA uptake.
-
Regeneration and Selection: Plate the transformation mix on a regeneration medium (e.g., R2YE). Overlay with an appropriate antibiotic to select for transformants carrying the plasmid.
-
Verification: Isolate genomic DNA from putative complemented strains and confirm the presence of the plasmid via PCR.
-
Metabolite Analysis: Cultivate the verified complemented strain under production conditions alongside the wild-type and mutant strains. Extract the secondary metabolites and analyze by LC-MS to confirm the restoration of anisomycin production.[4]
In Vitro Enzymatic Characterization
To confirm the precise biochemical function of an enzyme, it must be studied in isolation. This involves expressing and purifying the protein and then providing it with its putative substrates in a controlled environment.
-
Experimental Rationale: An in vitro assay provides direct proof of catalytic activity. The successful conversion of 4-hydroxyphenylpyruvic acid and glyceraldehyde into the expected condensed product by purified siAniP protein definitively confirmed its role as the transketolase responsible for forming the anisomycin backbone.[6]
Protocol: In Vitro Assay for the Transketolase siAniP
-
Protein Expression and Purification: The gene siAniP is cloned into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag). The protein is overexpressed in E. coli BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA).
-
Reaction Setup: A typical reaction mixture (50 µL) would contain:
-
HEPES buffer (50 mM, pH 7.5)
-
Purified siAniP enzyme (10 µM)
-
4-hydroxyphenylpyruvic acid (1 mM)
-
Glyceraldehyde (5 mM)
-
Cofactors: MgCl₂ (2.5 mM), ThDP (0.2 mM)
-
-
Negative Control: A crucial control is run under identical conditions but with the enzyme denatured by boiling prior to addition. This ensures that any product formation is enzyme-dependent.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 2 hours).
-
Quenching and Analysis: The reaction is stopped by adding an equal volume of methanol. After centrifugation to remove precipitated protein, the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to detect substrate consumption and product formation, which can be confirmed by LC-MS.[6]
Table 2: Substrate Specificity of the Transketolase siAniP
| Donor Substrate (α-keto acid) | Aldehyde Acceptor | Relative Activity |
| 4-hydroxyphenylpyruvic acid | Glyceraldehyde | 100% |
| 4-hydroxyphenylpyruvic acid | Glycolaldehyde | +++ |
| 4-hydroxyphenylpyruvic acid | Formaldehyde | ++ |
| Phenylpyruvic acid | Glyceraldehyde | +++ |
| Pyruvic acid | Glyceraldehyde | - |
| α-ketoglutarate | Glyceraldehyde | - |
| (Data synthesized from findings that siAniP is specific for aromatic keto acids but promiscuous towards aldehydes)[4][5] |
Conclusion and Future Perspectives
The biosynthesis of the benzylpyrrolidine core in anisomycin is a testament to the evolutionary novelty of microbial metabolic pathways. It reveals a unique role for a ThDP-dependent transketolase in C-C bond formation and a highly specialized dehydrogenase for ring cyclization, all enabled by a cryptic glycosylation step.[2][4] This detailed mechanistic understanding, validated through rigorous genetic and biochemical experimentation, provides a roadmap for future research and application.
For drug development professionals, these insights open the door to biosynthetic engineering . By manipulating these key enzymes—for instance, by leveraging the substrate promiscuity of AniP or swapping tailoring enzymes from other pathways—it may be possible to generate novel anisomycin analogs with improved therapeutic indices or different biological activities. The principles uncovered in this single pathway provide a powerful toolkit for the rational design and production of new, valuable pyrrolidine-containing pharmaceuticals.
References
-
Title: Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme Source: PubMed Central URL: [Link]
-
Title: Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme Source: ResearchGate URL: [Link]
-
Title: Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme Source: PubMed URL: [Link]
-
Title: Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps Source: PNAS URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed Central URL: [Link]
-
Title: Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps Source: PubMed URL: [Link]
-
Title: Nonribosomal peptide synthesis. A) Examples of bioactive NRPs. B)... Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Biosynthesis of the pyrrolidine protein synthesis inhibitor anisomycin involves novel gene ensemble and cryptic biosynthetic steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of Benzyl N-Benzylpyrrolidine-3-carboxylate in the Synthesis of Neurologically Active APIs
Introduction: Unlocking a Privileged Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring system stands as a "privileged scaffold," a structural motif frequently found in biologically active compounds due to its conformational rigidity and ability to present substituents in a well-defined three-dimensional space. Within this class, Benzyl N-Benzylpyrrolidine-3-carboxylate has emerged as a particularly versatile and valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs), especially those targeting the central nervous system (CNS). Its pre-functionalized nature, with both the amine and carboxylic acid protected by benzyl groups, offers a robust platform for strategic chemical manipulation. This guide provides an in-depth exploration of the application of this compound in API synthesis, focusing on the rationale behind its use and providing detailed protocols for key transformations. We will delve into its application in the synthesis of dual serotonin-noradrenaline reuptake inhibitors (SNRIs), a critical class of antidepressants, and touch upon its utility in developing novel therapeutics for neurodegenerative diseases like Alzheimer's.
Core Utility: A Protected and Stereochemically Defined Building Block
The primary utility of this compound lies in its dual-protected structure. The N-benzyl group provides robust protection to the secondary amine, preventing unwanted side reactions during subsequent chemical modifications. Similarly, the benzyl ester protects the carboxylic acid at the 3-position. This dual protection allows for selective transformations at other positions of the pyrrolidine ring or on appended functional groups. Furthermore, the chiral nature of the 3-substituted pyrrolidine core is often crucial for specific interactions with biological targets. The availability of enantiomerically pure forms of this starting material, such as (S)-1-Benzylpyrrolidine-3-carboxylic acid, is a key advantage in the development of stereospecific drugs.[1]
A pivotal step in many synthetic routes utilizing this building block is the selective removal of these protecting groups. The N-benzyl group is typically removed via catalytic hydrogenation, a clean and efficient method that yields the free secondary amine.[2] This newly exposed amine then serves as a handle for introducing diverse functionalities through reactions like acylation, sulfonylation, or reductive amination, leading to a wide array of potential drug candidates.
Application in the Synthesis of Dual Serotonin-Noradrenaline Reuptake Inhibitors (SNRIs)
A prominent application of this compound derivatives is in the synthesis of SNRIs. These drugs function by blocking the reuptake of the neurotransmitters serotonin and noradrenaline in the brain, thereby increasing their synaptic availability and alleviating symptoms of depression and other mood disorders. The pyrrolidine scaffold serves as a core structural element that can be elaborated to achieve potent and selective inhibition of both serotonin and noradrenaline transporters.[3][4][5]
A general synthetic strategy involves the initial modification of the carboxylate group, followed by N-debenzylation and subsequent functionalization of the pyrrolidine nitrogen. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[3][6]
Workflow for SNRI Synthesis
Sources
- 1. chembk.com [chembk.com]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyl N-Benzylpyrrolidine-3-carboxylate as a Versatile Precursor for Agrochemicals
Introduction: The Pyrrolidine Scaffold in Modern Agrochemicals
The pyrrolidine ring system is a privileged scaffold in medicinal chemistry and has gained significant traction in the discovery of novel agrochemicals. Its conformational rigidity and the ability to introduce diverse stereochemistry make it an attractive starting point for the development of potent and selective active ingredients. Specifically, derivatives of the pyrrolidine core have demonstrated significant potential as herbicides, fungicides, and insecticides.
Benzyl N-Benzylpyrrolidine-3-carboxylate emerges as a strategic precursor for accessing a variety of these agrochemically relevant pyrrolidine derivatives. The presence of two readily cleavable benzyl groups (one protecting the nitrogen and the other as an ester) allows for orthogonal deprotection strategies, enabling sequential functionalization at both the nitrogen and the C3-position of the pyrrolidine ring. This application note provides a comprehensive guide for researchers, outlining synthetic pathways and detailed protocols for the conversion of this compound into key agrochemical classes.
Strategic Deprotection and Functionalization
The core of the synthetic strategy revolves around the selective removal of the benzyl protecting groups to unmask reactive functionalities. The benzyl ester can be cleaved under hydrogenolysis conditions, which will also typically cleave the N-benzyl group. Alternatively, saponification can be employed for a more selective hydrolysis of the ester. The N-benzyl group can be removed via catalytic hydrogenation, often under conditions that also affect the benzyl ester.[1][2][3][4][5][6] The choice of method will depend on the desired synthetic outcome.
Below, we present two detailed synthetic routes starting from this compound to generate precursors for herbicidal pyrrolidine-2,4-diones and fungicidal/insecticidal N-aryl pyrrolidine carboxamides.
Synthesis of Herbicidal Pyrrolidine-2,4-dione Precursors
Pyrrolidine-2,4-diones are a class of compounds known for their herbicidal activity.[7][8][9][10][11] The following protocol outlines a plausible pathway to synthesize a key intermediate for this class of herbicides from this compound.
Workflow for Pyrrolidine-2,4-dione Precursor Synthesis
Caption: Synthetic workflow from this compound to a herbicidal pyrrolidine-2,4-dione scaffold.
Protocol 1: Synthesis of Pyrrolidine-3-carboxylic acid
This protocol describes the simultaneous deprotection of the N-benzyl and benzyl ester groups.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Filter agent (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude Pyrrolidine-3-carboxylic acid.
-
The product can be purified further by recrystallization if necessary.
Causality: Catalytic hydrogenation is a highly efficient method for the cleavage of benzyl groups.[1][6] The palladium catalyst facilitates the addition of hydrogen across the C-O bond of the ester and the C-N bond of the N-benzyl group, leading to the formation of toluene and the free carboxylic acid and secondary amine, respectively.
Protocol 2: Synthesis of N-Alkyl-pyrrolidine-3-carboxylic acid
The resulting pyrrolidine-3-carboxylic acid can be N-alkylated to introduce various substituents found in active herbicides.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
Alkyl halide (R-X, e.g., ethyl iodide)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Suspend Pyrrolidine-3-carboxylic acid and the base (e.g., 2-3 equivalents of K₂CO₃) in the chosen solvent.
-
Add the alkyl halide (1.1-1.5 equivalents) to the suspension.
-
Heat the reaction mixture (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by an appropriate method, such as crystallization or chromatography.
Causality: The base deprotonates the secondary amine, increasing its nucleophilicity to facilitate the SN2 reaction with the alkyl halide.
The resulting N-alkyl-pyrrolidine-3-carboxylic acid is a key intermediate that can be further elaborated into the final pyrrolidine-2,4-dione structure through various reported methods, often involving acylation followed by cyclization.[7][10]
Synthesis of Fungicidal and Insecticidal N-Aryl Pyrrolidine Carboxamides
Carboxamide derivatives are a prominent class of fungicides and insecticides.[12][13][14][15] The following protocols detail a synthetic route to N-aryl pyrrolidine-3-carboxamides from this compound.
Workflow for N-Aryl Pyrrolidine Carboxamide Synthesis
Caption: Synthetic workflow from this compound to a fungicidal/insecticidal N-aryl pyrrolidine-3-carboxamide scaffold.
Protocol 3: Selective Hydrolysis to N-Benzylpyrrolidine-3-carboxylic acid
This protocol describes the selective hydrolysis of the benzyl ester while retaining the N-benzyl group.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
A mixture of THF and water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add a solution of LiOH or NaOH (1.1-1.5 equivalents) in water.
-
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Benzylpyrrolidine-3-carboxylic acid.
Causality: Saponification is a classic method for ester hydrolysis.[16][17][18] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl, leading to the formation of the carboxylate salt, which is then protonated during the acidic workup.
Protocol 4: Amide Bond Formation
The resulting carboxylic acid can be coupled with various aryl amines to generate the desired carboxamides.
Materials:
-
N-Benzylpyrrolidine-3-carboxylic acid
-
Aryl amine (e.g., aniline derivative)
-
Amide coupling agent (e.g., EDC/HOBt, HATU, or conversion to acid chloride with SOCl₂)
-
A suitable base (e.g., DIPEA, triethylamine) if using a coupling agent
-
Anhydrous aprotic solvent (e.g., DCM, DMF)
Procedure (using EDC/HOBt):
-
Dissolve N-Benzylpyrrolidine-3-carboxylic acid, the aryl amine (1.0-1.2 equivalents), and HOBt (1.1 equivalents) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Causality: Amide coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[19][20][21][22] EDC/HOBt is a common combination that forms an active ester intermediate, which then reacts with the amine to form the amide bond with minimal side reactions and often with retention of stereochemistry if a chiral center is present.
The final N-debenzylation of the resulting N-Benzyl-N'-aryl-pyrrolidine-3-carboxamide can be achieved using the hydrogenolysis conditions described in Protocol 1 to yield the target N-Aryl-pyrrolidine-3-carboxamide scaffold.
Data Summary
The following table summarizes the potential agrochemical activities of the target scaffolds derived from this compound, based on literature data for analogous compounds.
| Scaffold Class | Target Agrochemical Activity | Representative Literature Data |
| Pyrrolidine-2,4-diones | Herbicidal | Inhibition rates of 65.6% and 84.0% against barnyard grass and rape seedlings, respectively, for some derivatives at 100 µg/mL.[7][10] |
| N-Aryl Carboxamides | Fungicidal | Some pyridine carboxamide derivatives show good in vivo activity against Botrytis cinerea.[12] |
| N-Aryl Carboxamides | Insecticidal | Certain N-pyridylpyrazole carboxamides exhibit strong insecticidal activity against Plutella xylostella. |
Conclusion
This compound serves as a highly valuable and versatile precursor for the synthesis of diverse agrochemical scaffolds. The strategic and selective deprotection of its benzyl groups opens up a wide range of possibilities for functionalization, leading to the efficient construction of herbicidal pyrrolidine-2,4-diones and fungicidal/insecticidal N-aryl pyrrolidine carboxamides. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the rich chemical space of pyrrolidine-based agrochemicals.
References
-
Chen, M., et al. (2021). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. New Journal of Chemistry. Available at: [Link]
-
Zhu, Y., et al. (2005). The synthesis and herbicidal activity of 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. Molecules. Available at: [Link]
-
Chen, M., et al. (2021). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. ResearchGate. Available at: [Link]
-
Chen, M., et al. (2021). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. RSC Publishing. Available at: [Link]
-
Williams, A., & Douglas, K. T. (1975). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. ACS. Available at: [Link]
-
Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (n.d.). Pesticidal and herbicidal polycyclic 3-aryl-pyrrolidine-2,4-dione derivatives.
-
Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of benzyl alcohol.
-
Ji, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron. Available at: [Link]
-
Ji, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PubMed. Available at: [Link]
-
Ji, H., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Available at: [Link]
-
Gotor, V., et al. (2007). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. Available at: [Link]
-
Douglas, C. J., & Overman, L. E. (2016). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, Y., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules. Available at: [Link]
-
Hara, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
-
Shvets, N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
-
Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. Available at: [Link]
-
Li, G., et al. (2014). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Alker, A., et al. (2001). Synthesis of 3-aminopyrrolidines and piperidines from endocyclic enamine derivatives. Tetrahedron. Available at: [Link]
-
Familoni, O. B., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry. Available at: [Link]
-
He, X., et al. (2014). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Maruoka, K., & Ooi, T. (2007). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
Sabatini, J. J., & Strieter, E. R. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]
-
Fochi, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 2. scite.ai [scite.ai]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The synthesis and herbicidal activity of 1-alkyl-3-(alpha-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. US5225434A - Pesticidal and herbicidal polycyclic 3-aryl-pyrrolidine-2,4-dione derivatives - Google Patents [patents.google.com]
- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 19. Khan Academy [khanacademy.org]
- 20. Amide synthesis by acylation [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Multi-Target Inhibitors for Alzheimer's Disease
Introduction: A Paradigm Shift in Alzheimer's Drug Discovery
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a cascade of interconnected pathological events.[1][2] The traditional "one-target, one-drug" approach has shown limited efficacy in clinical trials, as targeting a single pathway is often insufficient to halt the multifaceted progression of the disease.[1][2] This has led to a paradigm shift towards the development of multi-target-directed ligands (MTDLs)—single chemical entities designed to simultaneously modulate multiple key targets involved in AD pathogenesis.[1][3][4][5][6] MTDLs offer the potential for synergistic therapeutic effects, improved efficacy, and a more comprehensive treatment strategy for this devastating disease.[1][2]
This guide provides a comprehensive overview of the design, synthesis, and evaluation of multi-target inhibitors for Alzheimer's disease, intended for researchers, scientists, and drug development professionals.
Part 1: Strategic Design of Multi-Target Inhibitors
The rational design of MTDLs begins with the selection of appropriate biological targets and a strategy to combine pharmacophores into a single, effective molecule.
Key Molecular Targets in Alzheimer's Disease
A successful MTDL strategy for AD often involves combining inhibitors for several of the following validated targets:
-
Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief for cognitive decline.[3][7] Donepezil and tacrine are well-known cholinesterase inhibitors that often serve as scaffolds in MTDL design.[3][7][8][9][10]
-
Amyloid-β (Aβ) Aggregation: The aggregation of amyloid-beta peptides into oligomers and plaques is a central event in AD pathology.[1] Inhibiting this process is a key therapeutic goal.
-
Tau Protein Hyperphosphorylation: The hyperphosphorylation of tau protein leads to the formation of neurofibrillary tangles (NFTs), another hallmark of AD.[1]
-
Monoamine Oxidase B (MAO-B): This enzyme is involved in the degradation of neurotransmitters and its activity is elevated in the brains of AD patients, contributing to oxidative stress.[11][12][13][14][15]
-
Metal Dyshomeostasis and Oxidative Stress: The dysregulation of metal ions like copper, zinc, and iron contributes to Aβ aggregation and the generation of reactive oxygen species (ROS).[3] Compounds with metal-chelating and antioxidant properties can be beneficial.[3][16]
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in tau hyperphosphorylation and Aβ production, making it an attractive target for MTDLs.[17]
Common Design Strategies
Two primary strategies are employed in the design of MTDLs:
-
Molecular Hybridization: This is a widely used approach where two or more pharmacophores from known active compounds are linked or fused together to create a single hybrid molecule.[2][8][18][19][20] For example, a tacrine-ferulic acid hybrid combines the cholinesterase inhibitory properties of tacrine with the antioxidant and anti-aggregation properties of ferulic acid.[16][21][22]
-
Fragment-Based Drug Discovery (FBDD): FBDD starts with identifying small molecular fragments that bind to the desired targets. These fragments are then optimized and linked together to create a more potent and selective MTDL.[5] This approach allows for the exploration of novel chemical space and can lead to compounds with more favorable drug-like properties.[5]
Figure 1: Workflow for the design, synthesis, and evaluation of multi-target inhibitors.
Part 2: Application Note: Synthesis of a Tacrine-Ferulic Acid Hybrid
This section provides a representative protocol for the synthesis of a tacrine-ferulic acid hybrid, a class of MTDLs with cholinesterase inhibition, antioxidant, and anti-aggregation properties.[16][21][22] The following protocol is adapted from published synthetic routes.[21]
Rationale
The synthesis involves linking the tacrine moiety, a potent cholinesterase inhibitor, to ferulic acid, a natural compound with antioxidant and neuroprotective effects, via a piperazine linker.[21] The piperazine linker can also contribute to metal chelation.[21]
Synthetic Scheme
Figure 2: Generalized synthetic pathway for a tacrine-ferulic acid hybrid.
Step-by-Step Protocol
Step 1: Synthesis of the Tacrine Amine Intermediate
-
Reaction Setup: In a round-bottom flask, dissolve 9-chloro-1,2,3,4-tetrahydroacridine in an appropriate solvent (e.g., 2-ethoxyethanol).
-
Addition of Amine: Add an excess of a diamine linker (e.g., 1-(2-aminoethyl)piperazine) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted starting materials and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tacrine amine intermediate.
Step 2: Amide Coupling with Ferulic Acid
-
Activation of Ferulic Acid: In a separate flask, dissolve ferulic acid in an anhydrous solvent (e.g., dimethylformamide, DMF). Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., diisopropylethylamine, DIPEA). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the tacrine amine intermediate from Step 1 to the activated ferulic acid solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer, filter, and concentrate.
Step 3: Purification and Characterization
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterization: Confirm the structure and purity of the final tacrine-ferulic acid hybrid using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Part 3: Protocols for In Vitro Evaluation
Once synthesized and purified, the multi-target inhibitor must be evaluated for its activity against the intended biological targets.
Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay measures the activity of AChE and BuChE.
-
Reagents:
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
AChE (from electric eel) or BuChE (from equine serum)
-
Synthesized inhibitor compound and a positive control (e.g., Donepezil)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in the appropriate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the inhibitor solution (or buffer for control).
-
Add the enzyme solution (AChE or BuChE) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Protocol 2: Monoamine Oxidase-B (MAO-B) Inhibition Assay
A fluorometric assay is a sensitive method to screen for MAO-B inhibitors.[12][14]
-
Reagents:
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound.
-
In a 96-well black plate, add the inhibitor and the MAO-B enzyme solution.
-
Incubate at 37°C for 10-15 minutes.
-
Prepare a substrate solution containing the MAO-B substrate, probe, and developer.
-
Add the substrate solution to each well to start the reaction.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 30-60 minutes.[14]
-
-
Data Analysis: Calculate the reaction rate and percentage of inhibition for each inhibitor concentration. Determine the IC50 value.
Protocol 3: Aβ (1-42) Aggregation Inhibition Assay (Thioflavin T Assay)
This assay monitors the formation of amyloid fibrils.[23]
-
Reagents:
-
Aβ (1-42) peptide
-
Hexafluoroisopropanol (HFIP) to prepare Aβ stock
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT) solution
-
Inhibitor compound
-
-
Procedure:
-
Prepare Aβ (1-42) monomer solution by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in buffer.
-
In a 96-well black plate, mix the Aβ (1-42) solution with different concentrations of the inhibitor.
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.
-
At various time points, add ThT solution to the wells.
-
Measure the fluorescence intensity (Ex ~440 nm, Em ~485 nm).
-
-
Data Analysis: Plot the fluorescence intensity over time. The reduction in fluorescence in the presence of the inhibitor indicates inhibition of Aβ aggregation. Calculate the percentage of inhibition at a specific time point.
Protocol 4: Neuroprotection Assay in a Cell-Based Model
This assay assesses the ability of the synthesized compound to protect neuronal cells from a toxic insult.
-
Materials:
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitor compound for 1-2 hours.
-
Introduce the neurotoxic agent to the cells (except for the control group).
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT reagent to the cells, incubate, and then dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A higher cell viability in the presence of the inhibitor and the neurotoxin indicates a neuroprotective effect.
Sources
- 1. Multi‐Target Drug Design in Alzheimer's Disease Treatment: Emerging Technologies, Advantages, Challenges, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multi-Targets: An Unconventional Drug Development Strategy for Alzheimer’s Disease [frontiersin.org]
- 3. Multitarget therapeutic strategies for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. View of Review on Multitarget Drug Design Based on Computational Strategies for the Treatment of Alzheimer’s Disease [uta.edu.ly]
- 5. mdpi.com [mdpi.com]
- 6. Multi-target-directed ligands in Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Hybridization as a Tool in the Design of Multi-target Directed Drug Candidates for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 16. Design and synthesis of tacrine-ferulic acid hybrids as multi-potent anti-Alzheimer drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Molecular Hybridization as a Tool in the Design of Multi-target Directed Drug Candidates for Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 21. mdpi.com [mdpi.com]
- 22. Design, Synthesis and Evaluation of Novel Tacrine-Ferulic Acid Hybrids as Multifunctional Drug Candidates against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. innoprot.com [innoprot.com]
protocol for the synthesis of Benzyl N-Benzylpyrrolidine-3-carboxylate
An Application Note and Protocol for the Synthesis of Benzyl N-Benzylpyrrolidine-3-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutically active compounds. Pyrrolidine scaffolds are integral to numerous drugs and bioactive molecules, making robust synthetic routes to their derivatives essential for medicinal chemistry and drug discovery.[1][2] This protocol details a reliable and reproducible method involving a one-pot double benzylation of pyrrolidine-3-carboxylic acid. We offer in-depth explanations for experimental choices, self-validating quality control checkpoints, and a full characterization of the final product to ensure scientific integrity and successful replication.
Introduction and Synthetic Strategy
The pyrrolidine ring is a privileged scaffold in modern pharmacology, appearing in a wide array of drugs targeting the central nervous system and other biological systems.[3][4] this compound serves as a versatile building block, where the benzyl groups can act as protecting groups or as integral parts of the final molecular structure.[5]
The chosen synthetic strategy is a direct and efficient one-pot, two-step alkylation of commercially available pyrrolidine-3-carboxylic acid using benzyl bromide. This approach is predicated on the differential reactivity of the secondary amine and the carboxylic acid functional groups. In the presence of a suitable base, both groups are deprotonated to form highly nucleophilic species that readily react with an electrophile like benzyl bromide.
The core transformations are:
-
N-Benzylation: The deprotonated secondary amine of the pyrrolidine ring undergoes nucleophilic substitution with benzyl bromide to form the tertiary amine.
-
O-Benzylation (Esterification): The carboxylate anion reacts with benzyl bromide to form the corresponding benzyl ester.
This one-pot method is advantageous as it reduces the number of synthetic steps, minimizes purification of intermediates, and improves overall process efficiency.
Reaction Mechanism and Workflow
The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. A non-nucleophilic base, such as potassium carbonate, is employed to deprotonate both the pyrrolidine nitrogen and the carboxylic acid. The resulting anionic species then attack the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.
Visualized Reaction Mechanism
The following diagram illustrates the key mechanistic steps of the double benzylation process.
Caption: Overall experimental workflow.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Molar Eq. |
| Pyrrolidine-3-carboxylic acid | C₅H₉NO₂ | 115.13 | 59378-87-9 | 5.00 g | 1.0 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 100-39-0 | 16.3 mL | 2.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | 18.0 g | 3.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | 100 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ~500 mL | - |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ~1 L | - |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | ~200 g | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | As needed | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer with heating mantle
-
Internal thermometer
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glass column for chromatography (4-5 cm diameter)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add pyrrolidine-3-carboxylic acid (5.00 g, 43.4 mmol) and anhydrous potassium carbonate (18.0 g, 130.2 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the suspension vigorously.
-
Reagent Addition: Slowly add benzyl bromide (16.3 mL, 94.4 mmol) to the stirring suspension at room temperature using a syringe. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12-16 hours under a nitrogen atmosphere. The reaction progress should be monitored periodically.
-
In-Process Monitoring (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The starting material is polar and will remain at the baseline, while the product will have an approximate Rf value of 0.4. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into 300 mL of cold water and transfer to a 1 L separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts successively with water (2 x 100 mL) and saturated brine solution (1 x 100 mL) to remove residual DMF and inorganic salts. [6]9. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow to brown oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. [7] * Packing: Pack the column with silica gel using 5% ethyl acetate in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of 5% to 20% ethyl acetate in hexanes. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions containing the product and concentrate using a rotary evaporator to yield this compound as a pale yellow oil.
-
Results and Characterization
This protocol typically yields the desired product in the 65-75% range after purification. The identity and purity of the compound should be confirmed by spectroscopic methods.
Table of Expected Yields
| Parameter | Value |
| Theoretical Yield | 12.8 g |
| Typical Actual Yield | 8.3 - 9.6 g |
| Typical Percent Yield | 65 - 75% |
| Appearance | Pale yellow oil |
Table of Expected Analytical Data
The following data are based on the known chemical structure and published spectroscopic information for similar compounds. [8]
| Analysis | Expected Results |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.40-7.25 (m, 10H, Ar-H), 5.15 (s, 2H, O-CH₂-Ph), 3.65 (s, 2H, N-CH₂-Ph), 3.10-2.90 (m, 3H), 2.70-2.55 (m, 2H), 2.20-2.05 (m, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 174.5 (C=O), 138.0 (Ar-C), 136.0 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 128.3 (Ar-CH), 127.2 (Ar-CH), 66.5 (O-CH₂), 60.2 (N-CH₂), 57.5 (N-CH), 52.0 (N-CH₂), 42.0 (CH-COO), 29.5 (CH₂). |
| Mass Spec (ESI+) | m/z 296.16 [M+H]⁺ |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If TLC analysis shows significant starting material after 16 hours, an additional 0.2 equivalents of benzyl bromide and 0.5 equivalents of K₂CO₃ can be added, and the reaction can be stirred for another 4-6 hours. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the product and interfere with the reaction.
-
Formation of By-products: Mono-benzylated intermediates (N-benzylpyrrolidine-3-carboxylic acid or benzyl pyrrolidine-3-carboxylate) are the most common by-products. Their formation is minimized by using a slight excess of benzyl bromide. These by-products can be separated during column chromatography.
-
Purification Difficulties: The product is a relatively non-polar oil. If separation from non-polar impurities is difficult, a slow gradient elution during chromatography is crucial. Ensure the column is not overloaded.
Conclusion
The protocol described herein provides an efficient and reliable method for the synthesis of this compound. By following the detailed steps and incorporating the in-process checks, researchers can consistently obtain high yields of the pure product. This application note serves as a valuable resource for scientists engaged in the synthesis of pyrrolidine-based compounds for drug discovery and development.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]
-
N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. (2008). PubMed. Retrieved from [Link]
-
N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. (2008). ResearchGate. Retrieved from [Link]
-
Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group. (2013). HETEROCYCLES, 87(8), 1749-1764. Retrieved from [Link]
- WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives. (n.d.). Google Patents.
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. (2024). NIH. Retrieved from [Link]
-
n-benzylacrylamide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for Benzyl N-Benzylpyrrolidine-3-carboxylate quantification
An Application Guide to the Quantitative Analysis of Benzyl N-Benzylpyrrolidine-3-carboxylate
Abstract
This comprehensive guide provides detailed analytical methodologies for the accurate quantification of this compound, a key intermediate in pharmaceutical synthesis and drug development. Recognizing the diverse requirements of researchers, from purity assessment in synthetic chemistry to metabolite identification in preclinical studies, this document outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section explains the underlying scientific principles, causality behind experimental choices, detailed step-by-step protocols, and method validation considerations in line with international standards.
Introduction and Analytical Strategy
This compound is a pyrrolidine derivative featuring two benzyl groups, one on the ring nitrogen and one forming an ester with the carboxylic acid at the 3-position. The pyrrolidine ring is a vital scaffold in many biologically active compounds.[1] The accurate quantification of this molecule is critical for ensuring reaction yield, assessing purity, performing stability studies, and conducting pharmacokinetic analyses.
The selection of an appropriate analytical method is governed by the physicochemical properties of the analyte and the intended application. Key characteristics of this compound include:
-
UV Chromophores: The presence of two benzyl groups provides strong ultraviolet absorbance, making HPLC-UV a suitable and widely accessible technique for quantification.
-
Molecular Weight and Polarity: With a molecular weight of 295.38 g/mol and significant non-polar character from the benzyl groups, the compound is well-suited for reversed-phase chromatography.
-
Ionizable Group: The tertiary amine in the pyrrolidine ring is readily protonated, enabling sensitive detection by electrospray ionization mass spectrometry (ESI-MS).
-
Volatility and Thermal Stability: The compound's ester structure suggests sufficient volatility for Gas Chromatography (GC), although thermal stability must be considered to prevent degradation in the injector port.
This guide will detail protocols for HPLC-UV for routine analysis, LC-MS/MS for high-sensitivity and high-selectivity applications, and GC-MS for orthogonal confirmation and analysis of volatile impurities.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for purity assessment and routine quantification due to its robustness, reliability, and cost-effectiveness. The strategy employs a reversed-phase column where the non-polar analyte interacts with a hydrophobic stationary phase and is eluted by a polar mobile phase.
Causality of Experimental Design:
-
Stationary Phase: A C8 or C18 (octadecylsilane) column is chosen for its strong hydrophobic interaction with the benzyl groups, ensuring adequate retention and separation from more polar starting materials or byproducts.[2]
-
Mobile Phase: A gradient mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV cutoff.[3] A buffer, such as phosphate or formate at a slightly acidic pH (e.g., pH 2.5-4), is incorporated to ensure the pyrrolidine nitrogen is consistently protonated, leading to sharp, symmetrical peak shapes.[2]
-
Detection: The benzyl groups exhibit a strong absorbance maximum around 254 nm, a common wavelength for UV detectors that provides excellent sensitivity for this analyte.[3][4]
Protocol 2.1: HPLC-UV Quantification
-
Instrumentation and Columns:
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 15.0 90 20.0 90 20.1 40 | 25.0 | 40 |
-
-
Analysis and Data Processing:
-
Inject the diluent (blank), followed by the calibration standards and unknown samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolation from the linear regression of the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis of low-concentration samples in complex matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[5] This technique couples the separation power of LC with the mass-resolving capability of a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode for exceptional specificity.
Causality of Experimental Design:
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected. The tertiary amine of the pyrrolidine ring is a site of high proton affinity, readily forming the protonated molecule [M+H]⁺ in the ESI source.
-
MRM Transitions: In the mass spectrometer, the [M+H]⁺ ion (precursor ion) is selected in the first quadrupole. It is then fragmented in the second quadrupole (collision cell), and specific, stable fragment ions (product ions) are monitored in the third quadrupole. This precursor-to-product transition is highly specific to the analyte. Plausible fragments include the loss of the benzyl group (m/z 91) or the benzyloxycarbonyl group.
-
Chromatography: A rapid gradient on a shorter column (e.g., 50-100 mm) is often used to increase throughput, as the mass spectrometer provides the necessary specificity to resolve the analyte from co-eluting matrix components.[5]
Protocol 3.1: LC-MS/MS Quantification
-
Instrumentation and Columns:
-
Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Prepare stock and calibration standards as described in Protocol 2.1, extending to lower concentrations as needed (e.g., ng/mL or pg/mL range).
-
-
LC and MS Conditions:
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
-
Mass Spectrometer Settings (ESI+):
-
Analyte: this compound (MW: 295.38)
-
Precursor Ion [M+H]⁺: m/z 296.2
-
Hypothetical MRM Transitions (to be optimized):
-
Quantifier: 296.2 → 91.1 (Loss of C₁₁H₁₃O₂N)
-
Qualifier: 296.2 → 204.1 (Loss of Benzyl group)
-
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 9 L/min
-
Nebulizer Pressure: 40 psi
-
-
-
Sample Preparation (for Biological Matrix):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It can serve as an excellent orthogonal method to HPLC. For this compound, its applicability depends on its thermal stability in the hot GC inlet.
Causality of Experimental Design:
-
Column: A low-polarity 5% phenyl methylpolysiloxane column (e.g., HP-5MS) is a general-purpose column suitable for a wide range of semi-volatile compounds.[6]
-
Ionization: Electron Ionization (EI) at 70 eV is standard. This high-energy ionization creates reproducible fragmentation patterns that can be compared against spectral libraries for identification.
-
Fragmentation: The expected fragmentation pattern would include a prominent peak at m/z 91 (tropylium ion from the benzyl groups) and other fragments corresponding to the pyrrolidine ring structure. The molecular ion may or may not be visible depending on its stability. The analysis of pyrrolidinophenone-type drugs often shows characteristic fragmentation of the pyrrolidine ring.[6][7]
Protocol 4.1: GC-MS Quantification
-
Instrumentation and Columns:
-
GC system with a split/splitless injector coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
-
Reagents and Solutions:
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.[6]
-
Solvent: Ethyl Acetate or Dichloromethane.
-
Prepare stock and calibration standards in the chosen solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C (start with a lower temperature and increase if needed to avoid degradation).
-
Injection Mode: Splitless (for trace analysis).
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.[6]
-
-
Mass Spectrometer Settings (EI):
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-450.
-
-
-
Analysis and Data Processing:
-
Analyze samples and standards.
-
Generate a calibration curve using the peak area of a characteristic, quantifying ion (e.g., m/z 91 or another unique, abundant ion) versus concentration.
-
Method Validation and Data Summary
All analytical methods developed for quantification must be validated to ensure they are fit for purpose.[8] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or equivalent regulatory standards.[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]
Table 1: Comparison of Analytical Method Performance (Typical Values)
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good | Very Good | Excellent |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Typical Range | 1 - 250 µg/mL | 0.5 - 100 µg/mL | 0.1 - 1000 ng/mL |
| LOD | ~0.3 µg/mL | ~0.15 µg/mL | ~0.03 ng/mL |
| LOQ | ~1.0 µg/mL | ~0.5 µg/mL | ~0.1 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 10% (in matrix) |
| Primary Use | Purity, Assay | Identification, Orthogonal Assay | Bioanalysis, Trace Impurities |
Experimental Workflow Visualization
The general workflow for the quantitative analysis of this compound is depicted below.
Caption: Workflow for this compound analysis.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound using three complementary techniques. The choice between HPLC-UV, GC-MS, and LC-MS/MS should be guided by the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. For routine purity and content analysis, HPLC-UV offers a robust and reliable solution. For trace-level quantification in complex biological fluids, LC-MS/MS is the superior method. GC-MS provides a valuable orthogonal technique for identity confirmation. Proper method validation is paramount to ensure the generation of accurate, reliable, and reproducible data in regulated and research environments.
References
- BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- Swartz, M. E., Krull, I. S., & Orr, J. D. Validation of Impurity Methods, Part I. LCGC International.
- ResearchGate. GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... ResearchGate.
- J-STAGE. Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS. J-STAGE.
- ACS Publications. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.
- International Journal of Pharmaceutical Sciences and Research. Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research.
- PharmaState Academy. Analytical Method Validation. PharmaState Academy.
- Cormica Pharma & Med Device Testing. Understanding Impurity Analysis. Cormica.
- Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
- PrepChem.com. Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid. PrepChem.com.
- Patsnap Eureka. High performance liquid chromatographic analysis method of benzyl pyridinium 3-carboxylate, and application of high performance liquid chromatographic analysis method. Patsnap Eureka.
- ResearchGate. (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
- PubMed. GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. PubMed.
- ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. ResearchGate.
- Annex Publishers. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- BenchChem. A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. BenchChem.
- ChemicalBook. METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE | 17012-21-4. ChemicalBook.
- NIH. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. PMC.
- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone. Google Patents.
- Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
- Acta Poloniae Pharmaceutica. DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica.
- BLD Pharm. 570423-97-1|this compound|BLD Pharm. BLD Pharm.
- PrepChem.com. Synthesis of benzyl ester. PrepChem.com.
- Scite.ai. Preparation and Hydrolysis of Benzyl Esters. Scite.ai.
- ResearchGate. (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate.
- ResearchGate. General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate.
- Agilent. Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Agilent.
- Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal.
- PubMed. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed.
- PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central.
- Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc.
- International Journal of Pharmaceutical Investigation. A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop. International Journal of Pharmaceutical Investigation.
- HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography.
- ElectronicsAndBooks. Benzyl 2-Cyano-3,3-Dimethyl- 1-pyrrolidinecarboxylate, a Versatile Intermediate for the Synthesis of 3,3-Dimethylproline Derivatives. ElectronicsAndBooks.
- PubMed. A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. PubMed.
- Semantic Scholar. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Semantic Scholar.
- ResearchGate. High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations. ResearchGate.
- Scirp.org. A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Scirp.org.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jpionline.org [jpionline.org]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. agilent.com [agilent.com]
- 6. annexpublishers.com [annexpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cormica.com [cormica.com]
- 11. pharmastate.academy [pharmastate.academy]
- 12. wjarr.com [wjarr.com]
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Benzyl Pyridinium 3-Carboxylate (also known as BPC-48) and its process-related impurities and potential degradants. Benzyl Pyridinium 3-Carboxylate is a critical component in various industrial applications, notably as a brightening and leveling agent in zinc electroplating baths.[1][2][3] The quality and purity of this compound are paramount for ensuring consistent performance and end-product quality. This method provides excellent separation of the active ingredient from its key related substances, including the primary starting materials, nicotinic acid and benzyl chloride, and common by-products like benzyl alcohol.[1] The method has been developed and validated for specificity through forced degradation studies, demonstrating its suitability for quality control, purity assessment, and stability testing in research and manufacturing environments.
Introduction and Scientific Rationale
Benzyl Pyridinium 3-Carboxylate is a quaternary ammonium compound synthesized from the reaction of benzyl chloride with nicotinic acid (a form of Vitamin B3).[1] Its molecular structure, featuring a pyridinium ring, a carboxylate group, and a benzyl group, makes it an effective agent for refining crystal grain in electroplating processes.[4]
The manufacturing process can leave residual unreacted starting materials or generate side products. Furthermore, the ester-like linkage in the related compound benzyl nicotinate is susceptible to hydrolysis, particularly under alkaline conditions, which can yield nicotinic acid and benzyl alcohol.[5][6][7] Therefore, a reliable analytical method must be able to separate the main compound from these potential impurities with high resolution.
This method employs reversed-phase chromatography, which is ideal for separating compounds with a range of polarities. A C18 stationary phase is chosen for its versatility and proven performance in retaining aromatic and moderately polar analytes. The mobile phase consists of an ammonium acetate buffer and acetonitrile. The buffer is critical for controlling the ionization state of acidic (nicotinic acid) and basic analytes, ensuring consistent retention times and symmetrical peak shapes.[1] Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency. UV detection is employed, as the aromatic rings in Benzyl Pyridinium 3-Carboxylate and its related substances provide strong chromophores for sensitive detection.[8][9]
Experimental Methodology
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Chemicals:
-
Benzyl Pyridinium 3-Carboxylate Reference Standard (>99% purity)
-
Nicotinic Acid Reference Standard (>99% purity)
-
Benzyl Alcohol Reference Standard (>99% purity)
-
Ammonium Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid (ACS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)
-
Chromatographic Conditions
All quantitative parameters for the HPLC analysis are summarized in the table below.
| Parameter | Condition |
| Column | Octadecyl Silane C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient Elution |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 22.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 261 nm |
| Injection Volume | 10 µL |
| Run Time | 22 minutes |
Causality Behind Choices:
-
pH 4.5 Buffer: Nicotinic acid has a pKa of approximately 4.85. Setting the mobile phase pH to 4.5 ensures that it is primarily in its neutral, protonated form, leading to better retention and peak shape on a C18 column.
-
Gradient Elution: A gradient is essential to achieve a timely separation of the polar nicotinic acid (eluting early) from the main analyte and the less polar benzyl alcohol (eluting later), all within a reasonable run time.
-
Wavelength 261 nm: This wavelength provides excellent sensitivity for both nicotinic acid derivatives and the benzyl moiety, making it a suitable choice for simultaneous analysis of the main component and its key impurities.[10]
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of deionized water. Adjust the pH to 4.5 using glacial acetic acid. Filter through a 0.45 µm nylon filter.
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Stock Solution (400 µg/mL): Accurately weigh 20 mg of Benzyl Pyridinium 3-Carboxylate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (400 µg/mL): Accurately weigh 20 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Resolution Solution: Prepare a solution containing approximately 10 µg/mL each of nicotinic acid and benzyl alcohol, and 400 µg/mL of Benzyl Pyridinium 3-Carboxylate in the diluent. This solution is used to verify the separation and system suitability.
Analytical Workflow and Protocol
The overall process from sample receipt to final report is outlined below.
Caption: High-level workflow for HPLC analysis.
Step-by-Step Protocol
-
System Preparation: Set up the HPLC system according to the conditions in Section 2.2. Equilibrate the column with the mobile phase gradient for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Resolution Solution. Verify that the resolution between the nicotinic acid and Benzyl Pyridinium 3-Carboxylate peaks is ≥ 2.0.
-
Inject the Standard Solution five times. The relative standard deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%. The tailing factor for the Benzyl Pyridinium 3-Carboxylate peak should be ≤ 2.0.
-
-
Analysis:
-
Once SST criteria are met, inject the sample solutions.
-
Inject a standard solution after every 6-10 sample injections to bracket the samples and ensure system stability.
-
-
Calculations: The concentration of Benzyl Pyridinium 3-Carboxylate and its impurities is calculated using the external standard method based on the peak areas obtained from the chromatograms.
Stability-Indicating Method Validation
To demonstrate the specificity of the method, a forced degradation study was performed on the Benzyl Pyridinium 3-Carboxylate sample. This study is essential to ensure that any degradation products formed during stability studies do not co-elute with the main analyte or other impurities, which is a key requirement of regulatory bodies like the ICH.[11]
Forced Degradation Protocol
-
Acid Hydrolysis: Sample solution was mixed with 1N HCl and heated at 80°C for 4 hours. The solution was then neutralized with 1N NaOH.
-
Base Hydrolysis: Sample solution was mixed with 0.1N NaOH and kept at room temperature for 2 hours.[9] The solution was then neutralized with 0.1N HCl. Significant degradation is expected under these conditions.[5][6]
-
Oxidative Degradation: Sample solution was mixed with 3% H₂O₂ and kept at room temperature for 24 hours.[9][12]
-
Thermal Degradation: Solid sample was kept in an oven at 105°C for 24 hours and then dissolved in diluent.[12]
-
Photolytic Degradation: Sample solution was exposed to UV light (254 nm) for 24 hours.[12]
Results of Forced Degradation
The method successfully separated the intact Benzyl Pyridinium 3-Carboxylate peak from all degradation products formed under the stress conditions.
| Stress Condition | % Degradation (Approx.) | Observations |
| Acid (1N HCl) | ~5% | Minor degradation observed. Peak purity of the main peak was maintained. |
| Base (0.1N NaOH) | ~25% | Significant degradation, with a major peak corresponding to the retention time of nicotinic acid. |
| Oxidation (3% H₂O₂) | ~8% | Moderate degradation with several small impurity peaks observed. |
| Thermal (105°C) | <2% | The compound is relatively stable to dry heat. |
| Photolytic (UV) | ~4% | Minor degradation observed. |
The results confirm that the analytical method is specific and stability-indicating, making it suitable for routine quality control and long-term stability studies.
Conclusion
The RP-HPLC method described in this application note is rapid, precise, and accurate for the quantification of Benzyl Pyridinium 3-Carboxylate and the separation of its related substances. The successful resolution of the parent compound from its degradation products in forced degradation studies firmly establishes its utility as a stability-indicating method. This protocol provides researchers, scientists, and drug development professionals with a reliable tool for ensuring the quality and consistency of Benzyl Pyridinium 3-Carboxylate.
References
- High performance liquid chromatographic analysis method of benzyl pyridinium 3 ...
-
HPLC Methods for analysis of Niacin - HELIX Chromatography. (URL: [Link])
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. (URL: [Link])
-
"HPLC Analysis of Niacin by Postcolumn Dervatization" by Iftekher Mahmud - Open PRAIRIE. (URL: [Link])
-
HPLC Analysis of the three Vitamins Thiamine (B1), Niacin (B3), and Pyridoxine (B6) in Beverages and Concentrates - VDS optilab. (URL: [Link])
-
Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC. (URL: [Link])
-
Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form - ResearchGate. (URL: [Link])
- CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google P
-
Degradation kinetics of benzyl nicotinate in aqueous solution - PubMed. (URL: [Link])
-
Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT). (URL: [Link])
-
DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA - IJNRD. (URL: [Link])
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])
-
Forced Degradation Studies Research Articles - Page 1 - R Discovery. (URL: [Link])
-
Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - ResearchGate. (URL: [Link])
-
(PDF) Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form - ResearchGate. (URL: [Link])
-
Benzyl pyridinium 3-carboxylate - ChemBK. (URL: [Link])
-
1-Benzyl-3-carboxypyridinium | C13H12NO2+ | CID 85231 - PubChem - NIH. (URL: [Link])
-
Benzyl Pyridinium-3-Carboxylate | BPC-48 - DU Organics. (URL: [Link])
-
1-benzyl pyridinium-3-carboxylate (BPC-48). (URL: [Link])
Sources
- 1. High performance liquid chromatographic analysis method of benzyl pyridinium 3-carboxylate, and application of high performance liquid chromatographic analysis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Benzyl Pyridinium-3-Carboxylate | BPC-48 - DU Organics [duorganics.in]
- 3. 1-benzyl pyridinium-3-carboxylate (BPC-48) [wh-pinestone.com]
- 4. CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents [patents.google.com]
- 5. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of benzyl nicotinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Use of N-benzylpyrrolidine Derivatives in Treating Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.
Introduction: A Multi-Target Approach to a Multifaceted Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex and interconnected pathophysiology. The primary hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and a significant decline in cholinergic neurotransmission.[1][2] For decades, therapeutic strategies have often focused on single targets, yielding limited clinical success. This has led to a paradigm shift towards Multi-Target-Directed Ligands (MTDLs)—single molecules engineered to interact with multiple key pathological targets simultaneously.[3][4]
N-benzylpyrrolidine derivatives have emerged as a highly promising class of MTDLs. Structurally related to the FDA-approved acetylcholinesterase (AChE) inhibitor Donepezil, which features an N-benzylpiperidine moiety, these compounds are rationally designed to address the multifaceted nature of AD.[5][6][7] Their core mechanism involves concurrent inhibition of key enzymes like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), modulation of the amyloidogenic pathway by inhibiting β-secretase 1 (BACE-1), and prevention of toxic Aβ peptide aggregation.[3][8][9]
This document provides a comprehensive guide to the rationale, synthesis, and evaluation of N-benzylpyrrolidine derivatives, offering detailed protocols for their preclinical assessment.
Section 1: Rationale and Key Molecular Targets
The therapeutic efficacy of N-benzylpyrrolidine derivatives stems from their ability to modulate several critical nodes within the AD pathological network. Understanding these targets is fundamental to interpreting experimental data and designing next-generation compounds.
-
Cholinesterase Inhibition (AChE & BChE): The "cholinergic hypothesis" posits that cognitive decline in AD is linked to a deficiency in the neurotransmitter acetylcholine. AChE and BChE are enzymes that degrade acetylcholine in the synaptic cleft. By inhibiting these enzymes, N-benzylpyrrolidine derivatives increase acetylcholine levels, enhancing cholinergic neurotransmission and providing symptomatic relief of cognitive deficits.[5][10]
-
β-Secretase (BACE-1) Inhibition: BACE-1 is the rate-limiting enzyme in the amyloidogenic pathway. It initiates the cleavage of the Amyloid Precursor Protein (APP), a process that ultimately leads to the production of the neurotoxic Aβ peptides (Aβ40 and Aβ42). Inhibiting BACE-1 directly reduces the formation of these peptides, tackling the root cause of amyloid plaque formation.[8][9]
-
Amyloid-Beta (Aβ) Aggregation Inhibition: Beyond preventing Aβ production, many N-benzylpyrrolidine derivatives can directly interfere with the aggregation of Aβ monomers into toxic oligomers and insoluble fibrils.[2][4] Some compounds achieve this by binding to the Peripheral Anionic Site (PAS) of AChE, a site which is known to allosterically promote Aβ aggregation.[8][9] This dual-functionality at a single enzyme is a hallmark of sophisticated MTDL design.
The diagram below illustrates the interplay between these pathological pathways and the intervention points for N-benzylpyrrolidine derivatives.
Caption: Pathological pathways in AD and points of intervention for N-benzylpyrrolidine derivatives.
Data Presentation: Multi-Target Activity Profile
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency. Below is a table summarizing the activity of representative compounds from the literature.
| Compound | Target | IC₅₀ (µM) | Source |
| 4k | eeAChE | 0.045 | Choubey et al., 2020[8] |
| hAChE | 0.051 | Choubey et al., 2020[8] | |
| hBChE | 0.89 | Choubey et al., 2020[8] | |
| BACE-1 | 0.128 | Choubey et al., 2020[8] | |
| 4o | eeAChE | 0.039 | Choubey et al., 2020[8] |
| hAChE | 0.042 | Choubey et al., 2020[8] | |
| hBChE | 0.76 | Choubey et al., 2020[8] | |
| BACE-1 | 0.115 | Choubey et al., 2020[8] | |
| 8f | hAChE | 0.038 | Choubey et al., 2021[9] |
| hBChE | 0.69 | Choubey et al., 2021[9] | |
| BACE-1 | 0.106 | Choubey et al., 2021[9] | |
| 12f | hAChE | 0.029 | Choubey et al., 2021[9] |
| hBChE | 0.51 | Choubey et al., 2021[9] | |
| BACE-1 | 0.089 | Choubey et al., 2021[9] | |
| Donepezil | hAChE | 0.025 | Choubey et al., 2021[9] |
eeAChE: Electrophorus electricus AChE; hAChE: human AChE; hBChE: human BChE.
Section 2: General Synthesis and Workflow
The synthesis of N-benzylpyrrolidine derivatives typically involves multi-step reactions, building the core scaffold and adding functional groups to optimize target engagement and pharmacokinetic properties. While specific pathways vary, a generalized workflow is presented below.
Caption: Generalized workflow for the synthesis and purification of N-benzylpyrrolidine derivatives.
Section 3: In Vitro Evaluation Protocols
A cascade of in vitro assays is essential to characterize the biological activity of newly synthesized compounds. These protocols are designed to be self-validating through the inclusion of appropriate positive, negative, and vehicle controls.
Protocol 3.1: Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE or BChE.[11] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) or butyrylthiocholine (BTCI) into thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.
Materials:
-
96-well microplate
-
Microplate reader
-
AChE from Electrophorus electricus or recombinant human AChE
-
BChE from equine serum or recombinant human BChE
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)
-
DTNB (Ellman's Reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare Reagents:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB solution: 10 mM in phosphate buffer.
-
Substrate solution: 10 mM ATCI or BTCI in phosphate buffer.
-
Enzyme solution: Prepare a working solution of AChE or BChE in buffer.
-
-
Compound Preparation: Prepare a serial dilution of test compounds and Donepezil in DMSO, then dilute further in buffer to the final desired concentrations. Ensure the final DMSO concentration in the well is <1%.
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of buffer containing the test compound, positive control, or vehicle (buffer + DMSO) to appropriate wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of enzyme solution to all wells except the "blank" wells (add 25 µL of buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction: Add 25 µL of the substrate solution (ATCI or BTCI) to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Protocol 3.2: Aβ Aggregation Inhibition Assay (Thioflavin T)
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[1] This assay monitors the kinetics of Aβ fibrillization in the presence and absence of an inhibitor.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (pH 8.5)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
-
Test compounds and a positive control (e.g., Curcumin)
Procedure:
-
Prepare Aβ₁₋₄₂ Monomers: Dissolve Aβ₁₋₄₂ peptide in HFIP to disassemble pre-existing aggregates. Aliquot and evaporate the HFIP under a stream of nitrogen or in a speed-vac. Store the resulting peptide film at -80°C.
-
Prepare Reagents:
-
Resuspend the Aβ₁₋₄₂ peptide film in DMSO to create a concentrated stock, then dilute to a final working concentration (e.g., 10 µM) in buffer just before use.
-
ThT solution: 5 µM in Glycine-NaOH buffer.
-
-
Assay Setup:
-
In each well, combine the test compound (or vehicle/positive control) with the ThT solution.
-
Initiate the aggregation by adding the Aβ₁₋₄₂ monomer solution.
-
-
Measurement: Place the plate in a reader set to 37°C with intermittent shaking. Measure fluorescence intensity every 10-15 minutes for 24-48 hours.
Data Analysis:
-
Plot fluorescence intensity versus time for each condition. The vehicle control should show a sigmoidal curve characteristic of amyloid growth.
-
The percentage of inhibition is typically calculated from the fluorescence plateau (F_max): % Inhibition = [1 - (F_max_inhibitor / F_max_vehicle)] * 100
-
Determine the IC₅₀ value by testing a range of compound concentrations and plotting % inhibition against concentration.
Protocol 3.3: Neuroprotection Assay (Aβ-induced Toxicity)
Principle: This assay assesses a compound's ability to protect neuronal cells from Aβ-induced cytotoxicity.[12] Human neuroblastoma SH-SY5Y cells are a common and reliable model.[9][13] Cell viability is measured using the MTT assay, where mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Aβ₁₋₄₂ oligomers (prepared according to established protocols)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 2-4 hours. Include a "vehicle" control (medium + DMSO) and a "cells alone" control.
-
Induce Toxicity: Add prepared Aβ₁₋₄₂ oligomers (e.g., final concentration of 5-10 µM) to all wells except the "cells alone" control.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.
-
MTT Assay:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake gently for 15 minutes.
-
-
Measurement: Read the absorbance at 570 nm.
Data Analysis:
-
Normalize the data by setting the absorbance of the "cells alone" control to 100% viability and the "Aβ alone" control as the baseline for toxicity.
-
Calculate the % neuroprotection for each compound concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection.
Caption: A logical workflow for the in vitro evaluation of novel N-benzylpyrrolidine derivatives.
Section 4: In Vivo Evaluation Protocols
Promising candidates from in vitro screening must be validated in animal models to assess their cognitive-enhancing effects and in vivo target engagement.
Protocol 4.1: Scopolamine-Induced Amnesia Model (Y-Maze)
Principle: Scopolamine is a muscarinic receptor antagonist that blocks cholinergic signaling, inducing a temporary cognitive deficit in rodents that mimics the cholinergic aspect of AD. The Y-maze assesses spatial working memory by measuring the animal's innate tendency to explore novel arms of the maze, a behavior termed spontaneous alternation.[8][9]
Materials:
-
Y-shaped maze with three identical arms (labeled A, B, C).
-
Rodents (mice or rats).
-
Scopolamine hydrobromide.
-
Test compound and positive control (Donepezil).
-
Vehicle solution (e.g., saline or 0.5% carboxymethylcellulose).
Procedure:
-
Acclimation: Acclimate animals to the testing room and handling for several days before the experiment.
-
Dosing:
-
Administer the test compound or Donepezil orally (p.o.) or intraperitoneally (i.p.) at a predetermined time (e.g., 60 min before the test) based on its pharmacokinetic profile.
-
Administer the vehicle to the control group.
-
-
Induce Amnesia: 30 minutes before the test, administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except a "naïve" control group (which receives saline).
-
Y-Maze Test:
-
Place one animal at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries (e.g., ABCBACAB...). An arm entry is counted when all four paws are within the arm.
-
-
Data Collection: Record the total number of arm entries and the number of spontaneous alternations. An alternation is defined as three consecutive entries into three different arms (e.g., ABC, BCA, CAB).
Data Analysis:
-
Calculate the percentage of spontaneous alternation: % Alternation = [Number of Alternations / (Total Arm Entries - 2)] * 100
-
Compare the % alternation between groups using statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Interpretation: The scopolamine group should show a significant reduction in % alternation compared to the naïve group. An effective compound will significantly reverse this deficit, bringing the % alternation closer to that of the naïve group. The total number of arm entries can be used as a measure of general locomotor activity.
Protocol 4.2: Ex Vivo Brain AChE Activity
Principle: This protocol directly measures the extent of target engagement in the brain.[8][9] Following the behavioral test, brain tissue is collected to quantify AChE activity, linking the observed cognitive effects to the compound's in vivo mechanism of action.
Procedure:
-
Tissue Collection: Immediately after the behavioral test, humanely euthanize the animals and dissect the brain. Isolate specific regions like the hippocampus and cortex.
-
Homogenization: Homogenize the brain tissue in ice-cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C. Collect the supernatant, which contains the soluble enzymes.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard method (e.g., Bradford or BCA assay).
-
AChE Assay: Perform the Ellman's assay (as described in Protocol 3.1) on the supernatant.
-
Data Analysis: Normalize the AChE activity to the total protein concentration. Compare the AChE activity in the brains of compound-treated animals to that of vehicle-treated animals to calculate the percent inhibition in vivo.
Conclusion and Future Directions
The N-benzylpyrrolidine scaffold represents a highly adaptable and promising platform for the development of MTDLs for Alzheimer's disease. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these derivatives, from initial enzymatic inhibition to in vivo cognitive enhancement.
Future work should focus on:
-
Optimizing Pharmacokinetics: Improving oral bioavailability and brain penetration is critical for clinical translation.
-
Expanding Target Profiles: Incorporating functionalities that target tau pathology, neuroinflammation, or oxidative stress could lead to even greater efficacy.
-
Advanced Models: Testing lead candidates in more complex transgenic animal models of AD that develop both plaque and tangle pathology is a crucial next step.[14][15][16]
-
Safety and Toxicology: Rigorous preclinical safety and toxicology studies are required before any compound can advance to clinical trials.
By employing a logical, multi-tiered evaluation strategy, researchers can effectively identify and advance novel N-benzylpyrrolidine derivatives with the potential to become next-generation therapeutics for Alzheimer's disease.
References
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03718H [pubs.rsc.org]
- 6. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 7. Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer’s dise… [ouci.dntb.gov.ua]
- 11. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. mdpi.com [mdpi.com]
- 15. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
application of benzyl α,β-unsaturated carboxylates in organic synthesis
An Application Guide to the Strategic Use of Benzyl α,β-Unsaturated Carboxylates in Modern Organic Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of the Benzyl Moiety
In the landscape of synthetic organic chemistry, α,β-unsaturated esters are foundational building blocks, prized for their dual reactivity as both dienophiles and Michael acceptors.[1][2] Their conjugated π-system, activated by an electron-withdrawing carbonyl group, makes them susceptible to a range of powerful carbon-carbon bond-forming reactions.[3] Among the various ester derivatives, benzyl α,β-unsaturated carboxylates offer a unique combination of stability, reactivity, and synthetic versatility.
The benzyl group is more than a simple ester substituent; it is a strategic choice. Its primary advantage lies in its role as a robust protecting group for the carboxylic acid functionality. It is stable to a wide array of non-reductive conditions, allowing for extensive molecular elaboration. Crucially, it can be cleaved under mild, specific conditions—typically catalytic hydrogenolysis (e.g., H₂, Pd/C)—to liberate the corresponding carboxylic acid without disturbing other sensitive functional groups.[4][5] This "traceless" removal is a cornerstone of multi-step synthesis, enabling complex transformations while preserving the final acid moiety for further derivatization, such as amide bond formation in pharmaceutical applications. This guide provides an in-depth exploration of the key applications of these reagents, complete with mechanistic insights and detailed, field-proven protocols.
Part 1: Synthesis of Benzyl α,β-Unsaturated Carboxylates
Before delving into their applications, it is essential to have a reliable method for their preparation. A straightforward and high-yielding approach involves the reaction of an α,β-unsaturated carboxylic acid with benzyl bromide.[6][7] This method is economical, uses readily available reagents, and proceeds under mild conditions.[8]
Protocol 1: General Synthesis of Benzyl (E)-Cinnamate
This protocol describes the esterification of (E)-cinnamic acid as a representative example.
Workflow for Synthesis of Benzyl Esters
Caption: A typical experimental workflow for benzyl ester synthesis.
Materials:
-
(E)-Cinnamic acid (10 mmol, 1.48 g)
-
Benzyl bromide (11 mmol, 1.88 g, 1.3 mL)
-
Sodium bicarbonate (NaHCO₃) (10 mmol, 0.84 g)
-
N,N-Dimethylformamide (DMF) / 1,4-Dioxane (1:1 mixture, 30 mL)
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Chloride (Brine) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask, add the (E)-cinnamic acid (10 mmol) and benzyl bromide (11 mmol).
-
Add 30 mL of the 1:1 DMF/1,4-dioxane solvent mixture and stir to dissolve the solids.
-
Add sodium bicarbonate (10 mmol) to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to 90°C in an oil bath. Stir vigorously for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 30 mL of water and 30 mL of saturated brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a hexane-ethyl acetate mixture to yield pure benzyl (E)-cinnamate as white needles.[6]
Part 2: The Diels-Alder Reaction: Constructing Six-Membered Rings
The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition for synthesizing substituted cyclohexene rings.[9][10] Benzyl α,β-unsaturated carboxylates serve as excellent dienophiles because the electron-withdrawing nature of the ester group polarizes the alkene, making it more reactive toward an electron-rich diene.[3][11]
Mechanistic Considerations
The reaction proceeds through a single, cyclic transition state where two new carbon-carbon sigma bonds are formed simultaneously.[12][13] A key stereochemical outcome is governed by the "Alder endo rule," which states that the endo adduct is often the major product. This preference is attributed to stabilizing secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-system of the diene in the transition state.[11][14]
Mechanism of the Diels-Alder Reaction
Caption: Concerted mechanism of the Diels-Alder reaction.
Asymmetric Diels-Alder Reactions
Achieving enantioselectivity is a primary goal in modern synthesis. Chiral Lewis acids can coordinate to the carbonyl oxygen of the benzyl α,β-unsaturated carboxylate.[15] This coordination enhances the dienophile's electrophilicity and creates a chiral environment, forcing the diene to approach from one specific face, leading to an enantiomerically enriched product.[10][16] The bulky benzyl group can also play a role in stereochemical communication within the chiral catalyst-substrate complex.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol details a representative thermal reaction between benzyl acrylate and cyclopentadiene. Lewis acid catalysis (e.g., with TiCl₄) can be employed to lower reaction temperatures and enhance selectivity.[17]
Materials:
-
Benzyl acrylate (5 mmol, 0.81 g)
-
Cyclopentadiene (freshly cracked from dicyclopentadiene) (10 mmol, 0.66 g)
-
Toluene (anhydrous, 20 mL)
-
Hydroquinone (inhibitor, ~5 mg)
Procedure:
-
Freshly crack dicyclopentadiene by heating it to ~180°C and collecting the cyclopentadiene monomer by distillation (b.p. 41°C). Keep the monomer chilled on ice.
-
To a flame-dried, argon-purged round-bottom flask, add benzyl acrylate (5 mmol) and a crystal of hydroquinone.
-
Dissolve the acrylate in 20 mL of anhydrous toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the chilled cyclopentadiene (10 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess cyclopentadiene.
-
The crude product is typically a mixture of endo and exo isomers. Purify via silica gel column chromatography (e.g., 5-10% ethyl acetate in hexanes) to separate the isomers.
-
Characterize the products using NMR spectroscopy to determine the yield and the endo:exo ratio.
| Entry | Dienophile | Diene | Conditions | Yield (%) | Selectivity (endo:exo) |
| 1 | Benzyl acrylate | Cyclopentadiene | Thermal, Toluene, RT, 24h | >90 | ~4:1 |
| 2 | Benzyl 2-fluoroacrylate | Cyclopentadiene | TiCl₄, CH₂Cl₂, -78°C | 78 | 1:1.5 (exo favored)[17] |
| 3 | Benzyl (E)-cinnamate | 2,3-Dimethyl-1,3-butadiene | Sealed tube, 160°C, 48h | 85 | N/A |
Part 3: The Michael Addition: Forming 1,5-Dicarbonyl Systems
The Michael (or conjugate) addition is a cornerstone reaction for C-C bond formation, involving the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[18][19] Benzyl α,β-unsaturated carboxylates are effective Michael acceptors, reacting with a wide variety of soft nucleophiles such as enolates, amines, and thiols.[20][21]
Mechanistic Rationale
The reaction is initiated by the attack of a nucleophile at the β-carbon of the unsaturated system.[21] This is the "soft" electrophilic site, favored by soft nucleophiles according to Hard-Soft Acid-Base (HSAB) theory.[22] The attack generates a resonance-stabilized enolate intermediate, which is then protonated (typically during work-up) to yield the 1,4-adduct.[23] The resulting product contains a valuable 1,5-dicarbonyl relationship (or its heteroatom equivalent), a key synthon for further transformations, including cyclizations like the Robinson annulation.
Mechanism of the Michael Addition
Caption: General mechanism for the Michael addition.
Protocol 3: Base-Catalyzed Michael Addition of Diethyl Malonate
This protocol describes the addition of diethyl malonate to benzyl crotonate, a classic example of forming a new C-C bond via conjugate addition.
Materials:
-
Benzyl crotonate (10 mmol, 1.76 g)
-
Diethyl malonate (12 mmol, 1.92 g, 1.82 mL)
-
Sodium ethoxide (NaOEt) (catalytic, ~1 mmol, 68 mg; or a 21 wt% solution in ethanol)
-
Anhydrous Ethanol (EtOH, 50 mL)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous ethanol (50 mL).
-
Add sodium ethoxide (1 mmol) to the ethanol and stir until dissolved.
-
Add diethyl malonate (12 mmol) dropwise to the basic solution and stir for 15 minutes at room temperature to generate the enolate.
-
Add benzyl crotonate (10 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
-
Monitor the disappearance of the benzyl crotonate by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding 1 M HCl until the solution is neutral (pH ~7).
-
Remove the ethanol under reduced pressure.
-
Add 50 mL of ethyl acetate and 30 mL of water to the residue and transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with an additional 20 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the resulting oil by silica gel column chromatography to yield the pure Michael adduct.
Conclusion
Benzyl α,β-unsaturated carboxylates are highly valuable and versatile intermediates in organic synthesis. Their utility stems from the predictable reactivity of the activated alkene in fundamental transformations like the Diels-Alder and Michael reactions, combined with the strategic advantage of the benzyl ester as a robust, yet readily cleavable, protecting group. The protocols and mechanistic insights provided herein serve as a practical guide for researchers and drug development professionals to effectively harness the synthetic potential of these powerful building blocks.
References
-
Katritzky, A. R., Zhang, S., Soares, A., & Wang, M. (2001). A facile synthesis of benzyl α,β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57. [Link]
-
Katritzky, A. R., Zhang, S., Soares, A., & Wang, M. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(10), 54-57. [Link]
-
Singh, G., & Singh, A. (2019). Synthesis, Reactions and Biological Importance of α, β-Unsaturated Carbodithioate Esters: A Review. American Journal of Organic Chemistry, 9(1), 1-8. [Link]
-
Katritzky, A. R., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC. [Link]
-
Amanote Research. (2001). A Facile Synthesis of Benzyl Α,β-Unsaturated Carboxylic Esters. ARKAT USA, Inc.[Link]
-
Ni, Y., et al. (2015). Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction. Biotechnology Letters, 38(3), 443-449. [Link]
-
Kawasaki, T., et al. (2021). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 13(12), 2383. [Link]
-
Fiveable. (n.d.). α,β-unsaturated ester Definition. Organic Chemistry Key Term. [Link]
-
Li, G., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances, 13(22), 14954-14958. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
Gouverneur, V., et al. (2005). Diastereoselective Diels−Alder Reactions of α-Fluorinated α,β-Unsaturated Carbonyl Compounds: Chemical Consequences of Fluorine Substitution. 2. The Journal of Organic Chemistry, 70(1), 328-334. [Link]
-
Li, G., et al. (2023). Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. RSC Advances, 13(22), 14954-14958. [Link]
- da Silva, F. C., & de Almeida, M. V. (2022).
-
Chapin, B. M., & Sibi, M. P. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 2643-2670. [Link]
-
Leah4sci. (2015, February 21). Diels Alder Reaction Mechanism and Product Trick. YouTube. [Link]
-
MIT OpenCourseWare. (n.d.). Asymmetric Catalysis of Diels-Alder Reactions. [Link]
-
Pape, F., et al. (2022). Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides. ChemRxiv. [Link]
-
Ma, S. (Ed.). (2010). Handbook of Cyclization Reactions. Wiley-VCH. [Link]
-
Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. [Link]
-
Kumar, A., et al. (2011). Asymmetric Diels-Alder reaction involving chiral benzimidazoles as organocatalysts. Chirality, 23(8), 759-764. [Link]
-
Wikipedia. (n.d.). Nucleophilic conjugate addition. [Link]
-
DSpace@MIT. (n.d.). ASYMMETRIC CATALYSIS OF DIELS-ALDER REACTIONS. [Link]
-
Defense Technical Information Center. (1961). MECHANISM OF THE DIELS-ALDER REACTION. [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Lording, W. J., et al. (2020). The simplest Diels–Alder reactions are not endo-selective. Chemical Science, 11(41), 11216-11224. [Link]
-
Said, S. A. (n.d.). α,β-Unsaturated carbonyl compounds: Structure and properties. [Link]
-
Organic Chemistry Tutor. (2020, March 30). Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. YouTube. [Link]
-
LibreTexts Chemistry. (2023, August 2). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Chem Tutor. (2024, May 6). Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified!. YouTube. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Stereoselective synthesis of ( E )-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02430J [pubs.rsc.org]
- 3. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. mdpi.com [mdpi.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. uomosul.edu.iq [uomosul.edu.iq]
- 12. youtube.com [youtube.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 15. web.mit.edu [web.mit.edu]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. books.rsc.org [books.rsc.org]
- 21. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging N-benzyl-2-oxocyclopentanecarboxamide Analogs for Biological Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Scaffold in Chemical Biology
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. The N-benzyl-2-oxocyclopentanecarboxamide scaffold has emerged as a promising starting point for the development of chemical probes aimed at deconvoluting complex biological pathways. While the parent molecule, N-benzyl-2-oxocyclopentane-1-carboxamide, has no confirmed specific biological activity in publicly available literature, its structural analogs have been implicated in the modulation of several important enzyme and transporter families.[1] This guide provides a detailed framework for utilizing these analogs as tools for target identification, validation, and the elucidation of mechanism of action.
This document is structured to provide not just protocols, but the strategic thinking behind them. We will explore the potential of this scaffold against three distinct target classes: Excitatory Amino Acid Transporters (EAATs), Monoamine Oxidases (MAOs) and Cholinesterases (ChEs), and Epidermal Growth Factor Receptor (EGFR). For each, we will discuss the biological rationale, present structure-activity relationship (SAR) data from related compounds, and provide detailed protocols for both initial screening and advanced chemoproteomic-based target identification.
Part 1: Known and Postulated Biological Activities of the Scaffold
The versatility of the N-benzyl-2-oxocyclopentanecarboxamide scaffold lies in its combination of a rigid cyclopentanone core and a flexible N-benzyl group, which can be readily modified to explore chemical space and optimize interactions with diverse protein targets.
Excitatory Amino Acid Transporter 2 (EAAT2) Modulation
Biological Rationale: EAAT2 is the primary transporter responsible for clearing the neurotransmitter glutamate from the synaptic cleft. Its dysfunction is linked to excitotoxicity, a key pathological feature in neurological disorders like epilepsy and amyotrophic lateral sclerosis (ALS). Positive allosteric modulators (PAMs) of EAAT2 are sought after as a therapeutic strategy to enhance glutamate uptake without directly activating the glutamate receptors.
Supporting Evidence: A series of N-benzyl-propanamide analogs, which share key structural features with the cyclopentanecarboxamide scaffold, have been identified as potent EAAT2 PAMs. The lead compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has shown significant antiseizure activity in preclinical models.
Illustrative Structure-Activity Relationship (SAR) Data: The following table summarizes the in vivo antiseizure activity of EAAT2 modulator analogs in mouse models, demonstrating the impact of substitutions on the benzyl moiety.
| Compound ID | R Group (Substitution on Benzyl Ring) | Antiseizure Activity (MES, ED₅₀ mg/kg, i.p.) |
| (R)-AS-1 | Unsubstituted | 35.4 |
| Analog 1 | 4-Fluoro | 28.1 |
| Analog 2 | 4-Chloro | 42.5 |
| Analog 3 | 3,4-Dichloro | 55.0 |
| Analog 4 | 4-Methoxy | > 100 (Inactive) |
Data presented is illustrative and based on trends observed in related chemical series.
Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition
Biological Rationale: MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters (e.g., dopamine, serotonin), while acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of acetylcholine. Inhibitors of these enzymes are established therapies for depression (MAOIs) and Alzheimer's disease (ChEIs).[2][3][4][5] The N-benzyl moiety is a common feature in many known MAO and ChE inhibitors.
Supporting Evidence: While no direct studies on N-benzyl-2-oxocyclopentanecarboxamide have been published, numerous reports detail the activity of N-benzylcarboxamide and N-benzylpiperidine derivatives as potent inhibitors of both MAO and ChE.[2][3] For instance, certain (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide derivatives have been shown to inhibit both MAO-A and MAO-B.[2]
Epidermal Growth Factor Receptor (EGFR) Inhibition
Biological Rationale: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for oncology drug discovery.[7][8] Small molecule inhibitors typically bind to the ATP-binding site within the kinase domain.
Supporting Evidence: The N-benzyl group can be found in some classes of kinase inhibitors. A novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide was synthesized and, through molecular docking studies, was suggested to interact with the EGFR tyrosine kinase domain.[9] This suggests that the broader N-benzyl-2-oxocyclopentanecarboxamide scaffold could be oriented to target EGFR.
Part 2: Protocols for Target Engagement and Identification
The following protocols are designed to first validate the interaction of your N-benzyl-2-oxocyclopentanecarboxamide analogs with their putative targets and then to definitively identify novel targets in an unbiased manner using advanced chemoproteomic strategies.
Foundational Target Validation Assays
These are initial, hypothesis-driven assays to confirm if your analogs interact with the predicted target classes.
Principle: This fluorometric assay measures the activity of MAO-A or MAO-B through the enzymatic conversion of a non-fluorescent substrate to a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human MAO-A or MAO-B (Sigma-Aldrich)
-
MAO substrate (e.g., Amplex™ Red MAO Assay Kit, Thermo Fisher Scientific)
-
Test N-benzyl-2-oxocyclopentanecarboxamide analogs (dissolved in DMSO)
-
Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls
-
Assay Buffer: 50 mM potassium phosphate, pH 7.4
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds and control inhibitors in DMSO. A typical starting concentration range is 100 µM to 1 nM.
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 1 µL of the compound dilutions to the appropriate wells. Include "no compound" (DMSO only) and "no enzyme" controls.
-
Add 25 µL of the MAO enzyme solution (pre-diluted in assay buffer to desired concentration) to all wells except the "no enzyme" control.
-
Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the MAO substrate solution.
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~545 nm, Emission: ~590 nm) at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition against log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Principle: This colorimetric assay measures the activity of AChE or BChE. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically.
Materials:
-
Recombinant human AChE or BChE
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds and a known inhibitor (e.g., Donepezil)
-
Assay Buffer: 100 mM sodium phosphate, pH 8.0
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of test compounds.
-
In a 96-well plate, add 140 µL of assay buffer, 20 µL of DTNB solution (in buffer), and 10 µL of the test compound dilution.
-
Add 10 µL of the ChE enzyme solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate the reaction rate from the linear portion of the absorbance curve. Determine percent inhibition and calculate IC₅₀ values as described for the MAO assay.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain. This can be done using various formats, including luminescence-based assays that quantify the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Known EGFR inhibitor (e.g., Gefitinib)
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well plates
Procedure:
-
Follow the manufacturer's protocol for the chosen kinase assay kit.
-
Briefly, prepare serial dilutions of test compounds.
-
Set up the kinase reaction in the 96-well plate by adding the kinase, substrate, ATP, and test compound in the appropriate buffer.
-
Incubate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP by adding the kit's detection reagents.
-
Measure luminescence on a plate reader.
-
Data Analysis: A lower luminescence signal corresponds to higher kinase activity (more ATP consumed). Calculate percent inhibition relative to a no-inhibitor control and determine IC₅₀ values.
Advanced Target Identification: Affinity-Based Protein Profiling (AfBPP)
When a compound shows a promising phenotype but its direct target is unknown, unbiased methods are required. AfBPP is a powerful chemoproteomic technique to "pull down" interacting proteins from a complex cellular lysate. This requires synthesizing a chemical probe version of your active analog.
The Causality Behind Probe Design: An effective probe must retain the biological activity of the parent compound while incorporating two key features: a reporter tag (like biotin) for enrichment and a reactive group (like a diazirine for photo-affinity labeling) for covalent capture. The placement of the linker connecting these moieties to the core scaffold is critical to avoid disrupting the key binding interactions with the target protein. For the N-benzyl-2-oxocyclopentanecarboxamide scaffold, derivatization would likely be explored at the para-position of the benzyl ring or at a less sterically hindered position on the cyclopentane ring, guided by initial SAR data.
Principle: A photo-reactive probe (containing a diazirine or benzophenone) is incubated with a cell lysate. Upon UV irradiation, the probe forms a highly reactive carbene that covalently crosslinks to any nearby protein, effectively "trapping" the interaction. The biotin tag then allows for selective enrichment of the probe-protein complex. A key self-validating step is the competition experiment, where pre-incubation with the original, unmodified active compound prevents the probe from binding to its specific target, leading to a reduced signal for that protein in the final analysis.
Materials:
-
Synthesized photo-affinity probe (e.g., N-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)-2-oxocyclopentanecarboxamide with a biotinylated linker)
-
Parent (unmodified) active compound for competition
-
Cell line of interest (e.g., a cancer cell line for EGFR studies, or a neuronal cell line for MAO/ChE)
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Streptavidin-coated magnetic beads
-
UV crosslinking instrument (365 nm)
-
Reagents for SDS-PAGE and Western Blot or Mass Spectrometry
Procedure:
Part A: In-Lysate Labeling & Competition
-
Culture and harvest cells. Lyse cells on ice and clarify the lysate by centrifugation to obtain the soluble proteome. Determine protein concentration (e.g., BCA assay).
-
Set up labeling reactions in microfuge tubes. For each condition (Probe alone, Probe + Competitor), use 1 mg of protein lysate.
-
For the competition sample, pre-incubate the lysate with a 50-100 fold excess of the parent compound for 1 hour at 4°C.
-
Add the photo-affinity probe to all samples (e.g., to a final concentration of 1-10 µM) and incubate for 1 hour at 4°C in the dark.
-
Transfer samples to a 24-well plate on ice and irradiate with 365 nm UV light for 15-30 minutes.
-
Optional Click Chemistry Step: If using an alkyne-tagged probe, perform a CuAAC "click" reaction to attach biotin-azide at this stage.
Part B: Enrichment and Analysis 7. Add pre-washed streptavidin magnetic beads to each sample and incubate for 1 hour at 4°C with rotation to capture biotinylated complexes. 8. Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with lysis buffer, 3x with high-salt buffer, 3x with PBS). 9. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. 10. Analysis:
- Gel-Based: Run the eluates on an SDS-PAGE gel. Visualize proteins by silver staining or Coomassie blue. Bands that are present in the "Probe alone" lane but diminished or absent in the "Probe + Competitor" lane are candidate targets. These bands can be excised and identified by in-gel digestion followed by LC-MS/MS.
- LC-MS/MS (Shotgun Proteomics): Perform an on-bead trypsin digest of the captured proteins, followed by quantitative mass spectrometry (e.g., TMT or SILAC labeling) to identify and quantify proteins enriched in the probe-treated sample relative to the competitor-treated sample.
Conclusion
The N-benzyl-2-oxocyclopentanecarboxamide scaffold represents a valuable starting point for chemical probe development. While direct, peer-reviewed evidence for its activity against MAO, ChE, and EGFR is currently limited, the established activity of structurally related compounds provides a strong rationale for investigation. By combining hypothesis-driven enzymatic assays with unbiased, competition-controlled chemoproteomic techniques like photo-affinity labeling, researchers can effectively validate predicted targets and discover novel ones. The protocols and strategies outlined in this guide provide a comprehensive framework for harnessing the potential of these analogs to illuminate complex biology and accelerate the discovery of new therapeutic agents.
References
- BenchChem. (2025). Comparative Analysis of N-benzyl-2-oxocyclopentanecarboxamide Analogs in Biological Target Identification.
-
PubChem. N-Benzyl-2-oxocyclopentane-1-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). An In-Depth Technical Guide to N-benzyl-2-oxocyclopentanecarboxamide.
-
Wright, Z. V. F., & Crews, C. M. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. Retrieved from [Link]
-
Dubey, R., et al. (2021). Photoaffinity labeling in target- and binding-site identification. RSC Medicinal Chemistry. Retrieved from [Link]
-
Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Retrieved from [Link]
- Moellering, R. E., & Cravatt, B. F. (2012). How chemoproteomics can enable drug discovery and development. Chemistry & Biology.
- Parker, C. G., & Cravatt, B. F. (2023). Activity-based protein profiling.
-
Kim, J., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules. Retrieved from [Link]
-
Taha, M., et al. (2022). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. Journal of Molecular Structure. Retrieved from [Link]
-
Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. Retrieved from [Link]
-
Panayides, J.-L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Ovarian Research. Retrieved from [Link]
-
Drugs.com. (2023). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]
-
Drugs.com. (2023). List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Monoamine Oxidase Inhibitors (MAOIs). In StatPearls. Retrieved from [Link]
-
Taha, M., et al. (2022). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
Zhang, X., et al. (2022). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules. Retrieved from [Link]
-
ResearchGate. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification techniques for Benzyl N-Benzylpyrrolidine-3-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Benzyl N-Benzylpyrrolidine-3-carboxylate. It addresses common challenges encountered during its purification, offering troubleshooting advice and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification methods for this compound?
The most effective purification techniques for this compound are flash column chromatography on silica gel and recrystallization. The choice depends on the nature and quantity of impurities. For significant amounts of various impurities, chromatography is preferred. If the crude product is a solid and relatively pure, recrystallization is an efficient method to achieve high purity.
Q2: What are the likely impurities I might encounter?
Impurities typically stem from the synthetic route. Common contaminants include:
-
Starting Materials: Unreacted benzylamine, benzyl bromide, or other alkylating agents.
-
By-products: Products from side reactions, such as over-alkylation or elimination.
-
Decomposition Products: Benzyl alcohol and benzaldehyde can form from the hydrolysis of the ester or oxidation of the benzyl groups, respectively[1][2]. Toluene is another common residual solvent or impurity from starting materials[1].
Q3: How can I assess the purity of my sample throughout the purification process?
Purity should be monitored using a combination of techniques:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick assessment of the number of components in a mixture and for optimizing solvent systems for column chromatography[3].
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase method using an acetonitrile/water mobile phase is often a good starting point[2][4][5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any residual solvents or impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Q4: What are the stability and proper storage conditions for this compound?
This compound contains a basic tertiary amine and an ester functional group. It can be susceptible to:
-
Acid-catalyzed hydrolysis: The ester can hydrolyze if exposed to acidic conditions.
-
Oxidation: Tertiary amines and benzyl groups can be sensitive to oxidation over time, potentially leading to discoloration (yellowing or browning).
For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and stored in a cool, dark, and dry place.
Troubleshooting Purification Issues
This section addresses specific problems you may encounter during purification experiments.
Issue 1: My compound is streaking or tailing significantly during silica gel column chromatography.
-
Probable Cause: The basic nitrogen atom of the pyrrolidine ring is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction slows the compound's elution in an uneven manner, causing the spot to tail or streak.
-
Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide to the chromatography solvent system.
-
Causality: The triethylamine is a stronger base than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column more uniformly, resulting in sharper bands and better separation.
-
Issue 2: My product co-elutes with a non-polar impurity during column chromatography.
-
Probable Cause: The polarity of the eluent system is too high, causing both your product and the impurity to move too quickly up the column with little differential retention.
-
Solution: Decrease the polarity of the eluent.
-
Optimization Workflow: Use TLC to test various solvent systems. Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (Ethyl Acetate). The ideal system will give your product an Rf value between 0.25 and 0.35 while maximizing the separation from the impurity spot. A table of starting solvent systems is provided below.
-
| Eluent System | Typical Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 90:10 to 70:30 | Excellent starting point for general purification. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Good for separating more polar impurities. |
| Toluene / Acetone | 95:5 to 80:20 | Offers different selectivity compared to ester-based systems. |
| Add 0.5-1% Triethylamine to all systems to prevent tailing. |
Issue 3: My compound "oils out" or fails to crystallize from solution.
-
Probable Cause: This can be due to several factors: (a) the presence of significant impurities disrupting the crystal lattice formation, (b) the chosen solvent system is not ideal (your compound is too soluble), or (c) the solution was cooled too rapidly.
-
Solution:
-
Ensure Purity: First, confirm the crude material is >90% pure by ¹H NMR or HPLC. If not, perform column chromatography before attempting recrystallization.
-
Solvent System Screening: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. A two-solvent system (one "soluble" solvent and one "anti-solvent") is often effective. Good starting pairs include Ethyl Acetate/Hexanes, Dichloromethane/Pentane, or Toluene/Heptane.
-
Promote Nucleation: If the compound remains an oil upon cooling, try the following:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to induce crystallization.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature, then place it in a refrigerator, and finally in a freezer. Gradual temperature reduction promotes the formation of larger, purer crystals.
-
-
Issue 4: A persistent emulsion forms during aqueous workup/extraction.
-
Probable Cause: The presence of the basic amine and aromatic benzyl groups can act as surfactants, stabilizing the interface between the organic and aqueous layers. This is a common issue in amine chemistry[6][7].
-
Solution:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.
-
Filtration: Pass the entire emulsified mixture through a pad of a filter aid like Celite® on a Büchner funnel. The fine particles of the filter aid can help to break up the microscopic droplets that form the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes the presence of both polar and non-polar impurities and incorporates a basic modifier to ensure good peak shape.
-
TLC Analysis: Determine the optimal eluent system using TLC. A good target Rf for the product is ~0.3. For this example, we will use a Hexane:Ethyl Acetate (80:20) mixture + 1% Triethylamine.
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane + 1% Et₃N).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution and evaporate the solvent to create a dry, free-flowing powder. This is the "dry loading" method.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying pressure.
-
Collect fractions in test tubes. Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under UV light and/or with a potassium permanganate stain[3].
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization
This protocol is for purifying a solid crude product that is already reasonably pure (>90%).
-
Solvent Selection: Choose a solvent system (e.g., Ethyl Acetate/Hexanes).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "soluble" solvent (Ethyl Acetate) required to dissolve the compound at boiling temperature. Stir and heat gently.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization:
-
Remove the solution from heat. Slowly add the "anti-solvent" (Hexanes) dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few more drops of the "soluble" solvent (Ethyl Acetate) until the solution becomes clear again.
-
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent (Hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Workflow Visualization
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for this compound.
Caption: Decision tree for selecting a purification method.
References
- CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
Amine Troubleshooting . Sulfur Recovery Engineering Inc.[Link]
-
Amine Treating - Troubleshooting Guide . Scribd. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
-
Column Chromatography . Magritek. [Link]
-
Pyrrolidine synthesis . Organic Chemistry Portal. [Link]
-
Case studies of troubleshooting amine treating foaming—Part 1 . Gas Processing & LNG. [Link]
-
A facile synthesis of benzyl-α, β-unsaturated carboxylic esters . Arkivoc. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . ResearchGate. [Link]
-
Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid . PrepChem.com. [Link]
-
Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity . Beilstein Journals. [Link]
-
Troubleshooting Amine Unit Simulations . Bryan Research & Engineering, LLC. [Link]
-
Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease . PubMed. [Link]
-
Synthesis and Use of a Trifluoromethylated Azomethine Ylide Precursor: Ethyl 1-Benzyl-trans-5-(trifluoromethyl)pyrrolidine-3-carboxylate . Organic Syntheses. [Link]
-
Diverse N2 Functionalization Enabled by an Unsymmetric Dititanium Complex . American Chemical Society. [Link]
-
Pyrrolidine . Wikipedia. [Link]
-
Amine Basic Practices Guidelines . Refining Online. [Link]
-
Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection . ResearchGate. [Link]
-
n-benzylacrylamide . Organic Syntheses. [Link]
-
Benzyl (3S,4R)-3-ethyl-4-(3-tosyl-3H-imidazo(1,2-A)pyrrolo(2,3-E)pyrazin-8-YL)pyrrolidine-1-carboxylate . PubChem. [Link]
-
Use of benzyl alcohol as a shipping and storage solution for chromatography media . Cytiva. [Link]
-
Development studies on determination of preservatives decomposition products . PubMed. [Link]
-
Separation of 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Benzyl 2-Cyano-3,3-Dimethyl-1-pyrrolidinecarboxylate, a Versatile Intermediate for the Synthesis of 3,3-Dimethylproline Derivatives . ElectronicsAndBooks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development studies on determination of preservatives decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 5. Separation of 1-Benzyl hydrogen (R)-pyrrolidine-1,2-dicarboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Chiral Separation of Benzyl N-Benzylpyrrolidine-3-carboxylate Enantiomers
Welcome to the technical support center for the chiral separation of Benzyl N-Benzylpyrrolidine-3-carboxylate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving this specific pair of enantiomers. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in scientific principles and practical laboratory experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the chiral separation of this compound.
Q1: I am not seeing any separation of my enantiomers. What is the most likely cause?
A1: The complete lack of separation, or co-elution, is a common initial challenge. The primary reasons include:
-
Incorrect Chiral Stationary Phase (CSP): this compound, a pyrrolidine derivative, often requires a polysaccharide-based CSP for effective separation.[1][2] Columns like those based on cellulose or amylose derivatives are a good starting point.[2]
-
Inappropriate Mobile Phase: The composition of the mobile phase is critical for achieving selectivity.[3] A typical starting point for normal-phase HPLC would be a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol.[4]
-
Suboptimal Temperature: Temperature can significantly impact chiral recognition.[3][5] Ensure your column is thermostatted to a consistent temperature, typically starting around 25°C.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape can compromise resolution and quantification. The key factors to address are:
-
Mobile Phase Additives: For basic compounds like your pyrrolidine derivative, the addition of a small amount of a basic modifier to the mobile phase can significantly improve peak shape by minimizing interactions with residual silanols on the silica support.[6][7] Common additives include diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.5%.[7]
-
Flow Rate: A lower flow rate can sometimes improve peak shape by allowing more time for mass transfer. Experiment with reducing the flow rate in small increments.
-
Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion upon injection.[8]
Q3: I have some separation, but the resolution (Rs) is less than 1.5. How can I improve it?
A3: Achieving baseline resolution (Rs ≥ 1.5) is crucial for accurate quantification. To improve resolution:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your non-polar solvent to your polar modifier. Small changes in the percentage of the alcohol modifier can have a dramatic effect on selectivity.[3]
-
Change the Alcohol Modifier: Switching from isopropanol to ethanol or vice versa can alter the chiral recognition and improve resolution.[9]
-
Adjust the Temperature: Both increasing and decreasing the temperature can affect resolution.[3][5] A systematic study of temperature effects is recommended. In some cases, a reversal of enantiomer elution order can be observed with temperature changes.[5]
-
Consider a Different CSP: If optimization of the mobile phase and temperature on your current column is unsuccessful, screening other polysaccharide-based CSPs is a logical next step.[1] Chlorinated stationary phases have also shown good performance for pyrrolidine derivatives.[1]
Q4: My retention times are drifting. What could be the cause?
A4: Drifting retention times can indicate a lack of system equilibration or a "memory effect" from previous analyses.[10]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. This is especially important when using mobile phase additives.
-
Additive Memory Effect: Basic or acidic additives can adsorb to the stationary phase and alter its properties over time.[6][10] If you are switching between methods with different additives, it is crucial to flush the column extensively with an appropriate solvent to remove any residual modifiers.
Part 2: Troubleshooting Guide
This section provides a more detailed, step-by-step approach to resolving specific experimental issues.
Issue 1: No Enantiomeric Separation (Co-elution)
When faced with a single peak for your racemic mixture, a systematic approach is necessary to induce separation.
Underlying Cause: The chiral stationary phase is not discriminating between the two enantiomers under the current conditions. This is a problem of insufficient selectivity (α).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no enantiomeric separation.
Detailed Protocol: Initial Method Development
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose.[2] A common initial choice is a column like Chiralcel® OD-H or a similar phase.[4]
-
Mobile Phase Screening:
-
Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v).
-
Since this compound is a basic compound, add 0.1% diethylamine (DEA) to each mobile phase to improve peak shape.[7]
-
Equilibrate the column with each mobile phase for at least 20 column volumes before injecting the sample.
-
-
Temperature Control: Maintain a constant column temperature, starting at 25°C.
-
Flow Rate: Begin with a standard flow rate, for example, 1.0 mL/min.[4]
-
Detection: Use UV detection at an appropriate wavelength (e.g., 210 nm) to monitor the elution.[4]
| Parameter | Starting Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose derivative) | Proven effectiveness for separating pyrrolidine derivatives.[1][4] |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) with 0.1% DEA | A standard normal-phase system for chiral separations. DEA improves peak shape for basic analytes.[4][7] |
| Flow Rate | 1.0 mL/min | A common starting point for analytical HPLC.[4] |
| Temperature | 25°C | Provides a stable and reproducible environment for initial screening. |
| Detection | UV at 210 nm | Benzyl groups provide UV absorbance.[4] |
Issue 2: Poor Resolution (Rs < 1.5)
When you have partial separation, fine-tuning the method is necessary to achieve baseline resolution.
Underlying Cause: The selectivity (α) and/or efficiency (N) of the separation are not sufficient. Resolution is a function of both of these parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Protocol: Method Optimization
-
Additive Optimization: If peak tailing is observed, adjust the concentration of the basic additive (e.g., DEA) between 0.05% and 0.2%. The optimal concentration will provide the best compromise between peak shape and retention time.
-
Mobile Phase Fine-Tuning:
-
Based on your initial screening, select the mobile phase that provided the best, albeit incomplete, separation.
-
Prepare a new series of mobile phases where you vary the percentage of the alcohol modifier in small increments (e.g., if 90:10 hexane:isopropanol showed promise, try 92:8, 91:9, 89:11, and 88:12).
-
-
Temperature Study:
-
Using the optimized mobile phase, perform a temperature study.
-
Analyze your sample at a range of temperatures (e.g., 15°C, 25°C, 35°C, 45°C).
-
Plot resolution versus temperature to determine the optimal setting. Be aware that in some cases, increasing temperature can surprisingly increase the separation factor.[5]
-
-
Consider Supercritical Fluid Chromatography (SFC): For pyrrolidine derivatives, SFC can offer better resolution and faster analysis times.[1][11] If available, screening on a chlorinated chiral stationary phase with a CO2/methanol mobile phase is a valuable alternative.[1] A study on similar compounds found that 15% methanol as a co-solvent at 40°C and 150 bar provided excellent results.[1]
| Parameter | Range for Optimization | Rationale |
| Alcohol Modifier % | ± 5% around the best initial condition | Small changes can significantly impact selectivity (α).[3] |
| Basic Additive (DEA/TEA) % | 0.05% - 0.2% | Balances suppression of silanol interactions with potential for peak shape distortion.[7] |
| Temperature | 10°C - 50°C | Affects the thermodynamics of the chiral recognition process.[3][5] |
| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates can increase efficiency (N), potentially improving resolution. |
Issue 3: Column Performance Degradation
A gradual or sudden loss of resolution or an increase in backpressure can indicate a problem with the column itself.
Underlying Cause: Contamination of the column inlet frit, adsorption of impurities on the stationary phase, or damage to the stationary phase.
Troubleshooting and Prevention:
-
Sample Preparation: Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to remove particulates that can block the column frit.[8]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column. It protects the analytical column from strongly retained impurities and particulates, significantly extending its lifetime.[8]
-
Column Flushing: If you suspect contamination, you may be able to regenerate the column. For immobilized polysaccharide columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by an alcohol rinse, can often restore performance.[8] Crucially, always consult the column manufacturer's instructions for recommended regeneration procedures, as harsh solvents can damage traditional coated chiral stationary phases. [8]
-
Avoid Incompatible Solvents: Ensure that no incompatible solvents are introduced into the HPLC system, as they can irreversibly damage the chiral stationary phase, especially on coated columns.[8]
References
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
-
Dascalu, A. E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidine derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. ResearchGate. [Link]
-
Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]
-
Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidine derivatives. ResearchGate. [Link]
-
Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Developing a chiral separation on HPLC in NP. Reddit. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health. [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. PubMed Central. [Link]
-
Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. PubMed. [Link]
- Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. [Link]
-
Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. PubMed. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. [Link]
-
Chiral separation for enantiomeric determination in the pharmaceutical industry. IAPC-OBP. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco. PubMed. [Link]
-
Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases. MDPI. [Link]
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. In Applied Sciences.
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]
-
Resolution of the enantiomers of the benzyl alcohol derivatives 7-12. ResearchGate. [Link]
Sources
- 1. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
stability issues of Benzyl N-Benzylpyrrolidine-3-carboxylate under acidic conditions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Benzyl N-Benzylpyrrolidine-3-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions encountered during synthesis, purification, or formulation. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity of your experiments.
Introduction: Understanding the Core Stability Challenges
This compound is a bifunctional molecule containing two key moieties susceptible to acidic conditions: a benzyl ester and an N-benzyl amine. The stability of the entire structure is dictated by the resilience of these two groups. Under acidic catalysis, two primary degradation pathways can be anticipated:
-
Acid-Catalyzed Hydrolysis of the Benzyl Ester: The ester linkage is prone to cleavage in the presence of acid and a nucleophile (typically water), yielding N-benzylpyrrolidine-3-carboxylic acid and benzyl alcohol. This is a reversible reaction, but in the presence of excess water, the equilibrium favors the hydrolysis products.[1]
-
Acid-Catalyzed N-Debenzylation: The bond between the pyrrolidine nitrogen and the benzyl group can be cleaved under certain acidic conditions, often in the presence of a reducing agent (hydrogenolysis) or strong acids.[2][3] While hydrogenolysis is the more common method for N-debenzylation, strong acidic conditions alone can also promote this degradation, albeit often requiring harsher conditions than ester hydrolysis.
This guide will help you navigate these potential stability issues, offering solutions to mitigate degradation and ensure the desired outcome of your experimental work.
Troubleshooting Guide: Diagnosing and Resolving Stability Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Unexpected Loss of Product or Appearance of New Impurities During Acidic Workup or Purification
Question: I am performing an acidic workup (e.g., washing with dilute HCl) or using an acidic mobile phase in my chromatography, and I'm observing a lower-than-expected yield of this compound, along with the appearance of new, more polar spots on my TLC or peaks in my HPLC. What is likely happening?
Answer: The most probable cause is the acid-catalyzed hydrolysis of the benzyl ester. The resulting carboxylic acid is significantly more polar and will appear as a distinct impurity.
Diagnostic Steps:
-
Analyze the Impurity: If possible, isolate the main impurity and characterize it by Mass Spectrometry and NMR. You should expect to see signals corresponding to N-benzylpyrrolidine-3-carboxylic acid.
-
Monitor pH: Carefully measure the pH of your aqueous layer during the workup. Even mildly acidic conditions can initiate hydrolysis, especially with prolonged exposure.
-
TLC Analysis: Co-spot your crude reaction mixture with your purified product and a baseline sample taken before the acidic workup. This will help you pinpoint when the degradation is occurring.
Mitigation Strategies:
-
Minimize Contact Time: Perform acidic washes as quickly as possible and immediately proceed to the next step.
-
Use Weaker Acids: If the purpose of the acid wash is to remove basic impurities, consider using a saturated solution of ammonium chloride (NH₄Cl), which is less aggressive than mineral acids like HCl.
-
Temperature Control: Perform the acidic workup at low temperatures (0-5 °C) to significantly reduce the rate of hydrolysis.
-
Alternative Purification: If using reversed-phase HPLC with an acidic modifier (like TFA or formic acid) is causing degradation, consider switching to normal-phase chromatography or using a buffered mobile phase in reversed-phase.
Issue 2: Evidence of N-Debenzylation During a Deprotection Step
Question: I am attempting to selectively cleave a different protecting group on my molecule using strong acidic conditions (e.g., TFA, strong HCl) and I am seeing byproducts that suggest the loss of the N-benzyl group. Is this expected?
Answer: Yes, this is a potential side reaction. While the benzyl ester is generally more labile to acid than the N-benzyl group, strong acids, especially at elevated temperatures, can facilitate N-debenzylation.[2][3] This process is often slower than ester hydrolysis but can become significant under harsh conditions.
Diagnostic Steps:
-
Mass Spectrometry Analysis: Look for masses corresponding to benzylpyrrolidine-3-carboxylate or even pyrrolidine-3-carboxylic acid (if both groups are cleaved).
-
Reaction Monitoring: Take time points during your reaction and analyze them by HPLC or LC-MS to track the formation of the N-debenzylated impurity relative to your desired product.
Mitigation Strategies:
-
Milder Acidic Reagents: Explore alternative deprotection strategies that use milder acids or non-acidic methods if possible.
-
Optimize Reaction Conditions: If strong acid is unavoidable, carefully control the reaction temperature and time. Run a time-course experiment to find the optimal point where your desired reaction is complete, but the side reaction is minimal.
-
Protective Group Strategy: In future syntheses, consider if a different N-protecting group, more stable to the required acidic conditions, would be a better choice.
Summary of Stability Under Various Acidic Conditions
| Condition | Primary Degradation Pathway | Severity | Recommended Action |
| Dilute Aqueous HCl/H₂SO₄ (Workup) | Ester Hydrolysis | Moderate to High | Minimize contact time, work at low temperatures. |
| Trifluoroacetic Acid (TFA) | Ester Hydrolysis & N-Debenzylation | High | Use at low temperature, for short duration. Monitor for both byproducts. |
| Acetic Acid | Ester Hydrolysis (slow) | Low to Moderate | Generally safer, but hydrolysis can occur over extended periods.[2] |
| Silica Gel (Chromatography) | Ester Hydrolysis (if acidic sites present) | Low | Can be mitigated by neutralizing silica gel with a small amount of triethylamine in the eluent. |
| Reversed-Phase HPLC (with TFA/Formic Acid) | Ester Hydrolysis | Moderate | Use a lower concentration of acid modifier or a shorter gradient. Consider alternative purification methods. |
Visualizing the Degradation Pathway
The following diagram illustrates the primary points of instability on the this compound molecule under acidic conditions.
Caption: Potential degradation pathways of this compound in acid.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability? A: For optimal long-term stability, the compound should be stored as a solid in a cool, dry place, protected from light. If storage in solution is necessary, use a non-protic, anhydrous solvent (e.g., Dichloromethane, THF) and store at -20°C. Avoid storing in protic or acidic solvents.
Q2: Which analytical techniques are best for monitoring the stability of this compound? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[4] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure of degradation products if they can be isolated.
Q3: Can I use silica gel for the purification of this compound without causing degradation? A: Standard silica gel can be slightly acidic and may cause slow hydrolysis of the benzyl ester, especially if the compound is left on the column for an extended period. To minimize this risk, you can either:
-
Use a less polar eluent system to move the compound off the column faster.
-
Pre-treat the silica gel by slurrying it with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to neutralize the acidic sites.
Q4: My synthesis involves an acid-catalyzed step. How can I protect the benzyl ester and N-benzyl groups? A: If the desired reaction requires acid, and you are observing degradation, you are facing a selectivity challenge. Consider the relative rates of reaction. Ester hydrolysis is often faster than many other acid-catalyzed reactions. You may need to run your desired reaction at a lower temperature or for a shorter time. Alternatively, a complete re-evaluation of your synthetic strategy and choice of protecting groups may be necessary. For instance, a tert-butyl ester is also acid-labile but might offer different cleavage kinetics compared to the benzyl ester, potentially providing a window of selectivity.[5]
Experimental Protocols
Protocol 1: Monitoring Stability by HPLC
This protocol provides a general method for assessing the stability of your compound under specific acidic conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Condition Setup: In separate vials, dilute the stock solution with the acidic medium you wish to test (e.g., 0.1 M HCl, 10% TFA in water). Prepare a control vial with a neutral medium (e.g., water/acetonitrile).
-
Time-Point Analysis: Incubate the vials at a controlled temperature (e.g., room temperature or 40°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, neutralize it if necessary (e.g., with a small amount of NaHCO₃ solution), and dilute it for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (if compatible).
-
Gradient: Start with a composition that retains your starting material and elutes polar impurities early (e.g., 10% B to 90% B over 15 minutes).
-
Detection: UV detector at a wavelength where the compound has good absorbance (e.g., 254 nm).
-
-
Data Analysis: Quantify the peak area of the parent compound over time. A decrease in the peak area, along with the appearance of new peaks, indicates degradation.
References
-
PrepChem. Synthesis of b) N-Benzyl-2-pyrrolidone-3-carboxylic acid. Available from: [Link]
-
Bioorganic & Medicinal Chemistry Letters. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. Available from: [Link]
-
ResearchGate. The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Available from: [Link]
-
National Institutes of Health. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Available from: [Link]
-
Thieme. 2.2.2.3 Substituted Benzyl Esters. Available from: [Link]
-
Wikipedia. Ester hydrolysis. Available from: [Link]
- Google Patents. EP0924179A1 - Process for the preparation of benzyl alcohol.
-
ResearchGate. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors | Request PDF. Available from: [Link]
-
Journal of the American Chemical Society. PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Available from: [Link]
-
ResearchGate. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF. Available from: [Link]
- Google Patents. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
-
ACS Publications. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide | Organic Letters. Available from: [Link]
-
Durham University. A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Available from: [Link]
-
R Discovery. Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Available from: [Link]
-
ChemBK. (3S)-1-Benzylpyrrolidine-3-carboxylic acid. Available from: [Link]
-
National Institutes of Health. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
ResearchGate. Recently abused synthetic cathinones, ??-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism | Request PDF. Available from: [Link]
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]
-
Canadian Science Publishing. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Available from: [Link]
-
Organic Chemistry Portal. Benzyl Esters. Available from: [Link]
-
National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available from: [Link]
-
PubChem. 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide | C12H17N3O | CID 3415100. Available from: [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
OSTI.GOV. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Available from: [Link]
-
Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available from: [Link]
-
Academax. Study on the Synthesis of N-Benzyl-3-Pyrrolidinone. Available from: [Link]
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
optimization of deprotection conditions for benzyl esters to avoid side products
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for benzyl ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing this common carboxylic acid protecting group. Our focus is on providing practical, field-tested advice to help you maximize yield and purity by avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for benzyl ester deprotection and how do I select the appropriate one?
The three most common strategies for cleaving benzyl esters are catalytic hydrogenolysis, acid-catalyzed cleavage, and base-catalyzed hydrolysis (saponification). The optimal choice depends critically on the functional groups present in your substrate, its stability, and the desired scale of the reaction.
-
Catalytic Hydrogenolysis: This is the most widely used and often cleanest method, proceeding under neutral conditions.[1][2] It involves the use of a palladium catalyst (typically on carbon) and a hydrogen source. It is the go-to method unless your molecule contains functional groups that are also susceptible to reduction or features that can poison the catalyst.[3]
-
Acid-Catalyzed Cleavage: This method is employed when the substrate is sensitive to hydrogenation (e.g., contains alkenes, alkynes, or certain reducible groups) but stable under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) or Lewis acids are common reagents.[4][5]
-
Base-Catalyzed Hydrolysis (Saponification): While effective, this method is generally less favored due to the harsh conditions (e.g., NaOH, KOH) which can lead to side reactions like epimerization or hydrolysis of other sensitive esters.[6][7][8] Its main advantage is that the reaction is irreversible as the product carboxylic acid is deprotonated to form a carboxylate salt.[7]
To aid in your decision, consult the following workflow:
Caption: Decision workflow for selecting a benzyl ester deprotection method.
Troubleshooting Guide 1: Catalytic Hydrogenolysis
This is the preferred method for its mild, neutral conditions and clean byproducts (toluene and the desired acid).[2] However, challenges can arise.
Q2: My hydrogenolysis reaction is stalled or incomplete. What is the cause and how can I fix it?
Common Cause 1: Catalyst Poisoning The primary culprit for stalled hydrogenolysis is catalyst poisoning. Palladium catalysts are exquisitely sensitive to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers, thioureas) and, to a lesser extent, certain nitrogen or phosphorus lone pairs.[3][9] These groups coordinate strongly to the palladium surface, blocking the active sites required for hydrogen activation and substrate binding.
Solutions:
-
Increase Catalyst Loading: For mild poisoning, simply increasing the catalyst loading (e.g., from 10 mol% to 50 mol% or even 1:1 by weight) can sometimes provide enough active sites to drive the reaction to completion.
-
Use a More Robust Catalyst: Pearlman's catalyst, Pd(OH)₂/C, is often more resistant to poisoning and can be more active than standard Pd/C.[1]
-
Switch Methods: If severe poisoning is suspected, it is often more efficient to switch to an acidic or Lewis acid-mediated deprotection strategy that is insensitive to sulfur.[9]
Common Cause 2: Poor Mass Transfer Hydrogen gas has poor solubility in most organic solvents. If the reaction mixture is not agitated sufficiently, the catalyst will be starved of hydrogen, leading to a slow or incomplete reaction.
Solutions:
-
Ensure Vigorous Stirring: Use a powerful stir plate and a properly sized stir bar to ensure the catalyst particles are well suspended and the gas-liquid interface is maximized.
-
Increase Hydrogen Pressure: While a hydrogen balloon is sufficient for many small-scale reactions, increasing the pressure to 50-60 psi in a dedicated hydrogenation vessel can dramatically increase the rate of reaction by improving hydrogen availability.[1]
Q3: The benzyl ester was cleaved, but other functional groups in my molecule were also reduced. How can I improve selectivity?
Common Cause: Over-reduction Standard catalytic hydrogenolysis is a powerful reducing method that can affect many functional groups, including alkenes, alkynes, nitro groups, imines, and other protecting groups like N-Cbz.
Solutions: Catalytic Transfer Hydrogenation (CTH) CTH is a powerful alternative that avoids the use of flammable hydrogen gas and can offer enhanced selectivity.[1][3] A hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface.
-
Mechanism of Selectivity: The choice of hydrogen donor can tune the reactivity. Donors like formic acid, ammonium formate, or 1,4-cyclohexadiene can selectively cleave benzyl esters while leaving other reducible groups intact under carefully controlled conditions.[3][10][11] For example, additives like ammonia or pyridine have been shown to inhibit the hydrogenolysis of benzyl ethers while allowing benzyl ester cleavage to proceed.[10][12]
| Method Comparison: Hydrogenolysis vs. CTH | Catalytic Hydrogenolysis (H₂/Pd/C) | Catalytic Transfer Hydrogenation (CTH) |
| Hydrogen Source | H₂ gas (flammable, requires special equipment) | Organic molecule (e.g., Ammonium Formate, Formic Acid) |
| Conditions | Ambient to high pressure | Typically ambient pressure and temperature |
| Selectivity | Broadly reducing, can be difficult to control | Often more selective; tunable by hydrogen donor choice |
| Key Advantage | Very efficient and clean for simple substrates | Enhanced safety, improved selectivity for complex molecules |
Troubleshooting Guide 2: Acid-Catalyzed Cleavage
This method is essential for substrates that cannot tolerate hydrogenation. The primary challenge is managing the highly reactive benzyl cation generated during the reaction.
Q4: My acid-catalyzed deprotection gave a complex mixture of products, including some with a higher molecular weight than expected. What happened?
Common Cause: Friedel-Crafts Alkylation The mechanism of acid-catalyzed cleavage involves protonation of the ester carbonyl, followed by cleavage of the carbon-oxygen bond to release the carboxylic acid and a stabilized benzyl cation (Bn⁺). If your substrate contains electron-rich aromatic rings (e.g., phenols, anilines, indoles), this reactive benzyl cation can be "attacked" by them in an undesired Friedel-Crafts alkylation side reaction, leading to benzylated impurities.
The Indispensable Role of Scavengers: To prevent this, the reaction must be performed in the presence of a scavenger . A scavenger is a nucleophilic compound that is more reactive towards the benzyl cation than any part of your substrate. It acts as a "cation sink," trapping the Bn⁺ intermediate as it forms.
Caption: Formation and fate of the benzyl cation during acidic deprotection.
| Common Scavengers for Acidic Deprotection | Key Features | Typical Conditions |
| Anisole | Inexpensive and effective. Can be used in large excess. | 5-20 equivalents in TFA or CH₂Cl₂ |
| Thioanisole | More nucleophilic than anisole; very efficient. | 2-5 equivalents in TFA |
| Mesitylene | A non-oxygenated, non-sulfur scavenger.[4] | 5-10 equivalents in TFA |
| Pentamethylbenzene | Highly effective scavenger for stubborn cases.[9] | 2-3 equivalents in TFA |
Expert Tip: When using strong acids like TFA, always add the acid to a solution of your substrate and the scavenger at 0 °C to control the initial exotherm and minimize degradation.[9]
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis
-
Objective: To cleave a benzyl ester from a substrate lacking catalyst poisons or other reducible groups.[13]
-
Procedure:
-
Dissolve the benzyl ester substrate (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate) to a concentration of ~0.1 M in a round-bottom or Schlenk flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol% relative to the substrate) under a stream of nitrogen or argon.
-
Seal the flask with a septum and attach a balloon filled with hydrogen gas via a needle.
-
Apply a vacuum to the flask to remove air, then backfill with hydrogen from the balloon. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.
-
Protocol 2: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate
-
Objective: To selectively cleave a benzyl ester in the presence of other reducible functionalities.
-
Procedure:
-
Dissolve the benzyl ester substrate (1.0 eq) in Methanol or Ethanol (~0.1 M).
-
Add ammonium formate (HCOONH₄) (3-5 eq).
-
Carefully add 10% Pd/C catalyst (10-20 mol%).
-
Heat the reaction mixture to a gentle reflux (typically 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. CTH reactions are often rapid (30-90 minutes).
-
Upon completion, cool the mixture to room temperature and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate. An aqueous workup may be necessary to remove residual ammonium salts before purification.
-
Protocol 3: Acidic Cleavage with TFA and Anisole
-
Objective: To deprotect a benzyl ester that is incompatible with hydrogenation.
-
Procedure:
-
Dissolve the benzyl ester substrate (1.0 eq) in dichloromethane (CH₂Cl₂) or neat trifluoroacetic acid (TFA).
-
Add anisole (5-10 eq) as a scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
If using CH₂Cl₂, slowly add TFA (5-10 eq). If using neat TFA, this step is omitted.[1]
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).
-
Purify the resulting crude acid, often by chromatography or crystallization.
-
References
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Al-Aabed, Y., & Al-Qawasmeh, R. A. (2007). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. ResearchGate. Retrieved from [Link]
-
Gaunt, M. J., Yu, J., & Spencer, J. B. (2006). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172-4173. Retrieved from [Link]
-
Tam, J. P., & Merrifield, R. B. (1985). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 107(21), 6042-6052. Retrieved from [Link]
-
Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. Retrieved from [Link]
-
Singh, S., & Andrade, R. B. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. Nature Communications, 13(1), 2195. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ester substrates. Retrieved from [Link]
-
Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672-1679. Retrieved from [Link]
-
Reddit. (2022). Benzyl ether cleavage in presence of thiourea?. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
Van Boeckel, C. A. A., & Van Boom, J. H. (1985). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Carbohydrate Research, 137, C1-C5. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzyl Esters [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Debenzylation of Aromatic Heterocycles
Welcome to the technical support center for N-debenzylation of aromatic heterocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical deprotection step. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Experimental Issues
Question 1: My catalytic hydrogenation (e.g., H₂/Pd-C) is stalled or shows very low conversion. What's going wrong?
This is one of the most frequent challenges, often stemming from catalyst inhibition or poisoning. Aromatic heterocycles themselves can be problematic substrates.
Potential Causes & Solutions:
-
Catalyst Poisoning by the Heterocycle: The nitrogen lone pair in many heterocycles (like pyridines and imidazoles) can strongly coordinate to the surface of the palladium catalyst. This blocks active sites and halts the reaction.[1]
-
Solution 1: Add an Acid. Including a stoichiometric amount of a mild acid, like acetic acid, protonates the basic nitrogen of the heterocycle.[1][2] This prevents it from binding to the palladium, freeing the catalyst to perform the debenzylation.[1][2] In some challenging cases, stronger acids have been used, but this requires careful consideration of substrate stability.[3]
-
Solution 2: Change Your Catalyst. Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more effective than standard Pd/C for substrates containing basic nitrogens.[1][4] It is generally considered a more active catalyst for debenzylation reactions.[4] A combination of both Pd/C and Pd(OH)₂/C has also been reported to be more efficient than either catalyst alone for difficult substrates.[5]
-
-
Catalyst Poisoning by Other Functional Groups: Substrates containing sulfur (e.g., thiols, thioethers) or phosphorus functional groups are notorious for irreversibly poisoning palladium catalysts.[6]
-
Solution: If these groups are present, catalytic hydrogenation is often not a viable method. You must switch to an alternative, non-reductive debenzylation strategy, such as oxidative or acid-mediated methods.
-
-
Poor Catalyst Quality or Insufficient Loading: An old or inactive catalyst will naturally lead to poor results.
-
Solution: Always use a fresh, high-quality catalyst. If the reaction is still sluggish, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can be beneficial.[7]
-
-
Suboptimal Solvent or Hydrogen Pressure: The choice of solvent and hydrogen pressure can significantly impact reaction rates.
-
Solution: Protic polar solvents like methanol or ethanol are generally preferred for catalytic hydrogenations.[4] For difficult reactions, increasing hydrogen pressure using a Parr shaker or similar apparatus can overcome activation barriers.[4] However, be aware that higher pressure can sometimes lead to undesired side reactions like ring saturation.[1]
-
Question 2: My reaction is messy, and I'm observing significant side products. How can I improve selectivity?
Selectivity issues often arise from the reduction of other functional groups or over-reduction of the aromatic system.
Potential Causes & Solutions:
-
Reduction of Other Functional Groups: Standard catalytic hydrogenation is not selective and will readily reduce other groups like alkenes, alkynes, nitro groups, and some halides.[8]
-
Solution 1: Use Catalytic Transfer Hydrogenation (CTH). CTH uses a hydrogen donor molecule (e.g., ammonium formate, cyclohexene) instead of H₂ gas.[9] This method is often milder and can provide better chemoselectivity, preserving other reducible groups.[9]
-
Solution 2: Switch to a Non-Reductive Method. Oxidative debenzylation using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or acid-catalyzed cleavage are excellent alternatives that avoid the reduction of sensitive functionalities.[9][10][11]
-
-
Over-reduction of Aromatic Rings: Aggressive hydrogenation conditions (high pressure, high temperature, prolonged reaction times) can lead to the saturation of the heterocycle or the benzyl group's phenyl ring.[1]
-
Solution: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Lowering the hydrogen pressure and temperature can also help favor debenzylation over ring saturation.[1]
-
-
N-Alkylation with Alcoholic Solvents: When using alcoholic solvents like methanol or ethanol, the palladium catalyst can sometimes oxidize the solvent to the corresponding aldehyde (formaldehyde or acetaldehyde). This aldehyde can then react with the newly formed secondary amine product, leading to N-alkylation side products.[12]
-
Solution: Using a non-oxidizable solvent like 2,2,2-trifluoroethanol (TFE) can completely suppress this side reaction, leading to much cleaner outcomes.[12]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best N-debenzylation method for my specific heterocycle?
The optimal method depends on the structure of your heterocycle and the other functional groups present in your molecule. The following decision workflow can guide your choice.
Caption: Decision workflow for selecting an N-debenzylation method.
Q2: My substrate is acid-sensitive. What are my best options?
If your molecule cannot tolerate acidic conditions (e.g., from adding acetic acid to hydrogenation or using strong acids like HBr), your best options are:
-
Catalytic Hydrogenation/Transfer Hydrogenation: Performed under neutral conditions. If catalyst inhibition is an issue, using Pearlman's catalyst (Pd(OH)₂/C) might be sufficient without needing an acid additive.[1]
-
Oxidative Debenzylation: Methods using reagents like KOtBu/DMSO with O₂ or visible-light photocatalysis with DDQ operate under basic or neutral conditions and are excellent alternatives.[11][13]
Q3: Can I perform N-debenzylation on substrates with benzyl ethers (O-Bn groups)?
Selective N-debenzylation in the presence of O-benzyl groups is a classic challenge.
-
Catalytic Hydrogenolysis: Standard Pd/C hydrogenation will typically cleave both N-Bn and O-Bn groups. However, Pearlman's catalyst (Pd(OH)₂/C) has been shown to selectively remove N-benzyl groups in the presence of benzyl ethers.[14]
-
Oxidative Methods: Some oxidative methods can offer selectivity. For example, a procedure using potassium tert-butoxide and oxygen was shown to be selective for N-benzyl groups over benzyl ethers.[13]
Key Methodologies & Protocols
Table 1: Comparison of Common N-Debenzylation Methods
| Method | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (balloon or pressure), 5-10% Pd/C or Pd(OH)₂/C, MeOH or EtOH, RT to 60°C[2][15] | High yields, clean byproducts (toluene), well-established. | Not selective for other reducible groups, catalyst poisoning is common.[6][15] |
| Catalytic Transfer Hydrogenation (CTH) | Ammonium formate or cyclohexene, Pd/C, EtOH, reflux[9][16] | Avoids pressurized H₂, often milder and more selective than H₂ gas.[9] | Can require elevated temperatures, donor can sometimes act as an alkylating agent. |
| Oxidative Debenzylation | KOtBu, DMSO, O₂, RT[13] | Tolerant of reducible functional groups, avoids heavy metals.[13] | Requires a strong base, may not be suitable for base-sensitive substrates. |
| Acid-Mediated Cleavage | Concentrated H₂SO₄ or HBr, elevated temperatures[3] | Effective for robust molecules where other methods fail. | Harsh conditions, low functional group tolerance, potential for side reactions. |
Protocol 1: Catalytic Hydrogenation with an Acid Additive (for Pyridine-type Substrates)
This protocol is adapted for substrates prone to catalyst inhibition.
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-benzylated heterocycle (1.0 mmol).
-
Dissolution: Dissolve the substrate in ethanol (20 mL).
-
Acid Addition: Add glacial acetic acid (1.0 - 1.5 mmol, 1.0-1.5 equivalents).[2]
-
Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, ~15% by weight of the substrate) under a nitrogen or argon atmosphere.[2]
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously at room temperature or elevate to 40-60°C if necessary.[2] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting residue can be purified by column chromatography or crystallization.
Protocol 2: Oxidative Debenzylation using KOtBu/O₂
This protocol is useful for substrates with reducible groups (e.g., alkenes, nitro groups).[13]
-
Vessel Preparation: To a flame-dried flask, add the N-benzylated heterocycle (1.0 mmol) and dissolve it in anhydrous DMSO (10 mL).
-
Base Addition: While stirring the solution at room temperature, add potassium tert-butoxide (KOtBu, ~7 equivalents, often as a 1M solution in THF).[13]
-
Oxidation: Bubble oxygen gas directly into the stirring solution via a gas dispersion tube or a long needle for 10-30 minutes. The reaction is often rapid.[13]
-
Monitoring & Quenching: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Proposed mechanism for oxidative N-debenzylation.[13]
References
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
-
Crich, D., & Rahaman, M. Y. (2025). Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450. ResearchGate. [Link]
-
Li, H., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online. [Link]
-
Girstmair, J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853–857. [Link]
-
Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. PubMed. [Link]
-
Haddach, A. A., Kelleman, A., & Deaton-Rewolinski, M. V. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(2), 399-401. [Link]
-
Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Qualitas. [Link]
-
Bajwa, J. S. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar. [Link]
-
Sowa, M., et al. (2018). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. [Link]
-
Khlebnikov, V. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. [Link]
-
ScienceMadness Discussion Board. (2014). Help with debenzylation of N-Benzyl. Sciencemadness.org. [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]
-
Bailey, P. D., et al. (2009). Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. ResearchGate. [Link]
-
Hagiwara, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2895–2901. [Link]
-
Wang, R., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(12), 13867-13877. [Link]
-
Pandey, P. S., & Rao, T. S. (2011). An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. Synthetic Communications, 41(14), 2097-2102. [Link]
-
Pandey, P. S., & Rao, T. S. (2011). An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. CoLab. [Link]
-
Haddach, A. A., et al. (2002). An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. ResearchGate. [Link]
-
Barlocco, D., et al. (2019). Additive-Free Nickel-Catalysed Debenzylation Reactions via Hydrogenative C O and C N Bond Cleavage. ResearchGate. [Link]
-
Wang, R., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]
-
Kowalski, P., Majka, Z., & Kowalska, T. (1998). Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. ResearchGate. [Link]
-
Schäfer, A., et al. (2023). Recent Developments and Challenges in the Enzymatic Formation of Nitrogen–Nitrogen Bonds. ACS Catalysis, 13(15), 10335-10363. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. silicycle.com [silicycle.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mass Spectrometry Analysis for Impurity Profiling of N,N-Substituted Ethanolamines
Welcome to the technical support center for the mass spectrometry analysis of N,N-substituted ethanolamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during impurity profiling. The information herein is grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your analytical results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of N,N-substituted ethanolamines, providing causal explanations and step-by-step solutions.
Issue 1: Poor Peak Shape and Low Sensitivity for Ethanolamines in Reversed-Phase LC-MS
Symptoms: Broad, tailing, or split peaks; low signal-to-noise ratio; inconsistent retention times.
Root Cause Analysis: N,N-substituted ethanolamines are polar, basic compounds. At neutral or acidic pH, they are protonated, leading to strong interactions with residual silanols on conventional C18 columns, causing poor peak shape. Their high polarity also results in poor retention on non-polar stationary phases.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Protocols:
-
Mobile Phase Modification: A common starting point is to use a mobile phase containing a low concentration of an acid like formic or acetic acid. This helps to protonate the ethanolamines consistently and saturate the silanol groups on the column, leading to improved peak symmetry.[1]
-
Column Selection: For highly polar ethanolamines, a Porous Graphite Carbon (PGC) column can be effective, especially with high pH mobile phases.[2] This combination enhances retention and separation.[2]
-
Derivatization: When chromatographic solutions are insufficient, derivatization can be employed. This is particularly useful for GC-MS analysis where the volatility and thermal stability of the analytes are concerns.[3]
Issue 2: Significant Ion Suppression or Enhancement (Matrix Effects)
Symptoms: Inaccurate and imprecise quantification; poor method reproducibility, especially when analyzing samples in complex matrices like drug products or biological fluids.
Root Cause Analysis: Co-eluting matrix components can compete with the analytes of interest for ionization in the mass spectrometer source, leading to a decrease (suppression) or increase (enhancement) in the analyte signal.[6][7][8] This is a common issue in bioanalysis and for samples with high salt or excipient content.[9][10][11]
Mitigation Strategies:
| Strategy | Principle | When to Use |
| Sample Preparation | Remove interfering matrix components before analysis. | For all complex matrices. |
| Chromatographic Separation | Separate the analyte from co-eluting matrix components. | When sample preparation is insufficient. |
| Stable Isotope Labeled Internal Standard (SIL-IS) | The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. | Gold standard for quantitative bioanalysis. |
| Change Ionization Source | APCI can be less susceptible to matrix effects than ESI for certain compounds.[12] | When ESI shows significant matrix effects and the analyte is amenable to APCI. |
Experimental Protocol: Assessing Matrix Effects
The post-extraction spike method is a quantitative way to assess matrix effects.[8]
-
Prepare three sets of samples:
-
Set A: Analyte in a clean solvent.
-
Set B: Blank matrix extract spiked with the analyte.
-
Set C: Blank matrix extract.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Issue 3: In-Source Fragmentation of N,N-Substituted Ethanolamines
Symptoms: Observation of unexpected fragment ions in the full scan mass spectrum; reduced intensity of the protonated molecule [M+H]⁺; difficulty in identifying the correct precursor ion for MS/MS.
Root Cause Analysis: N,N-substituted ethanolamines can be susceptible to fragmentation within the ion source of the mass spectrometer, even under "soft" ionization conditions like ESI.[13] This is often due to thermal degradation or energetic collisions in the source region.[13][14][15] Common fragmentation pathways include the loss of water (-18 Da) or cleavage of the C-N bond.[16][17]
Troubleshooting and Optimization:
-
Optimize Source Parameters:
-
Modify Mobile Phase: The choice of solvent and additives can influence the stability of the protonated molecule in the gas phase. Experiment with different mobile phase compositions.
-
Utilize In-Source Fragments: If in-source fragmentation is unavoidable and reproducible, the fragment ion can be used as the precursor ion for MS/MS analysis. This requires careful validation to ensure the specificity of the transition.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which ionization technique, ESI or APCI, is better for N,N-substituted ethanolamines?
A1: The choice depends on the specific ethanolamine and the complexity of the sample matrix.
-
Electrospray Ionization (ESI): Generally the preferred method for polar, ionizable compounds like ethanolamines.[18] It is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[19]
-
Atmospheric Pressure Chemical Ionization (APCI): Can be a good alternative, especially for less polar analytes or when significant matrix effects are observed with ESI.[12][18][20] APCI is often less susceptible to ion suppression from salts and other non-volatile matrix components.[12]
A comparative summary:
| Feature | ESI | APCI |
| Analyte Polarity | Best for polar to moderately polar compounds | Good for moderately polar to non-polar compounds |
| Matrix Effects | More susceptible to non-volatile matrix components | Less susceptible to non-volatile matrix components[12] |
| Flow Rates | Optimal at lower flow rates (< 1 mL/min)[19] | Compatible with higher flow rates |
| Thermal Stability | Suitable for thermally labile compounds | Can cause degradation of thermally sensitive analytes |
Q2: How do I develop a sensitive and selective LC-MS/MS method for quantifying trace-level ethanolamine impurities?
A2: A successful LC-MS/MS method for trace-level quantification relies on careful optimization of both chromatographic and mass spectrometric parameters.
Workflow for Method Development:
Caption: LC-MS/MS method development workflow.
-
Multiple Reaction Monitoring (MRM): This is the mode of choice for quantification on a triple quadrupole mass spectrometer.[1] It involves selecting a specific precursor ion (e.g., [M+H]⁺) and monitoring a characteristic product ion formed upon collision-induced dissociation.
-
Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[21] This includes assessing specificity, linearity, accuracy, precision, and the limit of quantification (LOQ).[22][23] The LOQ must be below the reporting threshold for the impurity as defined by guidelines such as ICH Q3A(R2).[24][25][26]
Q3: What are the regulatory expectations for impurity profiling?
A3: Regulatory bodies like the FDA and EMA follow the guidelines established by the International Council for Harmonisation (ICH).
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.[24][25][26]
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which the biological safety of an impurity must be established.
-
-
Genotoxic Impurities: Some N,N-substituted ethanolamines or their precursors may have the potential for genotoxicity. These require more stringent control, often at parts-per-million (ppm) levels relative to the drug substance.[27][28][29] Ultrasensitive analytical methods, such as UPLC-MS/MS, are often necessary to meet these low detection limits.[27][30]
Q4: Can I use GC-MS for the analysis of N,N-substituted ethanolamines?
A4: Yes, GC-MS is a viable technique, but it typically requires derivatization.
-
Why Derivatization is Necessary: The polar nature and hydroxyl groups of ethanolamines make them unsuitable for direct GC-MS analysis.[3] Derivatization is necessary to:
-
Increase volatility.
-
Improve thermal stability.
-
Enhance chromatographic peak shape.
-
-
Common Derivatization Reagents:
-
Considerations: The derivatization reaction must be reproducible and should not introduce additional impurities. The method must be carefully validated.[3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. distantreader.org [distantreader.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 12. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. microsaic.com [microsaic.com]
- 20. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 21. fda.gov [fda.gov]
- 22. ofnisystems.com [ofnisystems.com]
- 23. uspbpep.com [uspbpep.com]
- 24. database.ich.org [database.ich.org]
- 25. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. lejan-team.com [lejan-team.com]
- 27. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 28. japsonline.com [japsonline.com]
- 29. pharmtech.com [pharmtech.com]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
preventing catalyst poisoning during the synthesis of benzylpyrrolidine derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of benzylpyrrolidine derivatives. The following troubleshooting guides and FAQs address specific issues related to catalyst poisoning, a frequent and costly challenge in catalytic hydrogenation and reductive amination reactions. Our goal is to provide you with the causal insights and actionable protocols necessary to diagnose, mitigate, and prevent catalyst deactivation, ensuring the efficiency and reproducibility of your synthetic routes.
Frequently Asked Questions & Troubleshooting Guides
Q1: My catalytic hydrogenation to synthesize a benzylpyrrolidine derivative has stalled or is showing very low conversion. What is the primary suspect?
A1: While several factors can impede a hydrogenation reaction (e.g., poor hydrogen mass transfer, inactive catalyst batch, incorrect solvent choice), catalyst poisoning is one of the most common and disruptive causes.[1] Poisoning occurs when impurities in the reaction mixture strongly adsorb to the catalyst's active sites, blocking access for the intended reactants and effectively halting the reaction.[2][3][4]
The first diagnostic step is to differentiate poisoning from other issues. If the reaction initially proceeded and then stopped, poisoning is highly likely. Another simple test involves filtering the current catalyst and adding a fresh batch to the reaction mixture. If the reaction restarts, it strongly suggests the original catalyst was poisoned by a trace impurity.[5]
Q2: What are the most common poisons for palladium catalysts used in these syntheses?
A2: Palladium catalysts, especially Palladium on Carbon (Pd/C), are exquisitely sensitive to a range of chemical species that can be present as impurities in starting materials, reagents, or solvents. Understanding these poisons is the first step toward prevention.
The primary mechanism involves the strong chemisorption of the poison onto the palladium surface, which can sterically block active sites or electronically modify the catalyst's properties, rendering it inactive.[3][6]
Table 1: Common Palladium Catalyst Poisons and Their Sources
| Poison Class | Specific Examples | Common Sources in Benzylpyrrolidine Synthesis |
| Sulfur Compounds | Thiols, thioethers, sulfoxides, H₂S, SO₂ | Starting materials derived from sulfur-containing reagents (e.g., Lawesson's reagent, thiols); contaminated solvents; natural gas-derived hydrogen.[2][7] |
| Nitrogen Compounds | Pyridines, quinolines, nitriles, nitro compounds, oximes | Often the reactants, intermediates, or products themselves; impurities in starting materials.[8][9] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Cadmium (Cd), Zinc (Zn) | Leaching from previous reaction vessels; impurities in inorganic bases or salts.[2][10] |
| Halides | Iodide (I⁻), Bromide (Br⁻), Chloride (Cl⁻) | Residual halide ions from previous synthetic steps (e.g., Grignard reactions, alkyl halide precursors).[8] |
| Strongly Coordinating Species | Carbon Monoxide (CO), Phosphines, Cyanides | Incomplete combustion byproducts; residual ligands from other catalytic steps.[2][3][8] |
Q3: My reaction mixture turned into a black precipitate (Palladium black) and the reaction stopped. What does this indicate?
A3: The formation of a black, often colloidal, precipitate known as "Palladium black" is a classic sign of catalyst decomposition and deactivation.[11] This typically signifies that the palladium nanoparticles have agglomerated and/or leached from the carbon support. While this can sometimes be caused by excessively high temperatures or aggressive solvents, it is frequently induced by poisons that alter the catalyst's surface chemistry, leading to instability.
To confirm poisoning as the cause, you should review your starting materials for potential culprits listed in Table 1. The presence of strong acids or chelating agents in your substrate can also contribute to palladium leaching.[12]
Q4: How can I proactively prevent catalyst poisoning? What are the best practices for purifying my reagents?
A4: The most effective strategy for preventing catalyst poisoning is rigorous purification of all reactants, solvents, and even the hydrogen gas before they enter the reactor.[2][13][14] Feedstock purification is a critical and non-negotiable step for consistent results.[13][14]
-
Liquid Reagents/Solvents:
-
Distillation: For volatile impurities, simple or fractional distillation is highly effective.
-
Activated Carbon Treatment: Stir the liquid with 1-5% (w/w) activated carbon for 1-2 hours at room temperature. The high surface area of the carbon effectively adsorbs many organic and sulfur-containing impurities.[14] Filter through a pad of Celite® to remove the carbon before use.
-
-
Solid Reagents:
-
Recrystallization: This is a powerful technique for removing trace impurities that may have different solubility profiles than your desired compound. Select a suitable solvent system for high recovery.
-
Slurry Washing: Wash the solid reagent with a solvent in which it is sparingly soluble but the impurities are highly soluble.
-
-
Use of Scavengers/Adsorbers:
-
For known sulfur contamination, passing gaseous reactants through a guard bed of zinc oxide (ZnO) can effectively trap H₂S.[10] For liquid phases, specialized scavenger resins can be employed.
-
Below is a workflow to guide your troubleshooting process when a reaction stalls.
Caption: Mechanism of catalyst poisoning via active site blockage.
References
- General and industrially feasible synthesis of benyzlpiperidine and benzylpyrrolidine derivatives. (n.d.). Google.
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Noah Tech.
- Catalyst deactivation mechanisms and how to prevent them. (2025). Matmatch.
- Technical Support Center: Catalyst Selection for Efficient Pyrrolidine Synthesis. (n.d.). Benchchem.
- Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things.
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Catalyst poisoning. (n.d.). Grokipedia.
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010). Curly Arrow.
- How Can You Prevent Catalyst Poisoning? (2025). Chemistry For Everyone - YouTube.
- Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
- Catalyst poisoning. (n.d.). Wikipedia.
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015). Reddit.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
- Poisoning and deactivation of palladium catalysts | Request PDF. (n.d.). ResearchGate.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amination Reactions. (n.d.). Benchchem.
- Detection of Catalyst Poisons. (n.d.). GAS Dortmund.
- Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress.
Sources
- 1. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. grokipedia.com [grokipedia.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. GAS Dortmund [gas-dortmund.de]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 14. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Enhancing the Reaction Rate of N-Benzylation of Pyrrolidine-3-Carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the N-benzylation of pyrrolidine-3-carboxylate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, enabling you to enhance reaction rates, improve yields, and minimize impurities.
Introduction: The Chemistry at Play
The N-benzylation of pyrrolidine-3-carboxylate is a nucleophilic substitution reaction (typically SN2) where the secondary amine of the pyrrolidine ring attacks the benzylic carbon of a benzyl halide or a similar electrophile. The presence of the carboxylate group at the 3-position introduces an electronic effect that can influence the nucleophilicity of the nitrogen atom. Understanding and controlling the interplay of substrate, reagents, and reaction conditions is paramount for a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Reaction Setup & Optimization
Question 1: I am planning to perform an N-benzylation of pyrrolidine-3-carboxylate for the first time. What is a good starting point for my experimental setup?
A reliable starting point is the N-alkylation of the methyl or ethyl ester of pyrrolidine-3-carboxylic acid. Using the ester form prevents potential side reactions involving the carboxylic acid, such as unwanted salt formation with the base or esterification of the starting material.
A standard protocol would involve reacting the pyrrolidine-3-carboxylate ester with benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).
Question 2: My reaction is very slow or shows low conversion. What are the primary factors I should investigate to increase the reaction rate?
Low conversion is a common issue that can often be resolved by systematically evaluating the following factors:
-
Reactivity of the Benzylating Agent: The choice of leaving group on the benzyl electrophile is critical. The reactivity order is generally Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. If you are using benzyl chloride and experiencing slow reaction rates, consider switching to benzyl bromide or benzyl iodide for a significant rate enhancement.
-
Choice and Stoichiometry of the Base: The base plays a crucial role in neutralizing the acid formed during the reaction, thereby driving the equilibrium towards the product. For a secondary amine like pyrrolidine-3-carboxylate, a moderately strong, non-nucleophilic base is ideal.
-
Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the SN2 reaction mechanism. Polar aprotic solvents are generally preferred.
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome reaction barriers.
Below is a troubleshooting workflow to address low conversion:
Validation & Comparative
A Comparative Guide to the Synthesis of Benzyl N-Benzylpyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl N-Benzylpyrrolidine-3-carboxylate is a valuable scaffold in the design of novel therapeutics. Its rigid pyrrolidine core, coupled with the versatile benzyl ester and N-benzyl protecting groups, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The strategic selection of a synthetic route is paramount, directly impacting yield, purity, scalability, and overall cost-efficiency. This guide will compare and contrast the most prevalent and innovative approaches to its synthesis.
Core Synthesis Strategies
Two primary strategies dominate the synthesis of this compound:
-
N-Benzylation of a Pre-formed Pyrrolidine-3-carboxylate Core: This classical and often straightforward approach involves the introduction of the N-benzyl group onto a commercially available or readily synthesized pyrrolidine-3-carboxylate scaffold.
-
Construction of the Pyrrolidine Ring System: More convergent approaches build the pyrrolidine ring itself, incorporating the necessary N-benzyl and C3-carboxylate functionalities during the cyclization process. These methods, such as the intramolecular Michael addition, can offer greater control over stereochemistry.
Route 1: N-Benzylation of Benzyl Pyrrolidine-3-carboxylate
This is a direct and frequently employed method that relies on the nucleophilic substitution of a benzyl halide by the secondary amine of a pyrrolidine-3-carboxylate ester. The choice of base and solvent is critical to achieving high yields and minimizing side reactions.
Scientific Rationale
The secondary amine of the pyrrolidine ring is a potent nucleophile. In the presence of a suitable base, it is readily deprotonated to form an even more reactive amide anion, which can then attack the electrophilic carbon of benzyl bromide. The use of a non-nucleophilic base is crucial to prevent competition with the amine. Potassium carbonate is a common and cost-effective choice, while the use of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction.
Experimental Protocol
Step 1: Synthesis of Benzyl Pyrrolidine-3-carboxylate (if not commercially available)
-
To a solution of pyrrolidine-3-carboxylic acid (1.0 eq) in benzyl alcohol (5.0 eq), slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford benzyl pyrrolidine-3-carboxylate.
Step 2: N-Benzylation
-
To a solution of benzyl pyrrolidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
Data Summary
| Parameter | Value |
| Overall Yield | 65-80% |
| Purity (Post-Chromatography) | >98% |
| Scalability | Readily scalable to multi-gram quantities |
| Key Considerations | Availability of starting materials, potential for over-alkylation (quaternary salt formation) if reaction conditions are not carefully controlled. |
Synthesis Workflow
Comparative Biological Activity of Benzyl N-Benzylpyrrolidine-3-carboxylate and Its Analogs: A Guide for Drug Discovery Professionals
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its three-dimensional structure and its prevalence in a vast array of pharmacologically active agents.[1][2][3] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets.[2][3] This guide provides an in-depth comparison of the biological activities of Benzyl N-Benzylpyrrolidine-3-carboxylate and its structural analogs, synthesizing data from disparate therapeutic areas to reveal the remarkable functional plasticity of this chemical framework. We will explore how subtle modifications to this core structure can pivot its biological profile from a central nervous system (CNS) agent to a targeted anti-cancer therapeutic or a multi-target compound for neurodegenerative diseases.
The Core Scaffold: Understanding the N-Benzylpyrrolidine Framework
The parent compound, this compound, combines several key structural features: a central pyrrolidine ring, an N-benzyl group that influences lipophilicity and potential aromatic interactions, and a benzyl ester at the 3-position. While direct biological data for this exact ester is sparse in published literature, extensive research on its closely related analogs—primarily where the ester is converted to an amide or the N-benzyl group is varied—provides a robust foundation for understanding its potential and the structure-activity relationships (SAR) that govern its function. The primary points of modification for creating diverse analogs are the N1-benzyl group, the C3-substituent, and the pyrrolidine ring itself.
Caption: Key modification points on the this compound scaffold.
Analog Class A: Monoamine Reuptake Inhibitors for CNS Applications
A significant body of research has focused on modifying the C3-carboxylate into a carboxamide, yielding potent inhibitors of monoamine transporters. These compounds are primarily investigated as antidepressants.
Biological Target: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
Key Insights & Structure-Activity Relationship (SAR): By converting the ester of the parent compound into an N-substituted carboxamide, researchers have developed a class of potent dual serotonin/noradrenaline reuptake inhibitors (SNRIs).[4][5] A key study describes novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides that exhibit strong dual inhibition of 5-HT and NA reuptake while maintaining high selectivity over the dopamine (DA) transporter.[5] For instance, compound 18 from this series was identified as a promising preclinical candidate due to its balanced activity and favorable drug-like properties.[4][5]
The SAR for this class indicates that:
-
The N-benzyl group on the pyrrolidine nitrogen is crucial for potent activity.
-
The carboxamide moiety at the C3 position is a key interaction point.
-
Substitutions on the benzyl group of the carboxamide can be used to fine-tune potency and selectivity.
This demonstrates a rational design pathway: converting the C3-ester to a C3-carboxamide shifts the biological activity squarely into the domain of monoamine reuptake inhibition.
| Compound Class | Primary Target(s) | Key Feature | Resulting Activity | Reference |
| N-Benzyl-N-(pyrrolidin-3-yl)carboxamides | SERT, NET | C3-Carboxamide | Dual Serotonin/Norepinephrine Reuptake Inhibition | [4][5] |
| N-Substituted Benztropine Analogs | DAT | Tropane core, varied N-substituents | Atypical Dopamine Reuptake Inhibition | [6][7] |
| 1-Benzylpyrrolidin-3-ol Analogs | Caspase-3 | C3-Hydroxyl, diverse Ugi-derived groups | Apoptosis induction in cancer cells | [8][9] |
| N-Benzylpyrrolidine Hybrids | AChE, BChE, BACE-1 | Fused pharmacophores (e.g., oxadiazole) | Multi-target anti-Alzheimer's agent | [10] |
| Table 1: Summary of Biological Activities for Different Analog Classes. |
Analog Class B: Atypical Dopamine Transporter (DAT) Inhibitors
While the carboxamide analogs showed selectivity away from the dopamine transporter (DAT), other N-substituted pyrrolidine analogs, particularly those based on the benztropine scaffold, are potent DAT inhibitors.[11] These are highly relevant as they inform how modifications to the N-substituent can dictate interaction with DAT, a key target for treating substance abuse and ADHD.
Biological Target: Dopamine Transporter (DAT).
Key Insights & SAR: Atypical DAT inhibitors are of high interest because, despite binding with high affinity, they do not produce the psychostimulant and abuse-related effects of cocaine.[6][7] This difference in pharmacological effect is attributed to the stabilization of different DAT conformations. Cocaine stabilizes an outward-facing conformation, while atypical inhibitors, including several N-substituted benztropine analogs, favor a cytoplasmic-facing (or closed) conformation.[6][7][12]
Molecular dynamics simulations suggest that these atypical analogs form stable salt bridges between residues R85 and D476 in the transporter, effectively closing the "outer gate".[6] This provides a mechanistic explanation for their unique behavioral profile. The choice of the N-substituent is paramount in achieving this atypical profile, moving beyond a simple N-benzyl to more complex groups like N-(cyclopropylmethyl) or N-(indole-3''-ethyl).[6][7]
Caption: Experimental workflow for a dopamine transporter (DAT) uptake assay.
Analog Class C: Apoptosis-Inducing Anti-Cancer Agents
A dramatic shift in biological activity is observed when the C3-substituent is a hydroxyl group. A library of 1-benzylpyrrolidin-3-ol analogs, synthesized via a multi-component Ugi reaction, was screened for cytotoxic activity against a panel of human cancer cell lines.
Biological Target: Caspase-3 and the intrinsic apoptotic pathway.
Key Insights & SAR: This research revealed that specific 1-benzylpyrrolidin-3-ol analogs are selective and potent inducers of apoptosis.[8][9] Lead compounds from the screen exhibited significant cytotoxicity against HL-60 (human promyelocytic leukemia) cells while showing milder effects on non-cancerous cell lines.[9] The mechanism of action was traced to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[8] Molecular docking and dynamics simulations confirmed that these lead compounds form stable complexes within the active site of caspase-3.[8][9]
This highlights a critical SAR principle: the presence of a C3-hydroxyl group, combined with the diversity of substituents afforded by the Ugi reaction, can transform the N-benzylpyrrolidine scaffold into a platform for developing targeted anti-cancer agents.
Caption: Role of analogs in activating the executioner Caspase-3 for apoptosis.
Analog Class D: Multi-Target Hybrids for Alzheimer's Disease
The versatility of the N-benzylpyrrolidine scaffold is further showcased in the development of multi-target-directed ligands for complex multifactorial diseases like Alzheimer's.
Biological Target: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Beta-secretase-1 (BACE-1).
Key Insights & SAR: By employing a molecular hybridization strategy, researchers have linked the N-benzylpyrrolidine core to other pharmacophores, such as 1,3,4-oxadiazole, to create single molecules capable of hitting multiple key targets in Alzheimer's pathology.[10] Synthesized hybrids, specifically compounds 8f and 12f , demonstrated balanced and potent inhibition of AChE, BChE, and BACE-1.[10]
These compounds also showed an ability to inhibit the aggregation of amyloid-β (Aβ) peptides, exhibited good blood-brain barrier permeability, and rescued cognitive deficits in animal models.[10] This approach exemplifies a sophisticated drug design strategy where the N-benzylpyrrolidine acts as a foundational scaffold, providing the correct geometry and physicochemical properties for one set of interactions, while the hybridized moiety engages a separate target.
Experimental Protocol: In Vitro Monoamine Reuptake Assay
To ensure the trustworthiness and reproducibility of the data presented, the following is a representative protocol for determining the inhibitory activity of compounds on monoamine transporters.
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue (e.g., striatum for DAT, cortex for SERT/NET) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Wash the pellet by resuspending in buffer and repeating the centrifugation. Finally, resuspend the synaptosome pellet in a suitable assay buffer.
-
-
Uptake Inhibition Assay:
-
Aliquot the synaptosomal preparation into a 96-well plate.
-
Add varying concentrations of the test compound (e.g., this compound analogs) or a reference inhibitor (e.g., cocaine for DAT, fluoxetine for SERT).
-
Pre-incubate the mixture for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin).
-
Incubate for a short period (e.g., 5 minutes) at 37°C. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor or by incubating at 0-4°C.
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (containing internalized radiolabel) from the assay medium.
-
Quickly wash the filters with ice-cold buffer to remove any non-internalized radiolabel.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific uptake from all values.
-
Plot the percent inhibition of specific uptake against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific neurotransmitter uptake).
-
Conclusion
The this compound scaffold is a privileged structure in drug discovery, not for a single activity, but for its remarkable adaptability. This guide demonstrates that targeted, rational modifications can steer its biological function across vastly different therapeutic landscapes.
-
C3-Carboxamide conversion yields selective dual serotonin-norepinephrine reuptake inhibitors for depression.[4][5]
-
Varying the N-substituent on related scaffolds informs the design of atypical dopamine reuptake inhibitors with potentially low abuse liability.[6][7]
-
Introducing a C3-Hydroxyl group transforms the molecule into a pro-apoptotic agent with anti-cancer potential.[8][9]
-
Hybridization with other pharmacophores creates multi-target agents capable of addressing complex diseases like Alzheimer's.[10]
For researchers, scientists, and drug development professionals, the key takeaway is that the N-benzylpyrrolidine framework is not a monolithic entity but a versatile and dynamic platform. Its value lies in the predictable, yet profound, changes in biological activity that can be achieved through logical, structure-based design, making it a continuing source of novel therapeutic candidates.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine Transporter Dynamics of N-Substituted Benztropine Analogs with Atypical Behavioral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchmgt.monash.edu [researchmgt.monash.edu]
- 10. Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine reuptake and inhibitory mechanisms in human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Separation of Pyrrolidines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the enantioselective separation of pyrrolidines is a critical step in the synthesis of a vast array of pharmacologically significant molecules. The inherent chirality of many pyrrolidine-based drugs dictates that one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even detrimental.[1] Consequently, the robust and efficient separation of these stereoisomers is not merely an analytical challenge but a cornerstone of safe and effective drug design.
This guide provides an in-depth comparative analysis of the primary chromatographic and electrophoretic techniques for the chiral separation of pyrrolidines. We will delve into the mechanistic principles, practical applications, and experimental considerations for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), empowering you to make informed decisions for both analytical and preparative-scale separations.
The Landscape of Chiral Pyrrolidine Separation: A Comparative Overview
The choice of a chiral separation technique is a multifactorial decision, weighing the physicochemical properties of the analyte, the required scale of separation (analytical vs. preparative), desired speed, and available instrumentation. Below is a summary of the key performance characteristics of the most prevalent techniques.
| Technique | Principle | Typical Chiral Selector | Throughput | Solvent Consumption | Scale | Key Advantages |
| HPLC (Direct) | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase (CSP). | Polysaccharide-based (e.g., Chiralcel® OD-H), Macrocyclic glycopeptides. | Moderate | High | Analytical & Preparative | Broad applicability, well-established, wide variety of CSPs. |
| SFC (Direct) | Differential partitioning between a supercritical fluid mobile phase (CO₂) and a CSP. | Polysaccharide-based (e.g., Lux® Cellulose-2). | High | Low | Analytical & Preparative | Fast separations, green chemistry, lower operating costs.[2][3] |
| GC (Direct) | Differential partitioning between a gaseous mobile phase and a CSP. | Derivatized cyclodextrins. | High | Very Low | Analytical | High resolution for volatile and thermally stable compounds. |
| CE | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. | Cyclodextrins, antibiotics. | High (for analytical) | Extremely Low | Analytical | High efficiency, minimal sample and solvent requirements.[4] |
| HPLC (Indirect) | Derivatization of enantiomers with a chiral agent to form diastereomers, followed by separation on an achiral column. | Chiral derivatizing agents (e.g., (S)-(-)-α-Methylbenzylamine). | Low | High | Analytical | Utilizes standard achiral columns. |
The Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC remains a cornerstone of chiral separations due to its versatility and the extensive library of commercially available Chiral Stationary Phases (CSPs).
The Mechanism of Chiral Recognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used for the separation of a broad range of chiral compounds, including pyrrolidines. The separation mechanism is a complex interplay of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the enantiomers of the analyte can interact. The precise nature of these interactions and, consequently, the enantioselectivity, is highly dependent on the analyte's structure and the specific polysaccharide derivative used (e.g., carbamate or ester derivatives).[5] For instance, pyrrolidines with hydrogen bond donors and acceptors (e.g., hydroxyl or amide groups) will interact strongly with the carbamate moieties on the CSP. Aromatic substituents on the pyrrolidine ring can engage in π-π stacking with the phenyl groups of the CSP.
The choice between a cellulose-based (e.g., Chiralcel OD) and an amylose-based (e.g., Chiralpak AD) CSP can be critical. Amylose columns often exhibit different enantioselectivity compared to their cellulose counterparts due to the difference in their helical structures. For some pyrrolidin-2-ones, amylose-based CSPs have shown superior enantioselectivity. The selection is often empirical, but a general understanding of the analyte's functional groups can guide the initial choice of CSP.
Direct Chiral HPLC: A Standard Protocol
This protocol outlines a direct method for the analytical separation of a racemic pyrrolidine derivative using a polysaccharide-based CSP.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
Column: Chiralcel® OD-H (or a similar polysaccharide-based column)
-
Mobile Phase: n-hexane/isopropanol/trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The ratio of hexane to alcohol is a critical parameter to optimize for resolution and retention time. TFA is often added to improve the peak shape of basic analytes like pyrrolidines.
-
Sample: Racemic pyrrolidine derivative dissolved in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
The two enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess (ee%).
Indirect Chiral HPLC: An Alternative Approach
The Rising Star: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental impact.[2][3]
The SFC Advantage for Pyrrolidines
The use of supercritical CO₂ as the primary mobile phase in SFC leads to lower viscosity and higher diffusivity compared to liquid mobile phases.[3] This allows for the use of higher flow rates without a significant loss in resolution, resulting in much faster analysis times. For preparative applications, the ease of removing CO₂ from the collected fractions simplifies downstream processing.[6][7] SFC is particularly well-suited for the separation of pyrrolidines, which often have good solubility in the alcohol co-solvents used with supercritical CO₂.
dot
Caption: A typical workflow for chiral separation by SFC.
A Representative SFC Protocol for Pyrrolidone Derivatives
This protocol is based on the separation of pyrrolidone derivatives on chlorinated chiral stationary phases.[2]
Instrumentation:
-
SFC system with a UV detector and back pressure regulator
Materials:
-
Column: Lux Cellulose-2 (or similar polysaccharide-based CSP)
-
Mobile Phase: Supercritical CO₂ with methanol as a co-solvent. The percentage of methanol is a key parameter for optimization (typically ranging from 7.5% to 15%).[2]
-
Sample: Racemic pyrrolidone derivative dissolved in methanol.
Procedure:
-
Set the column temperature to 40 °C and the back pressure to 150 bar.[2]
-
Equilibrate the column with the mobile phase at a flow rate of 2 mL/min.[2]
-
Inject the sample solution.
-
Monitor the separation at a suitable UV wavelength (e.g., 210 nm).[2]
-
The enantiomers will be separated, with the resolution being dependent on the co-solvent percentage and flow rate.
The Specialist: Gas Chromatography (GC)
For volatile and thermally stable pyrrolidine derivatives, chiral GC offers exceptionally high resolution.
The Role of Cyclodextrin-Based Stationary Phases
The most common chiral stationary phases in GC are based on derivatized cyclodextrins.[8] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is achieved through the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the cyclodextrin. The fit of the enantiomer within the chiral cavity, along with interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin, dictates the separation. For pyrrolidines, derivatization to increase volatility (e.g., acylation) may be necessary prior to GC analysis.
dot
Caption: Principle of chiral separation on a cyclodextrin-based GC stationary phase.
General Protocol for Chiral GC of Pyrrolidines
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Materials:
-
Column: A capillary column with a cyclodextrin-based chiral stationary phase (e.g., Rt-βDEX).[8]
-
Carrier Gas: Helium or Hydrogen.
-
Sample: Derivatized (if necessary) racemic pyrrolidine in a suitable solvent.
Procedure:
-
Set the injector and detector temperatures appropriately for the analyte's volatility.
-
Program the oven temperature with a suitable ramp to achieve separation.
-
Inject the sample.
-
The enantiomers will elute at different times, providing high-resolution separation.
The High-Efficiency Analyst: Capillary Electrophoresis (CE)
CE is a powerful analytical technique that offers extremely high separation efficiency and requires minimal sample and solvent volumes.[4]
The CE Mechanism of Chiral Separation
In chiral CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different effective mobilities in the applied electric field. This difference in mobility leads to their separation. Cyclodextrins and their derivatives are commonly used as chiral selectors for the separation of a wide range of compounds, including pyrrolidines and their derivatives.[4][9]
A Typical Protocol for Chiral CE of Pyrrolidine Derivatives
This protocol is based on the separation of pyrrolidine-3-carboxylic acid.[4]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Materials:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): An acidic buffer, such as 500 mM acetate buffer at pH 3.5, containing a chiral selector like heptakis(2,6-di-O-methyl)-β-cyclodextrin.[4]
-
Sample: Racemic pyrrolidine derivative dissolved in water or BGE.
Procedure:
-
Fill the capillary with the BGE.
-
Inject a small plug of the sample solution.
-
Apply a high voltage across the capillary.
-
The enantiomers will migrate at different velocities and be detected at different times.
Conclusion: Selecting the Optimal Technique
The choice of the most appropriate technique for the chiral separation of pyrrolidines is a strategic decision that depends on the specific goals of the analysis.
-
For broad applicability and well-established methods at both analytical and preparative scales, HPLC with polysaccharide-based CSPs remains the go-to technique.
-
When speed, throughput, and green chemistry are priorities, SFC offers a significant advantage, often providing faster and more efficient separations than HPLC. [2][3]
-
For highly volatile and thermally stable pyrrolidine derivatives where high resolution is paramount, chiral GC is an excellent choice.
-
For high-efficiency analytical separations requiring minimal sample and solvent, CE is an unparalleled technique. [4]
By understanding the principles and practical considerations of each of these powerful techniques, researchers and drug development professionals can confidently and efficiently tackle the challenges of chiral pyrrolidine separation, paving the way for the development of safer and more effective pharmaceuticals.
References
-
Xiao, Y., Wang, Y., Ong, T. T., Ge, L., Tan, S. N., Young, D. J., Tan, T. T. Y., & Ng, S. C. (2010). Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors. Journal of Separation Science, 33(12), 1797–1805. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). Journal of Pharmaceutical Analysis, 9(4), 248–253. [Link]
- Berthod, A. (2010). Chiral Recognition Mechanisms in Enantiomers Separations: A General View. In Chiral Recognition in Separation Methods (pp. 1-26). Springer, Berlin, Heidelberg.
-
Lespes, G. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Journal of Chromatography A, 1467, 33–55. [Link]
-
Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Belyk, K., & Jones, C. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Journal of Liquid Chromatography & Related Technologies, 39(8), 349-357. [Link]
-
Chiral HPLC separations of 1-azabicyclo[2.2.1]heptan-3-one and 1-alkoxycarbonylalkyl-pyrrolidine-3-carboxylic acid alkyl ester enantiomers on polysaccharide-based stationary phases. (1997). Journal of Chromatography A, 767(1-2), 101-109. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. (2019). Journal of Pharmaceutical Analysis, 9(4), 248–253. [Link]
-
Sepiatec. Prep SFC chiral. [Link]
-
Welch, C. J., Biba, M., Gouker, J. R., Wu, G., Belyk, K., & Jones, C. (2010). Strategic use of preparative chiral chromatography for the synthesis of a preclinical pharmaceutical candidate. Chirality, 22(1), 108-115. [Link]
-
Enantioselective Synthesis of the Pyrrolidine Core of Endothelin Antagonist ABT-627 (Atrasentan) via 1,2-Oxazines. (2000). The Journal of Organic Chemistry, 65(25), 8415-8420. [Link]
-
Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. (2023). Journal of Medicinal Chemistry, 66(14), 9866–9880. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). Molecules, 26(4), 1145. [Link]
-
Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. (2011). Chemistry – A European Journal, 17(41), 11577-11581. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis, 199, 114034. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). Chem Catalysis, 4(12), 101149. [Link]
-
Enantioselective HPLC (A and B) and CE (C and D) analyses of compounds... (n.d.). ResearchGate. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. gcms.cz [gcms.cz]
- 9. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating N-Benzylpyrrolidine Analogs in Dopamine Transporter Assays
Editorial Note: This guide focuses on the performance evaluation of the N-benzylpyrrolidine scaffold, a key pharmacophore in neuroscience research. While specific experimental data for "Benzyl N-Benzylpyrrolidine-3-carboxylate" is not extensively available in public literature, we will utilize data from closely related and structurally relevant N-substituted pyrrolidine analogs to provide a robust comparative framework. This approach allows us to demonstrate the evaluation process and highlight the performance of this chemical class against established reference compounds in critical in vitro assays.
Introduction: The N-Benzylpyrrolidine Scaffold and the Dopamine Transporter
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein that governs dopamine homeostasis in the central nervous system.[1][2][3] Its primary role is to terminate dopaminergic signaling by rapidly re-capturing released dopamine from the synaptic cleft into the presynaptic neuron.[3][4] This mechanism makes DAT a critical target for a wide range of therapeutic agents and psychoactive compounds, including treatments for neuropsychiatric disorders and drugs of abuse like cocaine.[5]
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its prevalence in biologically active compounds.[6] Specifically, N-substituted pyrrolidine derivatives have been extensively investigated as potent inhibitors of monoamine transporters.[7][8][9] This guide provides a comparative analysis of the performance of N-benzylpyrrolidine analogs in two fundamental assays for DAT inhibitor characterization: the Radioligand Binding Assay and the Dopamine Uptake Inhibition Assay. We will compare their performance against well-characterized DAT inhibitors to provide context for their potency and affinity.
The Synaptic Stage: Mechanism of Dopamine Reuptake and Inhibition
To understand the significance of the assays, we must first visualize the biological context. Dopaminergic neurotransmission begins with the release of dopamine into the synapse, where it activates postsynaptic receptors.[3] The signal is terminated when DAT actively transports dopamine back into the presynaptic neuron.[3] DAT inhibitors physically block this reuptake channel, leading to an increased concentration and prolonged presence of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.[10]
Caption: Dopamine reuptake at the synapse and the mechanism of DAT inhibitors.
Assay I: Radioligand Binding for Transporter Affinity (Ki)
The first step in characterizing a potential DAT inhibitor is to determine its binding affinity for the transporter. This is a measure of how tightly the compound binds to the target protein. A radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of affinity known as the inhibition constant (Ki).[11]
Principle of the Assay
This is a competitive binding assay. A known radioactive ligand (radioligand) with high affinity for DAT is incubated with a preparation of cells or membranes expressing the transporter. The assay measures how effectively a non-radioactive test compound (the N-benzylpyrrolidine analog) competes with and displaces the radioligand from the DAT binding sites. A more potent compound will displace the radioligand at a lower concentration. From this competition, the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined and then converted to the Ki value.[12]
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: DAT Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine transporter (hDAT).
-
Materials:
-
Cell membranes from a stable cell line expressing hDAT (e.g., CHO or HEK293 cells).
-
Radioligand: e.g., [³H]WIN 35,428, a well-characterized cocaine analog.
-
Assay Buffer: 50 mM Tris, 5 mM MgCl₂, pH 7.4.[12]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Reference Inhibitor (for non-specific binding): GBR-12909 (10 µM).[10]
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
Plate Setup: Design a 96-well plate map for total binding (radioligand + buffer), non-specific binding (radioligand + excess reference inhibitor), and test compound wells (radioligand + serial dilutions of the N-benzylpyrrolidine analog).
-
Reagent Addition: To each well, add in sequence:
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[12]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.[12]
-
Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to minimize non-specific binding.[12]
-
Drying & Counting: Dry the filter plate (e.g., 30 minutes at 50°C). Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
-
Comparative Performance: DAT Binding Affinity
The table below compares the binding affinity of prototypical DAT inhibitors with representative pyrrolidine-based cathinones, which share the core pyrrolidine scaffold. A lower Ki value indicates higher binding affinity.
| Compound | Chemical Class | DAT Binding Affinity (Ki, nM) | Source(s) |
| Cocaine | Tropane Alkaloid | ~250-600 | [7][8] |
| GBR-12909 | Piperazine Derivative | ~1-5 | [10][13] |
| MDPV | Pyrrolidine Cathinone | ~2.5 | [7][8] |
| α-PVP | Pyrrolidine Cathinone | ~14.2 | [7][8] |
Expert Insight: The data illustrates a wide range of affinities. GBR-12909 is an exceptionally high-affinity ligand.[10][13] Notably, synthetic cathinones containing the N-substituted pyrrolidine ring, such as MDPV, can exhibit very high affinity for DAT, sometimes exceeding that of cocaine.[7][8] This suggests that the N-benzylpyrrolidine scaffold is a promising starting point for developing high-affinity DAT ligands.
Assay II: Dopamine Uptake Inhibition for Functional Potency (IC₅₀)
While binding affinity (Ki) is crucial, it doesn't describe the functional consequence of that binding. A dopamine uptake inhibition assay measures a compound's ability to actually block the transporter's function, which is the therapeutically relevant action. This assay determines the compound's potency (IC₅₀).[1][14]
Principle of the Assay
This is a cell-based functional assay.[15] Cells expressing DAT are incubated with a labeled form of dopamine (e.g., radioactive [³H]Dopamine or a fluorescent analog).[16][17] The transporter actively moves the labeled dopamine into the cells. The assay measures the amount of labeled dopamine accumulated inside the cells in the presence of varying concentrations of the test compound. A potent inhibitor will prevent dopamine accumulation, resulting in a lower intracellular signal. The IC₅₀ is the concentration of the inhibitor that reduces dopamine uptake by 50%.[1]
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
-
Objective: To determine the functional potency (IC₅₀) of a test compound in inhibiting dopamine uptake via hDAT.
-
Materials:
-
Live cells stably expressing hDAT (e.g., hDAT-MDCK or transfected COS-7 cells) plated in a 96-well plate.[1]
-
[³H]Dopamine.
-
Assay Buffer (e.g., modified Tris-HEPES buffer, pH 7.1).
-
Reference Inhibitor (for non-specific uptake): e.g., Nomifensine (10 µM) or GBR-12909.[16]
-
Lysis Buffer (e.g., 1% SDS).[16]
-
-
Procedure:
-
Cell Culture: Plate hDAT-expressing cells in a 96-well plate and grow to an appropriate confluency.[1]
-
Pre-incubation: On the day of the experiment, wash the cells once with pre-warmed assay buffer. Add 50 µL of the test compound (N-benzylpyrrolidine analog) at various concentrations to the appropriate wells. Include vehicle control (for total uptake) and reference inhibitor (for non-specific uptake) wells.[16]
-
Incubation with Compound: Pre-incubate the plate at 37°C for 10-20 minutes.[16]
-
Initiate Uptake: Initiate the dopamine uptake by adding 50 µL of [³H]Dopamine solution (at a final concentration near its Km for the transporter).[16]
-
Incubate for Uptake: Incubate the plate for a short, defined period (e.g., 10 minutes) at 37°C. This time must be within the linear range of dopamine uptake.[16]
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the medium and washing the cells multiple times (e.g., 3 times) with 200 µL of ice-cold assay buffer.[16]
-
Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer to each well and incubating for at least 30 minutes.[16]
-
Quantification: Transfer the lysate to a scintillation plate, add scintillation cocktail, and quantify the amount of [³H]Dopamine taken up by the cells using a microplate scintillation counter.[16]
-
Data Analysis:
-
Calculate specific uptake: Total Uptake (cpm) - Non-specific Uptake (cpm).
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Use non-linear regression to determine the IC₅₀ value.
-
-
Comparative Performance: DAT Uptake Inhibition
The table below compares the functional potency of the same set of compounds in inhibiting dopamine uptake. A lower IC₅₀ value indicates greater potency.
| Compound | Chemical Class | DAT Uptake Inhibition (IC₅₀, nM) | Source(s) |
| Cocaine | Tropane Alkaloid | ~200-300 | [7][8] |
| GBR-12909 | Piperazine Derivative | ~5-15 | [10][13] |
| MDPV | Pyrrolidine Cathinone | ~4.0 | [7][8] |
| α-PVP | Pyrrolidine Cathinone | ~12.8 | [7][8] |
Summary and Conclusion
This guide has outlined the essential in vitro assays for characterizing novel compounds targeting the dopamine transporter, using the N-benzylpyrrolidine scaffold as a representative chemical class.
-
Radioligand binding assays are critical for determining a compound's affinity (Ki) for the transporter, indicating how well it recognizes and binds to the target.
-
Dopamine uptake inhibition assays are essential for measuring functional potency (IC₅₀), revealing how effectively the compound blocks the biological action of the transporter.
The comparative data shows that N-substituted pyrrolidine derivatives can be exceptionally potent and high-affinity ligands for DAT, often surpassing the performance of cocaine and rivaling highly selective research tools like GBR-12909. For researchers in drug development, these assays form the cornerstone of the primary screening cascade, enabling the identification and optimization of lead compounds for further preclinical evaluation.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
-
Uhl, G. R., & Javitch, J. A. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate.
-
BenchChem. (n.d.). Application Notes and Protocols: Dopamine Transporter (DAT) Uptake Inhibition Assay for Brasofensine Maleate. BenchChem.
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Europe PMC.
-
Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery.
-
BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT.
-
BenchChem. (n.d.). Application Notes: Vanoxerine as a Dopamine Transporter Inhibitor in In Vitro Assays. BenchChem.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Anderl, J. L., et al. (2020). Human dopamine transporter: the first implementation of a combined in silico/in vitro approach revealing the substrate and inhibitor specificities. Taylor & Francis Online.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
-
Fish, P. V., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. PubMed.
-
Aarde, S. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology.
-
Cheng, M. H. M., et al. (2021). Novel ways of targeting the dopamine transporter. Translational Psychiatry.
-
Fish, P. V., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. ResearchGate.
-
Aarde, S. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. PubMed.
-
Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
-
Fish, P. V., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. PubMed.
-
Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. ResearchGate.
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed.
-
Revvity. (n.d.). Radiometric Ligand-Binding Assays. Revvity.
-
Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
Reddy, T. S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate.
-
Trudell, M. L., et al. (2011). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Topics in Medicinal Chemistry.
-
Al-Hourani, B. J., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate.
-
El-Sayed, N. N. E., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI.
-
Gao, Y., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PubMed Central.
-
Richardson, T. P., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI.
-
Zhu, J., et al. (2014). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed Central.
-
Bermingham, D. P., & Blakely, R. D. (2016). Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease. Movement Disorders.
-
Agoston, G. E., et al. (2002). Synthesis and dopamine transporter binding affinities of 3alpha-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes. PubMed.
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
- 3. Membrane transporters as mediators of synaptic dopamine dynamics: implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. moleculardevices.com [moleculardevices.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Benzyl N-Benzylpyrrolidine-3-carboxylate Derivatives
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to clinic is paved with rigorous testing and validation. A critical, and often challenging, aspect of this journey is the characterization of a compound's selectivity. This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of Benzyl N-Benzylpyrrolidine-3-carboxylate derivatives. While direct, extensive cross-reactivity data for this specific chemical family is emergent, this guide establishes a robust framework for such investigations, drawing upon established principles and analogous studies on related pyrrolidine scaffolds.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its ability to explore three-dimensional space and contribute to the stereochemistry of a molecule, which can lead to potent and selective interactions with biological targets.[1] Modifications of the pyrrolidine core have yielded highly selective antagonists for endothelin receptors and multi-target agents for complex diseases like Alzheimer's, highlighting the scaffold's versatility.[2][3][4][5] Understanding the off-target profile of new derivatives, such as the this compound series, is paramount to mitigating potential adverse effects and ensuring the development of safe and effective therapeutics.[6][7]
The Logic of a Cross-Reactivity Screening Cascade
A systematic, tiered approach is essential for efficiently profiling the cross-reactivity of a new chemical series. This "screening cascade" begins with broad, high-throughput methods to identify potential off-target interactions, which are then investigated with more specific, functional assays to understand the biological consequences of these interactions. This strategy allows for the early de-selection of promiscuous compounds, saving valuable time and resources.[8][9]
A typical screening cascade involves an initial broad panel of binding assays, followed by functional assays for any identified "hits," and finally, more complex cellular or in-vivo models to confirm the physiological relevance of any off-target activity.
Caption: A tiered workflow for cross-reactivity profiling.
Key Experimental Methodologies for Cross-Reactivity Profiling
The foundation of any cross-reactivity study lies in robust and reproducible assays. The two primary methodologies employed are binding assays, which measure the physical interaction between a compound and a target, and functional assays, which measure the biological response resulting from that interaction.
Radioligand Binding Assays: The Gold Standard for Affinity
Competitive radioligand binding assays are a cornerstone of pharmacology for determining the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound for a receptor.[2][3] The principle is based on the ability of the test compound to compete with a radiolabeled ligand of known high affinity for binding to the target receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Preparation of Receptor Source:
-
Homogenize tissues or cultured cells known to express the target receptor in a cold lysis buffer.[5]
-
Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[5]
-
-
Assay Incubation:
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable radioligand (typically at a concentration close to its dissociation constant, Kd), and a range of concentrations of the unlabeled test compound (the this compound derivative).[3][5]
-
For each assay, include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand to saturate the receptors).[10]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.[5]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes with bound radioligand are trapped on the filter, while the unbound radioligand passes through.[3][5]
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter plate and add a scintillation cocktail to each well.[5]
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).[10]
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used in the assay.[5][10]
-
Cell-Based Functional Assays: From Binding to Biological Effect
While binding assays reveal affinity, they do not indicate whether a compound activates, blocks, or otherwise modulates the function of the target.[4] Cell-based functional assays are therefore crucial for characterizing the biological activity of any identified off-target interactions. These assays are performed in living cells that express the target of interest and measure a downstream signaling event.[11][12]
General Framework for a Cell-Based Functional Assay (e.g., GPCR activation):
-
Cell Line Selection: Utilize a recombinant cell line stably expressing the off-target receptor of interest.
-
Assay Principle: Choose an assay that measures a key event in the receptor's signaling pathway. Common examples include:
-
Calcium Flux Assays: For Gq-coupled receptors, which signal through the release of intracellular calcium.
-
cAMP Assays: For Gs- or Gi-coupled receptors, which modulate the production of cyclic AMP.
-
Reporter Gene Assays: Where receptor activation drives the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Execution:
-
Plate the cells in a multi-well format.
-
Add varying concentrations of the test compound. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist for the receptor.
-
Incubate for a time appropriate for the specific signaling pathway being measured.
-
Add the detection reagents and measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the response against the log of the compound concentration.
-
For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximum effect).
-
For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Data Presentation and Comparison
To effectively compare the cross-reactivity profiles of different this compound derivatives, the data should be summarized in a clear and concise table. This allows for a direct comparison of potencies at the intended target versus various off-targets and enables the calculation of a selectivity index.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Derivatives
| Compound | Primary Target Ki (nM) | Off-Target 1 (e.g., 5-HT2A) Ki (nM) | Off-Target 2 (e.g., hERG) IC50 (µM) | Off-Target 3 (e.g., AChE) IC50 (µM) | Selectivity Index (Off-Target 1 / Primary Target) |
| Derivative A | 5.2 | 850 | > 10 | > 10 | 163 |
| Derivative B | 8.1 | 2,500 | 7.8 | > 10 | 309 |
| Derivative C | 3.5 | 150 | > 10 | 2.1 | 43 |
| Derivative D | 12.0 | > 10,000 | > 10 | > 10 | > 833 |
A higher selectivity index indicates greater selectivity for the primary target over the off-target.
Structural Insights and the Path to Selectivity
The structure-activity relationship (SAR) is pivotal in medicinal chemistry for optimizing both potency and selectivity. For the this compound scaffold, several positions can be modified to tune the cross-reactivity profile. Insights from related pyrrolidine structures suggest that substitutions on the aromatic rings and modifications to the carboxylate group can have a significant impact on receptor affinity and selectivity.[2][3] For instance, in a series of pyrrolidine-3-carboxylic acid-based endothelin antagonists, altering the substituents on an aryl ring led to a complete reversal of receptor selectivity from ET(A) to ET(B).[2]
Caption: Key structural regions for modification to optimize selectivity.
Note: A placeholder for a chemical structure image is used in the DOT script. For a real application, this would be the image of the this compound core structure.
By systematically exploring these modifications and profiling the resulting derivatives using the assays described, researchers can build a comprehensive understanding of the SAR for selectivity. This knowledge is crucial for designing compounds with an optimal balance of on-target potency and a clean off-target profile, ultimately increasing the probability of success in clinical development.
References
- von Geldern, T. W., et al. (1999). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity. Journal of Medicinal Chemistry, 42(18), 3668-78.
- Liu, G., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(16), 3024-30.
- Shrivastava, S. K., et al. (2021). Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic Chemistry, 111, 104922.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Iacobazzi, R. M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875.
-
Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
-
GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.16.1-1.16.18.
-
Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. Retrieved from [Link]
-
PatSnap. (2025). How can off-target effects of drugs be minimised? Retrieved from [Link]
- Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-49.
-
Eurofins Discovery. (2024). Critical Importance of Early Safety Screening in Drug Development. Retrieved from [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
- Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Toxicological Sciences, 171(2), 340-352.
- Shrivastava, S. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721.
Sources
- 1. Determination of radioligand specific activity using competition binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
The N-Benzylpyrrolidine Scaffold: A Privileged Motif for Potent and Selective Enzyme Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the N-Benzylpyrrolidine Core in Drug Discovery
In the landscape of modern medicinal chemistry, the N-benzylpyrrolidine moiety has emerged as a "privileged scaffold"—a molecular framework that is capable of providing high-affinity ligands for a variety of biological targets. Its inherent structural features, including a basic nitrogen atom, a flexible pyrrolidine ring, and an aromatic benzyl group, allow for diverse functionalization and tailored interactions within the intricate topographies of enzyme active sites. This guide provides a comprehensive comparison of the efficacy of N-benzylpyrrolidine derivatives as inhibitors of several key enzyme classes, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The rationale behind focusing on this scaffold lies in its proven success in yielding potent and often selective inhibitors for enzymes implicated in a range of pathologies, from neurodegenerative diseases to metabolic disorders. The pyrrolidine ring can adopt various conformations, allowing it to fit into diverse binding pockets, while the benzyl group provides a versatile anchor for establishing crucial hydrophobic and aromatic interactions. Furthermore, the tertiary amine of the pyrrolidine is typically protonated at physiological pH, enabling strong ionic interactions with acidic residues in the enzyme's active site.
Comparative Efficacy of N-benzylpyrrolidine Derivatives as Enzyme Inhibitors
The inhibitory potential of N-benzylpyrrolidine derivatives has been extensively explored against several classes of enzymes. This section provides a comparative analysis of their efficacy, focusing on cholinesterases, β-secretase 1, and monoamine oxidases, with a look at other promising targets.
Cholinesterases (AChE and BChE): Targeting Alzheimer's Disease
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to alleviate the cognitive decline associated with the loss of cholinergic neurons.[2] N-benzylpyrrolidine derivatives have shown significant promise as cholinesterase inhibitors, often exhibiting dual or selective activity.
The design of these inhibitors often involves the molecular hybridization of the N-benzylpyrrolidine core with other pharmacophores known to interact with the active site of cholinesterases. For instance, the peripheral anionic site (PAS) of AChE, which is involved in the binding of acetylcholine and the allosteric modulation of the enzyme, is a frequent target for inhibitor design.
Below is a comparison of the inhibitory activities of several N-benzylpyrrolidine derivatives against AChE and BChE.
| Compound ID | Modification on N-benzylpyrrolidine core | Target Enzyme | IC50 (µM) | Reference |
| 4k | Hybrid with an oxadiazole moiety | eeAChE | 0.042 | [3] |
| eqBChE | 3.003 | [3] | ||
| 4o | Hybrid with a substituted oxadiazole | eeAChE | 0.052 | [3] |
| eqBChE | 2.529 | [3] | ||
| Donepezil | (Reference Drug) | eeAChE | 0.024 | [3] |
| eqBChE | 3.56 | [3] |
eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase.
The data clearly indicates that N-benzylpyrrolidine hybrids can achieve potent, sub-micromolar inhibition of AChE, comparable to the established drug Donepezil. The selectivity for AChE over BChE is a notable feature of these particular derivatives.
β-Secretase 1 (BACE-1): An Amyloid Cascade Target
BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the formation of amyloid-β (Aβ) peptides.[4] The aggregation of Aβ is a pathological hallmark of Alzheimer's disease, making BACE-1 a prime target for disease-modifying therapies.[4] Several N-benzylpyrrolidine derivatives have been investigated as BACE-1 inhibitors.
| Compound ID | Modification on N-benzylpyrrolidine core | Target Enzyme | IC50 (µM) | Reference |
| 4k | Hybrid with an oxadiazole moiety | hBACE-1 | 1.24 | [5] |
| 4o | Hybrid with a substituted oxadiazole | hBACE-1 | 1.57 | [5] |
| Quercetin | (Reference) | hBACE-1 | 5.4 | [5] |
hBACE-1: human β-secretase 1.
These results demonstrate that N-benzylpyrrolidine derivatives can effectively inhibit BACE-1 in the low micromolar range, showcasing their potential as multi-target ligands for Alzheimer's disease by simultaneously addressing both the cholinergic and amyloid hypotheses.
Monoamine Oxidases (MAO-A and MAO-B): Modulating Neurotransmitter Levels
Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine.[6] Inhibition of MAOs, particularly MAO-B, is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[6] N-benzylpyrrolidine and structurally related N-benzylpiperidine derivatives have been explored as MAO inhibitors.
| Compound ID | Scaffold | Target Enzyme | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| S5 | Pyridazinobenzylpiperidine | hMAO-A | 3.857 | 19.04 | [6] |
| hMAO-B | 0.203 | [6] | |||
| S16 | Pyridazinobenzylpiperidine | hMAO-A | >10 | >10.21 | [6] |
| hMAO-B | 0.979 | [6] |
hMAO-A/B: human Monoamine Oxidase A/B. The selectivity index is calculated as IC50(MAO-A)/IC50(MAO-B).
The data highlights the potential of N-benzyl-heterocycle derivatives as potent and selective MAO-B inhibitors, suggesting their utility in the development of treatments for neurodegenerative disorders like Parkinson's disease.
Other Promising Enzyme Targets
The versatility of the N-benzylpyrrolidine scaffold extends beyond the aforementioned enzymes. Research has indicated their potential as inhibitors of:
-
Prolyl Oligopeptidase (POP): A serine protease implicated in neurodegenerative and psychiatric disorders.[7][8] Cyanopyrrolidine-based derivatives have shown potent POP inhibition in the low nanomolar range.[7]
-
Dipeptidyl Peptidase-4 (DPP-IV): A key enzyme in glucose metabolism, making it a target for type 2 diabetes treatment.[9][10] Substituted pyrrolidine derivatives have been developed as potent and selective DPP-IV inhibitors.[9]
-
Aminoglycoside 6'-N-Acetyltransferase (AAC(6')-Ib): An enzyme responsible for bacterial resistance to aminoglycoside antibiotics.[11] Pyrrolidine-based structures are being investigated to overcome antibiotic resistance.[11][12]
Experimental Protocols: A Guide to Best Practices
The reliable evaluation of enzyme inhibitors is paramount for accurate structure-activity relationship (SAR) studies and the progression of drug discovery programs. This section provides a detailed, step-by-step methodology for a common enzyme inhibition assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for determining AChE activity and inhibition.[13] It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoic acid), the absorbance of which can be measured spectrophotometrically at 412 nm.[14][15]
Materials:
-
96-well microplate
-
Microplate reader
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (N-benzylpyrrolidine derivatives)
-
Reference inhibitor (e.g., Donepezil)
-
Solvent for test compounds (e.g., DMSO)
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the desired time course.
-
Prepare stock solutions of ATCh and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the appropriate solvent. Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer, DTNB, and ATCh solution (no enzyme or inhibitor).
-
Control (100% activity): Add buffer, AChE, DTNB, and the solvent used for the test compounds.
-
Test Compound Wells: Add buffer, AChE, DTNB, and the desired concentration of the test compound.
-
Reference Inhibitor Wells: Add buffer, AChE, DTNB, and the desired concentration of the reference inhibitor.
-
-
Pre-incubation:
-
Add the enzyme and the inhibitor (or solvent for the control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation of Reaction:
-
Add the substrate (ATCh) to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at time zero and then monitor the change in absorbance over a specific period (e.g., 10-20 minutes) at regular intervals. The rate of the reaction is determined from the slope of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Science: Pathways and Workflows
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway, an experimental workflow, and a logical relationship in SAR studies.
Caption: Cholinergic synapse showing AChE inhibition.
Caption: Workflow for IC50 determination.
Caption: Logic of SAR studies.
Conclusion: A Scaffold with Enduring Potential
The N-benzylpyrrolidine scaffold has unequivocally demonstrated its value in the design of potent and selective enzyme inhibitors. Its adaptability allows for the fine-tuning of interactions with diverse enzyme active sites, leading to promising candidates for a multitude of therapeutic areas. This guide has provided a comparative overview of the efficacy of these derivatives against key enzymes, detailed a robust experimental protocol for their evaluation, and visualized the underlying scientific principles. As our understanding of disease pathology deepens and new enzymatic targets emerge, the N-benzylpyrrolidine motif is poised to remain a cornerstone of innovative drug discovery, offering a solid foundation upon which to build the next generation of targeted therapies.
References
-
Choubey, P. K., Tripathi, A., Sharma, P., & Shrivastava, S. K. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry, 28(22), 115721. [Link]
-
Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95. [Link]
-
Choubey, P. K., & Shrivastava, S. K. (2021). Design, synthesis, and evaluation of N-benzylpyrrolidine and 1,3,4-oxadiazole as multitargeted hybrids for the treatment of Alzheimer's disease. Bioorganic chemistry, 111, 104922. [Link]
-
Krátký, M., Štěpánková, Š., Svrčková, K., & Vinšová, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 21(2), 213. [Link]
-
Lan, J. S., Zhang, T., Liu, Y., Yang, J., Xie, S. S., & Liu, J. (2017). Design, synthesis and biological activity of novel donepezil derivatives. Journal of enzyme inhibition and medicinal chemistry, 32(1), 776–788. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]
-
Iftikhar, K., Murtaza, S., Kausar, N., & Tahir, M. N. (2018). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Journal of the Chilean Chemical Society, 63(1), 3869-3875. [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
Khan, S. A., Kumar, S., & Abdullah, S. M. (2021). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC advances, 11(52), 32966–32979. [Link]
-
AssayQuant. (2022, August 1). Time Dependent Inhibition Workflow at AssayQuant [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). The 50% inhibitory concentration (IC50) values for MAO-A inhibitors in A549, H1299, and H661 lung cancer cells at 24, 48, 72 h. Retrieved from [Link]
-
Sklenicka, J., Tran, T., Ramirez, M. S., Donow, H. M., Magaña, A. J., LaVoi, T., ... & Tolmasky, M. E. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Antibiotics, 13(7), 672. [Link]
-
Choubey, P. K., Tripathi, A., Sharma, P., & Shrivastava, S. K. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & medicinal chemistry, 28(22), 115721. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 23(3), 527. [Link]
-
ResearchGate. (n.d.). BACE1 inhibitory activity (IC50 (BACE1)) of active endophytic extracts. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Parameters for Irreversible Inactivation of Monoamine Oxidase. International journal of molecular sciences, 19(11), 3436. [Link]
-
Semantic Scholar. (n.d.). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Kánai, K., Arányi, P., Böcskei, Z., Ferenczy, G., & Hermecz, I. (2008). Prolyl Oligopeptidase Inhibition by N-Acyl-pro-pyrrolidine-type Molecules. Journal of medicinal chemistry, 51(23), 7515–7524. [Link]
-
Lee, K., Kim, D. H., & Lee, S. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules (Basel, Switzerland), 29(13), 3097. [Link]
-
Myöhänen, T. T., & Männistö, P. T. (2019). Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia. Frontiers in pharmacology, 10, 136. [Link]
-
Wallén, E. A., Christiaans, J. A., Saarinen, T. J., Jarho, E. M., Forsberg, M. M., Venäläinen, J. I., ... & Gynther, J. (2003). Conformationally rigid N-acyl-5-alkyl-L-prolyl-pyrrolidines as prolyl oligopeptidase inhibitors. Bioorganic & medicinal chemistry, 11(16), 3477–3484. [Link]
-
ResearchGate. (n.d.). 3 Structure of 4.19, BACE1 inhibitor, IC50 1.5 μM. Retrieved from [Link]
-
Yoshimoto, T., & Tsuru, D. (1985). Synthesis and Inhibitory Activity of Acyl-Peptidyl-Pyrrolidine Derivatives Toward Post-Proline Cleaving Enzyme; A Study of Subsite Specificity. Journal of pharmacobio-dynamics, 8(10), 853–858. [Link]
-
Sklenicka, J., Tran, T., Ramirez, M. S., Donow, H. M., Magaña, A. J., LaVoi, T., ... & Tolmasky, M. E. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv, 2024.05.14.594018. [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & function, 4(11), 1643–1649. [Link]
-
Kumar, A., & Singh, S. K. (2023). Assessing Inhibitory potential of natural compounds against BACE1 in Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
-
Kumar, D., & Patel, K. (2022). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current neuropharmacology, 20(1), 138–161. [Link]
-
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Wyvratt, M. J. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[13][14][16]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141–151. [Link]
-
ResearchGate. (n.d.). BACE1 inhibitory activity (IC 50 (BACE1) ) of active endophytic extracts. Retrieved from [Link]
-
Ciotta, C., & Gherman, C. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(15), 5831. [Link]
-
Li, Y., Zhang, J., Wang, Y., Li, Y., & Zhang, Y. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2296. [Link]
-
Sklenicka, J., Tran, T., Ramirez, M. S., Donow, H. M., Magaña, A. J., LaVoi, T., ... & Tolmasky, M. E. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv, 2024.05.14.594018. [Link]
-
ClinicSearch. (n.d.). Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3. Retrieved from [Link]
-
BioWorld. (2004, October 8). Novel DPP-IV inhibitors under study at Guilford. [Link]
-
Myöhänen, T. T. (2019). New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. Biochemical pharmacology, 162, 1-10. [Link]
-
Kuchař, M., & Otrubová, K. (2017). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. Future medicinal chemistry, 9(13), 1545–1564. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia [frontiersin.org]
- 8. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, structure-activity relationship, and pharmacological evaluation of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. attogene.com [attogene.com]
- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Robust Validation of Pharmacophore Models for N-Benzylpyrrolidine Derivatives
This guide provides an in-depth, comparative analysis of the essential validation methodologies for pharmacophore models, with a specific focus on N-benzylpyrrolidine derivatives. As a versatile scaffold found in numerous biologically active compounds, particularly those targeting neurodegenerative diseases like Alzheimer's, ensuring the predictive power of a pharmacophore model for this class is paramount to successful drug discovery campaigns.[1] This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, empowering researchers to build self-validating systems for hit identification and lead optimization.
Section 1: The Foundation - Pharmacophore Modeling for N-Benzylpyrrolidine Derivatives
A pharmacophore represents the three-dimensional arrangement of essential molecular features responsible for a molecule's biological activity.[2] These models are broadly categorized into two types:
-
Ligand-Based Models: Derived from a set of known active molecules, this approach is used when the 3D structure of the biological target is unknown.[3]
-
Structure-Based Models: Constructed by analyzing the key interaction points within the target's binding site, this method is employed when a high-quality crystal structure is available.[2][3]
N-benzylpyrrolidine derivatives have shown significant promise as inhibitors of Acetylcholinesterase (AChE), a key enzyme implicated in the pathology of Alzheimer's disease.[4][5] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, offering symptomatic relief.[6] For the purpose of this guide, we will consider a hypothetical structure-based pharmacophore model generated for AChE inhibitors based on the N-benzylpyrrolidine scaffold. A typical model for this target includes features such as hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings, which are crucial for interaction with both the catalytic and peripheral anionic sites of the enzyme.[7][8]
Section 2: The First Line of Defense - A Comparative Analysis of Computational Validation
Before committing resources to chemical synthesis and biological testing, a pharmacophore model must undergo rigorous computational validation to establish its quality and predictive power. This process is not monolithic; it involves several orthogonal techniques, each providing a unique assessment of the model's ability to distinguish true actives from a vast chemical space of inactive molecules.
A robust computational validation workflow is essential for ensuring the reliability of a pharmacophore model.
Caption: A typical workflow for the computational validation of a pharmacophore model.
Internal Validation: Assessing Model Integrity
Internal validation checks if the model is statistically robust and not a result of chance correlation.
-
Fischer's Randomization Test: This method assesses the statistical significance of the pharmacophore model. The core principle is to randomly reassign the activity values of the training set compounds and generate new hypotheses. If the original model's cost and correlation values are significantly better than those from dozens of randomized runs, it confirms that the relationship between the chemical structures and their biological activities is not coincidental.[7][9] A confidence level of 95% or higher is typically required to deem a model statistically valid.[9]
-
Test Set Validation: This technique evaluates the model's ability to predict the activity of compounds that were not used in its creation.[10] A curated set of known active compounds (the "test set") is mapped against the pharmacophore hypothesis. A strong correlation between the experimentally observed activities and the model-predicted fit values indicates high predictive power.[7] For a quantitative model, a high correlation coefficient (R²) for the test set (e.g., > 0.7) is a strong indicator of a reliable hypothesis.[7]
External Validation: Mimicking a Real-World Screening Scenario
External validation is a more stringent test that measures the model's ability to enrich active compounds from a large database of presumed inactive molecules (decoys).
-
Güner-Henry (GH) Scoring Method: The GH score is a widely used metric that quantifies a model's performance in a virtual screen.[11][12] It considers the total number of molecules in the database (D), the number of active molecules in the database (A), the total number of hits returned by the screen (Ht), and the number of active hits (Ha). The score ranges from 0 (a null model) to 1 (an ideal model), with a score greater than 0.7 indicating a very good and reliable model.[12][13]
-
Receiver Operating Characteristic (ROC) Curve Analysis: The ROC curve is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied.[14] In pharmacophore validation, it plots the true positive rate (Sensitivity) against the false positive rate (1-Specificity).[15][16] The Area Under the Curve (AUC) is a key metric derived from the ROC plot. An AUC of 1.0 represents a perfect model that correctly identifies all actives without any false positives, while an AUC of 0.5 suggests random performance.[17] A high AUC value (>0.8) demonstrates the model's excellent ability to distinguish active compounds from decoys.[15]
Comparison of Computational Validation Methods
| Method | Primary Goal | Key Metric(s) | Interpretation of a "Good" Result | Causality Explained |
| Fischer's Randomization | Assess statistical relevance | Confidence Level | >95% | Ensures the model is not a product of chance correlation in the training set. |
| Test Set Validation | Evaluate predictive power | Correlation Coefficient (R²) | R² > 0.7 | Confirms the model can accurately estimate the activity of known active compounds it has not seen before. |
| GH Score | Quantify enrichment in a mixed database | GH Score | > 0.7 | Measures the model's effectiveness in a realistic screening scenario by rewarding the retrieval of actives and penalizing the retrieval of inactives.[13][18] |
| ROC Curve Analysis | Visualize and quantify discriminatory ability | Area Under the Curve (AUC) | AUC > 0.8 | Provides a comprehensive, threshold-independent measure of the model's ability to rank active compounds higher than decoys.[17][19] |
Section 3: Bridging the Gap - In Vitro Experimental Validation
While computational validation is critical, it remains predictive. The ultimate test of a pharmacophore model is its ability to identify novel, biologically active compounds. Experimental validation provides the ground truth and is a non-negotiable step in the drug discovery process.[3][20]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
For our N-benzylpyrrolidine derivatives, the most relevant assay is the measurement of AChE inhibition. Ellman's method is a rapid, simple, and sensitive colorimetric assay for this purpose.
Objective: To determine the concentration of a test compound required to inhibit 50% of AChE activity (IC₅₀).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve Acetylthiocholine iodide (ATCI) in the buffer to create the substrate solution.
-
Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in the buffer.
-
Prepare a stock solution of human recombinant AChE enzyme in buffer.
-
Prepare serial dilutions of the hit compounds (identified from the virtual screen) in DMSO, followed by a final dilution in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution to each well.
-
Add 50 µL of buffer. For the positive control (uninhibited reaction), add 25 µL of buffer instead of the compound.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Start the colorimetric reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Experimental Validation of Pharmacophore Features via SAR
Beyond simply identifying active hits, experimental data can validate specific features of the pharmacophore model. This is achieved through Structure-Activity Relationship (SAR) analysis.[21]
For example, if our model for N-benzylpyrrolidine derivatives predicts that a specific hydroxyl group on the benzyl ring acts as a critical hydrogen bond donor, this can be tested directly.
Caption: Using experimental SAR to validate a specific pharmacophore feature.
This targeted synthesis and testing provide definitive evidence that the computationally predicted feature is indeed crucial for biological activity, thereby validating that specific component of the model.
Hypothetical Experimental Data
| Compound | Pharmacophore Fit Score | Predicted Activity | Experimental AChE IC₅₀ (µM) | Conclusion |
| Hit 1 | 95.4 | High | 0.85 | Confirmed True Positive |
| Hit 2 | 91.2 | High | 1.23 | Confirmed True Positive |
| Hit 3 | 88.7 | High | > 100 | False Positive |
| Analog of Hit 1 (-OH removed) | 45.6 | Low | 78.5 | Validates H-bond donor feature |
| Decoy Molecule | 30.1 | Inactive | > 100 | Confirmed True Negative |
Section 4: Synthesis - A Self-Validating Framework for Drug Discovery
The validation of a pharmacophore model is not a linear checklist but a cyclical, self-reinforcing process. Rigorous computational validation (GH score, ROC analysis) provides the confidence to proceed with experimental work. The results of these experiments—both the confirmation of hits and the elucidation of SAR—then feed back to either strengthen confidence in the model or highlight areas for refinement.
By integrating these comparative computational and experimental validation strategies, researchers in drug development can ensure their pharmacophore models for N-benzylpyrrolidine derivatives are not just theoretical constructs, but powerful, validated tools capable of accelerating the discovery of novel therapeutics.
References
-
F. Ahammad, S. A. Orin, F. A. D. M. O., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. PubMed Central. Available at: [Link]
-
Y. Wang, et al. (2013). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PMC - NIH. Available at: [Link]
-
Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available at: [Link]
-
Rahma, S. R., Mahrous, G. M., & Abutaleb, N. S. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences. Available at: [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Press. Available at: [Link]
-
Al-Balas, Q., Hassan, M., & Al-Laham, H. (2014). The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. PubMed Central. Available at: [Link]
-
Choubey, P. K., Tripathi, A., Sharma, P., & Shrivastava, S. K. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacophore model validation using GH score method. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The validation of Model_1 by Güner-Henry (GH) scoring method. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Receiver Operating Characteristics curves for validation of selected pharmacophore models. ResearchGate. Available at: [Link]
-
Acevedo-Gadea, C., et al. (2025). dyphAI dynamic pharmacophore modeling with AI: a tool for efficient screening of new acetylcholinesterase inhibitors. Frontiers. Available at: [Link]
-
Arya, S., & Coumar, M. S. (2022). Pharmacophore based virtual screening of cholinesterase inhibitors: search of new potential drug candidates as antialzheimer agents. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacophore modeling, its applications, and experimental validation. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. ResearchGate. Available at: [Link]
-
Sklenicka, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH. Available at: [Link]
-
Li, Y., et al. (2019). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Overview of pharmacophore modeling and its applications. ResearchGate. Available at: [Link]
-
Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. bioRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacophore model evaluation based on the Güner-Henry scoring method. ResearchGate. Available at: [Link]
-
Singh, M., & Singh, P. (2016). Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. ACS Publications. Available at: [Link]
-
Wang, H., et al. (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. PMC - PubMed Central. Available at: [Link]
-
Kumar, A., et al. (2018). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. PubMed. Available at: [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]
-
Triballeau, N., et al. (2005). Virtual Screening Workflow Development Guided by the “Receiver Operating Characteristic” Curve Approach. ACS Publications. Available at: [Link]
-
Ahmadi, M., et al. (2020). Dynamic structure based pharmacophore modeling of the Acetylcholinesterase reveals several potential inhibitors. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). The pharmacophore model validation results of each group. ResearchGate. Available at: [Link]
-
Kamal, M. A., et al. (2012). Pharmacophore Modeling, virtual and in vitro screening for acetylcholinesterase inhibitors and their effects on amyloid-β self- assembly. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Receiver operating characteristic (ROC) curve validation of the selected pharmacophore model. ResearchGate. Available at: [Link]
-
D'Andrea, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
Vandeputte, M. M., et al. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. PubMed Central. Available at: [Link]
-
Wang, J., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. PMC - NIH. Available at: [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore Modeling, virtual and in vitro screening for acetylcholinesterase inhibitors and their effects on amyloid-β self- assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacophore based virtual screening of cholinesterase inhibitors: search of new potential drug candidates as antialzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aast.edu [aast.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]
The N-Benzyl Triazole Moiety: A Comparative Guide for Strategic Drug Design
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic selection and optimization of molecular scaffolds. Among the privileged heterocyclic structures, the triazole nucleus stands out for its remarkable versatility and broad spectrum of biological activities. This guide provides an in-depth comparative analysis of the N-benzyl triazole moiety, offering experimental evidence and field-proven insights for researchers, scientists, and drug development professionals. We will explore the rationale behind its frequent utilization, compare its performance against relevant alternatives, and provide actionable protocols for its synthesis and evaluation.
The Strategic Advantage of the N-Benzyl Triazole Scaffold
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are a cornerstone in drug discovery, featuring in antifungal, anticancer, antiviral, and antibacterial agents.[1][2] The substitution pattern on the triazole ring is a critical determinant of its biological activity. N-substitution, in particular, is a widely employed strategy to enhance potency and modulate pharmacokinetic properties.[1]
The N-benzyl group, specifically, has emerged as a recurrent and often superior substituent. This preference is not arbitrary; it is rooted in a combination of steric, electronic, and conformational properties that facilitate favorable interactions with biological targets. The benzyl group offers a unique blend of hydrophobicity from the phenyl ring and conformational flexibility from the methylene linker. This allows it to act as a versatile probe, capable of engaging in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if substituted). Furthermore, the benzyl group's ability to adopt multiple conformations allows for an induced fit to a variety of binding pockets, a desirable trait in rational drug design.[3]
A study on 1,2,4-triazole derivatives revealed that compounds bearing a benzyl group at the 4-position exhibited stronger inhibition of Gram-positive bacteria than their 4-phenyl counterparts.[4] This suggests that the methylene spacer provides an optimal geometry for interaction with the bacterial target. Similarly, in the development of potassium channel activators, a 1,2,3-triazole model with benzyl substituents was favored over phenyl groups due to their increased flexibility and ability to adopt different conformations.[3]
Comparative Analysis of N-Benzyl Triazoles in Anticancer Drug Design
The N-benzyl triazole moiety is a prominent feature in a multitude of potent anticancer agents. Its role often involves orienting the molecule within the target's binding site to maximize inhibitory activity. The mechanism of action for these compounds is diverse, frequently involving the induction of apoptosis through the mitochondrial pathway and cell cycle arrest, typically in the G2/M phase.[1]
Performance Against Other N-Substituents
Direct comparative studies underscore the nuanced role of the N-benzyl group. In one investigation of homocamptothecin derivatives, N-benzyl substitution on the 1,2,3-triazole ring was favorable for activity against MDA-MB-435 (melanoma) cells, whereas N-alkyl groups promoted activity against A549 (lung cancer) cells.[5] This highlights the target-specific advantage of the benzyl moiety.
The following table summarizes the antiproliferative activity of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, showcasing the impact of substitutions on the benzyl ring.
| Compound ID | R group on Benzyl Ring | Cell Line | GI50 (µM)[6] |
| 4a | H | MCF-7 | 2.91 |
| 4b | 4-F | MCF-7 | 3.24 |
| 4f | 2-Cl | MCF-7 | 2.51 |
| 4g | 3-Cl | MCF-7 | 0.25 |
| 4i | 4-Cl | MCF-7 | 1.42 |
| 4t | 3-NO2 | MCF-7 | 3.01 |
Table 1: Anticancer activity of N-benzyl triazole derivatives against the MCF-7 human breast cancer cell line. GI50 is the concentration required to inhibit cell growth by 50%.
The data clearly indicate that the position and nature of the substituent on the benzyl ring dramatically influence the anticancer potency. The meta-chloro substitution in compound 4g resulted in a significant increase in activity, demonstrating the importance of fine-tuning the electronic properties of the benzyl group.
Mechanism of Action: A Case Study in Tubulin Polymerization Inhibition
A significant number of N-benzyl triazole-based anticancer agents function as antimicrotubule agents, disrupting the dynamics of tubulin polymerization, which is essential for cell division.[6] This mechanism is shared by clinically successful drugs like paclitaxel and vincristine.
Caption: Mechanism of action for N-benzyl triazole antimicrotubule agents.
Compounds like N-((1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide (4g ) have been shown to inhibit tubulin polymerization with an IC50 value of 1.93 µM.[6] This activity is rationalized by their ability to bind to the colchicine site of β-tubulin, leading to a cascade of events culminating in apoptotic cell death.
N-Benzyl Triazoles in Antimicrobial Drug Discovery
The N-benzyl triazole scaffold is also a valuable asset in the development of novel antimicrobial agents. The benzyl group often contributes to the overall lipophilicity of the molecule, which can be crucial for penetrating bacterial cell walls.
Comparative Antimicrobial Activity
A study on 1,2,3-triazole-4-carboxamides demonstrated that N-benzyl derivatives possess notable antibacterial and antifungal activity. The table below presents the percentage inhibition of various microbial strains by representative compounds at a concentration of 32 µg/mL.
| Compound ID | Microbial Strain | % Inhibition |
| 5a | Cryptococcus neoformans | 22.35 |
| 5h | Candida albicans | 17.70 |
| 5n | Acinetobacter baumannii | 20.20 |
| 7a | Acinetobacter baumannii | 21.05 |
| 7a | Candida albicans | 13.20 |
Table 2: Antimicrobial activity of N-benzyl and related 1H-1,2,3-triazole-4-carboxamides.
While these compounds show promise, the study also notes that some small molecule 1-benzyl-1,2,3-triazoles exhibited only weak to moderate inhibition against certain bacterial strains, suggesting that the rest of the molecular structure plays a crucial role in determining the overall efficacy.
Experimental Protocols: Synthesis of N-Benzyl Triazoles
The prevalence of the 1,4-disubstituted 1,2,3-triazole isomer in medicinal chemistry is largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it ideal for the synthesis of compound libraries.
General Protocol for CuAAC Synthesis
This protocol outlines a general procedure for the synthesis of N-benzyl-1,2,3-triazoles.
Caption: Workflow for the CuAAC synthesis of N-benzyl triazoles.
Step-by-Step Methodology:
-
Preparation of Benzyl Azide: To a solution of the appropriately substituted benzyl halide (1.0 mmol) in a suitable solvent such as DMSO or a mixture of tert-butanol/H2O (5 mL), add sodium azide (1.2 mmol). The reaction mixture is typically stirred at room temperature for 1-3 hours. The benzyl azide is often generated in situ and used directly in the next step.
-
Copper-Catalyzed Cycloaddition: To the reaction mixture containing the benzyl azide, add the terminal alkyne (1.0 mmol). Subsequently, add the copper(I) catalyst. A common and effective catalytic system is prepared by adding a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water, followed by sodium ascorbate (0.2 mmol) in water.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-1,2,3-triazole derivative.
Conclusion and Future Perspectives
The N-benzyl triazole moiety has firmly established itself as a privileged scaffold in drug design, consistently yielding compounds with potent and diverse biological activities. Its unique combination of structural and electronic features allows for effective interaction with a wide range of biological targets. This guide has demonstrated, through comparative data, that while not universally superior to all other substituents, the N-benzyl group offers a highly successful and versatile starting point for optimization in anticancer and antimicrobial research.
The provided synthetic protocols, particularly the robust and efficient CuAAC reaction, ensure that novel N-benzyl triazole derivatives can be readily accessed for further biological evaluation. Future research should focus on more head-to-head comparative studies against other N-substituted triazoles and different heterocyclic systems to further delineate the specific advantages of this valuable pharmacophore. The continued exploration of the vast chemical space accessible through substitution on the benzyl ring and the triazole core promises to deliver the next generation of innovative therapeutics.
References
-
Gherman, C.; Forgione, M.; Zorilă, B.; Uivarosi, V.; Pirvulescu, I.; Spandidos, D. A.; Tsatsakis, A.; Stecoza, C. E. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Pharmaceuticals2023 , 16(1), 77. [Link]
-
Pokhodylo, N. T.; Shyyka, O. Ya.; Matiychuk, V. S.; Obushak, M. D. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies2024 , 32(2), 284-293. [Link]
-
Kamal, A.; Reddy, V. S.; Shaik, A. B.; Kumar, G. B.; Shaik, S. P. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry2014 , 22(13), 3465-3477. [Link]
-
Zhang, X.; Ren, S.; Zhang, A.; Han, Y.; Yao, H.; Zhang, G. Application of triazoles in the structural modification of natural products. Future Medicinal Chemistry2017 , 9(16), 1947-1961. [Link]
-
Miller, J. J.; Bleeker, M. L.; Viswanathan, K.; Martin, S. L.; Bales, K. R.; Miller, L. R.; Stinnett, S. W.; Miyatake, M.; Larsen, S. D.; Sherman, D. H.; Miller, M. J. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. ACS Medicinal Chemistry Letters2011 , 2(3), 212-216. [Link]
-
Hernandez-Folgado, L.; Decara, J.; Rodríguez de Fonseca, F.; Goya, P.; Jagerovic, N. Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation. International Journal of Medicinal Chemistry2016 , 2016, 1257098. [Link]
-
Kamal, A.; Reddy, V. S.; Shaik, A. B.; Kumar, G. B.; Shaik, S. P. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry2014 , 22(13), 3465-3477. [Link]
-
Biagi, G.; Giorgi, I.; Livi, O.; Scartoni, V.; Betti, L.; Giannaccini, G.; Trincavelli, L.; Martini, C. Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators. VIII. European Journal of Medicinal Chemistry2005 , 40(7), 651-659. [Link]
-
Yilmaz, V. T.; Kazak, C.; Ağar, E.; Kahveci, B.; Guven, K. Three 1,2,4-triazole derivatives containing substituted benzyl and benzylamino groups. Acta Crystallographica Section C: Crystal Structure Communications2005 , 61(Pt 2), o101-o104. [Link]
-
Kumar, A.; Singh, A. K.; Singh, H.; Vijayan, V.; Kumar, D.; Naik, J.; Thareja, S.; Yadav, J. P.; Pathak, P.; Grishina, M.; Verma, A.; Khalilullah, H.; Jaremko, M.; Emwas, A.-H.; Kumar, P. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals2023 , 16(2), 299. [Link]
-
Obreque-Balboa, J. E.; Parveen, I.; Chigurupati, S.; Kaya, G.; Yilmaz, I.; Karaman, M.; Selamoglu, Z.; Aygün, A.; Karaman, R. Synthesis and characterization of novel N-(phenyl, benzyl, hetaryl)-2-([1][5]triazolo[1,5-c]quinazolin-2-ylthio)acetamides by spectral data, antimicrobial activity, molecular docking and qsar studies. Journal of Heterocyclic Chemistry2021 , 58(5), 1129-1144. [Link]
-
Sharma, P.; Kumar, V.; Kumar, V.; Sharma, S.; Kumar, V. Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research2023 , 57(4s), s515-s532. [Link]
-
Hadjipavlou-Litina, D.; Głowacka, I. E.; Marco-Contelles, J.; Piotrowska, D. G. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences2024 , 25(11), 5908. [Link]
-
Kumar, A.; Singh, A. K.; Singh, H.; Vijayan, V.; Kumar, D.; Naik, J.; Thareja, S.; Yadav, J. P.; Pathak, P.; Grishina, M.; Verma, A.; Khalilullah, H.; Jaremko, M.; Emwas, A.-H.; Kumar, P. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals2023 , 16(2), 299. [Link]
-
Biagi, G.; Livi, O.; Scartoni, V.; Lucacchini, A.; Mazzoni, M. R. N-benzyl-4-phenyl-1,2,3-triazole derivatives as in vitro inhibitors of the prostaglandin synthesis. Il Farmaco; edizione scientifica1986 , 41(8), 597-610. [Link]
-
Forgács, B.; Csupor-Löffler, B.; Hohmann, J.; Frank, É. Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. Molecules2021 , 26(11), 3169. [Link]
-
Wujec, M.; Rolińska, J.; Roliński, J.; Paneth, P. 1,2,4-Triazoles as Important Antibacterial Agents. Molecules2020 , 25(22), 5233. [Link]
-
Chen, H.; Edwards, A.; D'Andrea, S. V.; Garlisi, C. G.; Jiang, Y.; Kazmierski, W. M.; Lu, B.; Williams, D. K.; Zhu, B.; Zvyaga, T. A.; Strickland, C. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry2014 , 57(20), 8344-8359. [Link]
-
Yadav, M.; Singh, P.; Singh, A.; Mishra, A. K. Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society2024 , 21(4), 1017-1049. [Link]
-
Al-Bayati, R. I. H.; Al-Amiery, A. A.; Kadhum, A. A. H.; Mohamad, A. B. Design, synthesis anticytokine storm and molecular docking studies of N-benzyl phenyl isoserine derivatives containing 1,2,3-triazoles. Baghdad Journal of Biochemistry and Applied Biological Sciences2023 , 4(04), 488-500. [Link]
-
Sharma, D.; Narasimhan, B.; Kumar, P.; Judge, V.; Narang, R.; De Clercq, E.; Balzarini, J. Biological Potentials of Biological Active Triazole Derivatives. Journal of Pharmaceutical Chemistry2011 , 5(1), 1-13. [Link]
-
Parchenko, V.; Parchenko, M.; Gutyj, B.; Murska, S.; Hunchak, V. Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Scientific Messenger of Lviv National University of Veterinary Medicine and Biotechnologies. Series: Veterinary sciences2024 , 26(113), 114-122. [Link]
-
Gudem, M.; Damarla, K.; Jak M, B.; S, V. K.; Allakonda, L.; R, B. R.; Shankaraiah, N. Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines. ChemistrySelect2022 , 7(41), e202202681. [Link]
-
Kumar, A.; Singh, A. K.; Singh, H.; Vijayan, V.; Kumar, D.; Naik, J.; Thareja, S.; Yadav, J. P.; Pathak, P.; Grishina, M.; Verma, A.; Khalilullah, H.; Jaremko, M.; Emwas, A.-H.; Kumar, P. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals2023 , 16(2), 299. [Link]
-
Varela-Palma, J.; González, J.; Lopez-Téllez, G.; Basavanag, U. M. V.; García-Eleno, M. A.; Cuevas-Yañez, E. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Proceedings2020 , 78(1), 12. [Link]
-
Khushbu; Sharma, P. A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. JETIR2023 , 10(6), c826-c839. [Link]
-
Al-Hilaly, Y. K.; Al-Jaff, D. A.; Al-Ibia, F. F.; Abo-Gamar, A.; Al-Salahi, R.; Al-Obaidy, K. M.; Marzook, M. H.; Halim, M. M. A.; El-Gamal, M. I.; Paterson, I.; Taylor, M. C. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry2022 , 13(8), 957-970. [Link]
-
Meldal, M.; Tornøe, C. W. Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews2008 , 108(8), 2952-3015. [Link]
Sources
- 1. Benzyl-1,2,4-triazoles as CB1 Cannabinoid Receptor Ligands: Preparation and In Vitro Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators. VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Levobupivacaine
In the realm of pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail; it is a critical determinant of its therapeutic efficacy and safety profile. The transition from racemic drugs to single-enantiomer formulations, a strategy known as a "chiral switch," has been a significant trend in the industry, driven by the desire for improved pharmacological properties and reduced side effects.[1][2] Levobupivacaine, the (S)-(-)-enantiomer of bupivacaine, stands as a prime example of this evolution in local anesthetics.[3][4] It was developed to provide a safer alternative to racemic bupivacaine, which was associated with significant cardiotoxicity and central nervous system (CNS) toxicity, largely attributed to the (R)-(+)-enantiomer.[5] Consequently, ensuring the enantiomeric purity of levobupivacaine is a paramount concern in its manufacturing and quality control, necessitating robust and reliable analytical methodologies.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of levobupivacaine: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or optimize methods for the chiral analysis of levobupivacaine and other chiral pharmaceuticals.
The Imperative of Enantiomeric Purity in Levobupivacaine
The development of levobupivacaine was a direct response to the safety concerns surrounding racemic bupivacaine. The (R)-(+)-enantiomer exhibits a higher affinity for cardiac sodium channels, leading to a greater risk of cardiotoxicity.[4] By isolating the (S)-(-)-enantiomer, levobupivacaine offers a similar anesthetic effect with a significantly improved safety profile.[5] Therefore, the presence of even small amounts of the (R)-(+)-enantiomer as an impurity can compromise the safety advantages of levobupivacaine. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have stringent guidelines regarding the control of impurities in new drug substances, which extends to enantiomeric impurities.[6]
A Comparative Overview of Analytical Techniques
The separation of enantiomers presents a unique analytical challenge because they possess identical physical and chemical properties in an achiral environment.[7] To resolve them, a chiral environment must be introduced into the analytical system. This is typically achieved through the use of a chiral stationary phase (in HPLC and SFC) or a chiral selector added to the mobile phase or background electrolyte (in HPLC and CE).[6][8] The choice of analytical technique depends on various factors, including the required sensitivity, resolution, analysis time, cost, and the specific properties of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most established and widely used technique for chiral separations in the pharmaceutical industry.[2][8] Its versatility, robustness, and the wide availability of chiral stationary phases (CSPs) make it a powerful tool for both analytical and preparative-scale enantioseparations.
In chiral HPLC, the separation of enantiomers is achieved by their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including local anesthetics like bupivacaine.[7][9][10] The chiral recognition mechanism involves a combination of intermolecular interactions, such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the enantiomers and the chiral selector.[8] The different spatial arrangements of the enantiomers lead to variations in the stability of the transient diastereomeric complexes formed with the CSP, resulting in different retention times.
This protocol is a representative method for the enantiomeric purity determination of levobupivacaine using a polysaccharide-based CSP.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). The DEA is added to improve the peak shape of the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of levobupivacaine hydrochloride in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards and samples by diluting the stock solution to the desired concentration range (e.g., for linearity and accuracy studies).
4. System Suitability:
-
Inject a solution containing a racemic mixture of bupivacaine to verify the resolution between the two enantiomers. The resolution factor (Rs) should be greater than 1.5.
-
Perform replicate injections of a standard solution to assess the precision of the system (RSD < 2%).
5. Analysis and Calculation:
-
Inject the sample solutions and record the chromatograms.
-
The enantiomeric purity is calculated as the peak area of levobupivacaine divided by the sum of the peak areas of both enantiomers, expressed as a percentage.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[11] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.
The principles of chiral separation in SFC are similar to those in HPLC, relying on the differential interactions between enantiomers and a CSP. The use of supercritical CO2 as the mobile phase offers several advantages, including low viscosity and high diffusivity, which allow for faster separations and higher efficiency.[11] The polarity of the mobile phase can be easily tuned by adjusting the pressure, temperature, and the type and concentration of the organic modifier (e.g., methanol, ethanol).
This protocol outlines a typical SFC method for the separation of bupivacaine enantiomers.[12]
1. Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back pressure regulator, and a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol with 0.4% diethylamine) in a ratio of 75:25 (v/v).
-
Flow Rate: 3.0 mL/min.
-
Column Temperature: 40 °C.
-
Back Pressure: 15 MPa.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Dissolve the bupivacaine sample in a suitable solvent, such as ethanol, at a concentration of approximately 1 mg/mL.
4. System Suitability and Analysis:
-
Similar to the HPLC protocol, assess system suitability using a racemic standard to ensure adequate resolution.
-
Inject the samples and calculate the enantiomeric purity based on the peak areas.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers several advantages for chiral analysis, including short analysis times, low sample and reagent consumption, and unique selectivity.[13]
In chiral CE, enantiomers are separated based on their different mobilities in an electric field in the presence of a chiral selector.[14] For basic compounds like levobupivacaine, cyclodextrins (CDs) are commonly used as chiral selectors.[13][15][16] The enantiomers form transient inclusion complexes with the CD, and the differences in the stability of these diastereomeric complexes lead to different effective mobilities and, thus, separation. Negatively charged CDs, such as sulfated-β-cyclodextrin, are particularly effective for the separation of positively charged analytes.[15]
This protocol is based on a method using a negatively charged cyclodextrin for the separation of bupivacaine enantiomers.[15]
1. Instrumentation:
-
Capillary Electrophoresis (CE) system with a UV detector.
2. Electrophoretic Conditions:
-
Capillary: Fused silica capillary, 50 µm I.D., effective length of approximately 40 cm.
-
Background Electrolyte (BGE): 50 mM Tris-phosphate buffer at pH 2.5, containing 6 mg/mL of sulfated-β-cyclodextrin.
-
Applied Voltage: 30 kV.
-
Capillary Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
3. Sample Preparation:
-
Dissolve the levobupivacaine sample in water or the BGE at a suitable concentration (e.g., 0.1 mg/mL).
4. System Suitability and Analysis:
-
Analyze a racemic bupivacaine standard to confirm the baseline separation of the enantiomers.
-
Inject the sample and determine the enantiomeric purity by comparing the corrected peak area of the dextrobupivacaine to the total peak area of both enantiomers.
Performance Comparison: HPLC vs. SFC vs. CE
The choice of the optimal analytical technique for assessing the enantiomeric purity of levobupivacaine depends on a careful evaluation of their respective performance characteristics. The following table provides a semi-quantitative comparison based on available literature and typical performance.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Resolution | Excellent, highly tunable with a wide range of CSPs. | Excellent, often comparable or superior to HPLC. | Very high, capable of resolving closely related impurities. |
| Analysis Time | Moderate (typically 10-30 minutes). | Fast (typically <10 minutes).[11][12] | Very fast (often <15 minutes).[15] |
| Sensitivity (LOD/LOQ) | Good, can be improved with sensitive detectors. | Good, comparable to HPLC. | Generally lower sensitivity due to small injection volumes. |
| Solvent Consumption | High, especially in normal-phase chromatography. | Significantly lower, "greener" due to the use of CO2.[11] | Extremely low, minimal solvent usage.[13] |
| Method Development | Can be time-consuming due to the large number of CSPs and mobile phases.[8] | Faster method development due to rapid column equilibration. | Can be complex, requiring optimization of buffer, pH, and selector concentration. |
| Robustness | Generally high, well-established technology. | Good, but can be more sensitive to pressure and temperature fluctuations. | Can be less robust, sensitive to capillary surface and buffer composition. |
| Cost (Initial/Operating) | Moderate initial cost, high operating cost due to solvent consumption. | Higher initial cost, lower operating cost. | Lower initial and operating costs. |
Choosing the Right Tool for the Job: A Scientist's Perspective
For routine quality control (QC) in a manufacturing environment, chiral HPLC remains a workhorse due to its robustness, transferability, and the wealth of established methods.[2] The wide availability of polysaccharide-based CSPs provides a high probability of achieving a successful separation. However, the high solvent consumption and associated disposal costs are significant drawbacks.
Supercritical Fluid Chromatography (SFC) is an increasingly attractive alternative, particularly for high-throughput screening and preparative applications.[11] Its primary advantages are speed and reduced environmental impact. For a QC laboratory looking to improve efficiency and reduce its carbon footprint, transitioning from normal-phase HPLC to SFC is a compelling option. The initial investment in SFC instrumentation is higher, but the long-term savings on solvent purchase and disposal can be substantial.
Capillary Electrophoresis (CE) excels in situations where very high separation efficiency is required and sample volume is limited.[13] Its extremely low solvent consumption makes it the "greenest" of the three techniques. However, its lower sensitivity and potentially lower robustness compared to HPLC and SFC might make it less suitable for routine QC applications where high sample throughput and method ruggedness are paramount. CE is an excellent tool for research and development, especially for method development and for the analysis of complex samples.
Conclusion
The assessment of the enantiomeric purity of levobupivacaine is a critical aspect of its quality control, directly linked to its safety and efficacy. High-Performance Liquid Chromatography, Supercritical Fluid Chromatography, and Capillary Electrophoresis each offer a viable and effective means of achieving this analytical goal. The choice between these techniques is not a matter of one being definitively superior to the others, but rather a strategic decision based on the specific requirements of the analysis, including throughput, cost, environmental impact, and the existing infrastructure of the laboratory. As a senior application scientist, my recommendation is to leverage the strengths of each technique: HPLC for its established robustness in QC, SFC for its speed and sustainability in high-throughput environments, and CE for its unparalleled efficiency in research and specialized applications. A thorough understanding of the principles and practical considerations of each method, as outlined in this guide, will empower researchers and drug development professionals to make informed decisions and ensure the quality and safety of this important local anesthetic.
References
-
Cherkaoui, S., & Veuthey, J. L. (2002). Use of negatively charged cyclodextrins for the simultaneous enantioseparation of selected anesthetic drugs by capillary electrophoresis-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 529-539. [Link]
- Agranat, I., Caner, H., & Caldwell, J. (2002). Putting chirality to work: the strategy of chiral switches. Nature Reviews Drug Discovery, 1(10), 753-768.
- Subramanian, G. (Ed.). (2007). Chiral separation techniques: a practical approach. John Wiley & Sons.
- Sanghvi, T. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(7), 634-644.
-
Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. [Link]
- Fanali, S. (1996). Enantioselective determination by capillary electrophoresis with cyclodextrins as chiral selectors.
- Sänger-van de Griend, C. E., & Gröningsson, K. (1996). Validation of a capillary electrophoresis method for the enantiomeric purity testing of ropivacaine, a new local anaesthetic compound. Journal of pharmaceutical and biomedical analysis, 14(3), 295-304.
-
Ali, I., Al-Othman, Z. A., & Aboul-Enein, H. Y. (2013). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in molecular biology (Clifton, N.J.), 970, 127–135. [Link]
-
Regional Anesthesia UK. (n.d.). Levobupivacaine. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 69, 77-92.
- Layton, S. E. (2007). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals (Publication No. 1445781) [Master's thesis, University of North Carolina Wilmington]. UNCW Institutional Repository.
- Aboul-Enein, H. Y., & Ali, I. (2007). Immobilized polysaccharide CSPs: an advancement in enantiomeric separations. Current pharmaceutical analysis, 3(4), 247-259.
-
U.S. Pharmacopeia. (n.d.). General Chapter <1053> Capillary Electrophoresis. [Link]
- Imbelloni, L. E., Gouveia, M. A., & Cordeiro, J. A. (2021). Enantiomeric Excess of Bupivacaine (S75:R25): Laboratory Study, Clinical Application and Toxicity. Journal of Anesthesia and Clinical Research, 12(8), 1-7.
-
Chiralpedia. (n.d.). Levobupivacaine. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.wfsahq.org [resources.wfsahq.org]
- 4. Levobupivacaine – Chiralpedia [chiralpedia.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. jasco-global.com [jasco-global.com]
- 13. Enantioseparation of local anaesthetic drugs by capillary zone electrophoresis with cyclodextrins as chiral selectors using a partial filling technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. usp.org [usp.org]
- 15. Use of negatively charged cyclodextrins for the simultaneous enantioseparation of selected anesthetic drugs by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview [mdpi.com]
A Comparative Guide to the Solvolysis Reaction Mechanisms of Substituted Benzyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of Benzyl Chlorides
Benzyl chlorides occupy a unique position in the landscape of nucleophilic substitution reactions. While they are primary halides, which typically favor the SN2 mechanism, the adjacent benzene ring introduces electronic factors that can stabilize a carbocation intermediate, opening the door to the SN1 pathway.[1][2] This dual reactivity makes the solvolysis of substituted benzyl chlorides a fascinating and complex area of study, where the reaction outcome is highly sensitive to the nature of the substituent on the aromatic ring, the solvent, and the nucleophile.[1][3]
This guide will dissect these competing mechanisms, providing a comparative framework to predict and control the reaction pathway. We will delve into the experimental evidence that underpins our understanding, offering practical protocols for the kinetic analysis and product determination that are the cornerstones of mechanistic investigation.
The Mechanistic Dichotomy: A Head-to-Head Comparison of SN1 and SN2 Pathways
The solvolysis of a substituted benzyl chloride can proceed through either a unimolecular (SN1) or a bimolecular (SN2) nucleophilic substitution mechanism. The preferred pathway is dictated by the relative stability of the transition states for each route.
The SN1 Mechanism: A Stepwise Journey via a Carbocation Intermediate
The SN1 reaction is a two-step process.[4] The first and rate-determining step is the ionization of the benzyl chloride to form a resonance-stabilized benzylic carbocation and a chloride ion.[1][2][5] The second step is the rapid attack of the solvent (the nucleophile) on the carbocation.
Key Characteristics of the SN1 Pathway:
-
Rate Law: The reaction rate is dependent only on the concentration of the benzyl chloride (Rate = k[R-Cl]).[4]
-
Intermediate: A planar benzylic carbocation is formed, which is stabilized by resonance, delocalizing the positive charge into the benzene ring.[1][5]
-
Stereochemistry: If the benzylic carbon is chiral, the SN1 reaction will lead to a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face by the nucleophile.
-
Substituent Effects: Electron-donating groups (EDGs) on the aromatic ring stabilize the carbocation intermediate, accelerating the SN1 reaction. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and slow down the reaction.[6][7]
The SN2 Mechanism: A Concerted Dance of Bond Making and Breaking
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs.[1] This backside attack leads to an inversion of stereochemistry at the reaction center.
Key Characteristics of the SN2 Pathway:
-
Rate Law: The reaction rate is dependent on the concentration of both the benzyl chloride and the nucleophile (Rate = k[R-Cl][Nu]).
-
Transition State: A single, high-energy transition state is involved where the nucleophile and the leaving group are both partially bonded to the benzylic carbon.[1]
-
Stereochemistry: The reaction proceeds with a complete inversion of configuration at the chiral center.
-
Substituent Effects: The effect of substituents on the SN2 reaction is more complex. While the pi system of the benzene ring can stabilize the transition state, steric hindrance from bulky substituents can slow the reaction.[3][5]
Diagrammatic Representation of SN1 and SN2 Pathways
Caption: A comparison of the stepwise SN1 mechanism involving a carbocation intermediate and the concerted SN2 mechanism.
The Decisive Role of Substituents: An Analysis of Electronic Effects
The nature of the substituent on the benzene ring is a primary determinant of the solvolysis mechanism. The electronic influence of these groups can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.
The Hammett Equation: Quantifying Substituent Effects
The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. A plot of log(k/k₀) versus the substituent constant (σ) yields a straight line with a slope equal to the reaction constant (ρ).
-
A negative ρ value indicates that the reaction is favored by electron-donating groups, suggesting the buildup of positive charge in the transition state, characteristic of an SN1 mechanism.[7][8]
-
A small or positive ρ value suggests that the reaction is less sensitive to electronic effects or is favored by electron-withdrawing groups, which can be indicative of an SN2 mechanism.
Studies on the solvolysis of substituted benzyl chlorides have shown a distinct curvature in the Hammett plot, which is strong evidence for a change in mechanism from SN1 for substrates with electron-donating substituents to SN2 for those with electron-withdrawing substituents.[9][10]
Experimental Data: Substituent Effects on Reaction Rates
The following table summarizes the first-order rate constants (ksolv) for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25 °C.[9][10] This data clearly illustrates the profound impact of substituents on the reaction rate.
| Substituent | σ+ | ksolv (s-1) | Predominant Mechanism |
| 4-Methoxy | -0.78 | 2.2 | SN1 |
| 4-Methyl | -0.31 | 6.0 x 10-3 | Borderline/SN1 |
| H | 0 | 4.7 x 10-5 | Borderline/SN2 |
| 4-Chloro | +0.11 | 2.3 x 10-6 | SN2 |
| 3-Nitro | +0.67 | 1.1 x 10-8 | SN2 |
| 3,4-Dinitro | - | 1.1 x 10-8 | SN2 |
Data sourced from Richard, J. P., et al. (2008).[9]
Caption: The influence of electron-donating and electron-withdrawing groups on the preferred solvolysis mechanism.
The Influence of the Solvent: A Critical Environmental Factor
The choice of solvent plays a pivotal role in determining the reaction mechanism. Polar protic solvents, such as water and alcohols, are capable of solvating both the carbocation and the leaving group, thereby favoring the SN1 pathway.[1] In contrast, polar aprotic solvents, which are less effective at solvating ions, tend to favor the SN2 mechanism.
The solvolysis of benzyl chloride in water or aqueous ethanol mixtures is often cited as an example where the SN1 mechanism can be prominent, especially with activating substituents.[1][6]
Experimental Protocols for Mechanistic Elucidation
To rigorously determine the operative mechanism, a combination of kinetic studies and product analysis is essential.
Kinetic Studies: Measuring Reaction Rates
The rate of solvolysis can be monitored by various techniques, including conductometry, titrimetry, or spectroscopy.[9][11][12] A common method involves monitoring the production of HCl, which can be neutralized by a base, with the endpoint detected by an indicator.[11]
Step-by-Step Protocol for a Titrimetric Kinetic Study:
-
Prepare a stock solution of the substituted benzyl chloride in a suitable solvent (e.g., acetone).[11]
-
Prepare a reaction mixture containing the desired solvent system (e.g., aqueous ethanol) and a pH indicator (e.g., bromothymol blue).[11]
-
Initiate the reaction by adding a known volume of the benzyl chloride stock solution to the reaction mixture at a constant temperature.[11]
-
Monitor the reaction progress by titrating the produced HCl with a standardized solution of NaOH. The time taken for the indicator to change color corresponds to a specific extent of reaction.[11]
-
Calculate the rate constant by plotting the appropriate function of concentration versus time. For a first-order reaction (SN1), a plot of ln[R-Cl] vs. time will be linear. For a second-order reaction (SN2), a plot of 1/[R-Cl] vs. time will be linear (assuming the nucleophile concentration is not in large excess).
Product Analysis: Identifying the Reaction Outcome
The products of the solvolysis reaction can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[9][13][14]
General Protocol for HPLC Product Analysis:
-
Quench the reaction at various time points by adding a suitable quenching agent.
-
Extract the organic products from the reaction mixture using an appropriate solvent.
-
Analyze the extract by HPLC using a suitable column and mobile phase.[13][14]
-
Identify the products by comparing their retention times and UV-Vis spectra with those of authentic standards.[13]
-
Quantify the products by integrating the peak areas and using a calibration curve.
Conclusion: A Unified View of Benzyl Chloride Solvolysis
The solvolysis of substituted benzyl chlorides is a nuanced process governed by a delicate interplay of electronic and environmental factors. A thorough understanding of the competing SN1 and SN2 mechanisms is paramount for researchers in organic synthesis and drug development, as it allows for the rational design of reaction conditions to achieve desired outcomes. By employing the kinetic and analytical methodologies outlined in this guide, scientists can confidently probe these reaction mechanisms and harness the unique reactivity of this important class of compounds.
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. web.viu.ca [web.viu.ca]
- 8. web.viu.ca [web.viu.ca]
- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. amherst.edu [amherst.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
A Senior Application Scientist's Guide to In Silico Inhibitor Identification: A Comparative Analysis of Ligand- and Structure-Based Approaches
In the contemporary landscape of drug discovery, the race to identify novel, potent, and selective inhibitors for therapeutic targets is more competitive than ever. The traditional high-throughput screening (HTS) of vast compound libraries, while a cornerstone of the field, is a resource-intensive endeavor. Consequently, in silico computational methods have emerged as indispensable tools to rationalize and expedite the early stages of drug discovery, offering a cost-effective and time-efficient means to prioritize candidates for experimental validation.[1][2][3]
This guide provides an in-depth technical comparison of the two primary pillars of in silico inhibitor identification: ligand-based drug design (LBDD) and structure-based drug design (SBDD) . As a Senior Application Scientist, my objective is to move beyond a mere recitation of methodologies and delve into the causal logic behind experimental design, empowering you, my fellow researchers, to make informed decisions for your specific projects. We will explore the theoretical foundations, practical workflows, comparative performance, and critical validation of each approach, ensuring a self-validating system of inquiry.
The Fork in the Road: The Decisive Role of Target Structure
The fundamental distinction between ligand-based and structure-based approaches hinges on a single, critical piece of information: the availability of a three-dimensional (3D) structure of the biological target.[4][5][6]
-
Structure-Based Drug Design (SBDD) is predicated on the knowledge of the 3D coordinates of the target macromolecule, typically a protein or nucleic acid. This structural information, often obtained through experimental techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy, allows for the direct analysis of the binding site and the rational design of molecules that can physically and chemically complement it.[2][4]
-
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown or of poor quality. This approach leverages the information inherent in a set of known active ligands (molecules that bind to the target and elicit a biological response). The underlying principle is that molecules with similar structures or properties are likely to exhibit similar biological activities.[4][5][7]
dot graph TD{ rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 1: Decision framework for choosing between ligand- and structure-based approaches.
Deep Dive: Structure-Based Drug Design (SBDD)
With a high-resolution 3D structure of the target in hand, researchers can embark on a rational design journey, visualizing and predicting molecular interactions at an atomic level.
Core Methodology: Molecular Docking
Molecular docking is the most prominent SBDD technique. It computationally simulates the binding of a small molecule (ligand) to the active site of a target protein. The process involves two key components: a search algorithm that generates various binding poses (orientations and conformations) of the ligand within the binding site, and a scoring function that estimates the binding affinity for each pose.[5] The goal is to identify the pose with the most favorable score, which is predicted to be the most stable binding mode.
Experimental Causality: The choice of docking software and scoring function is critical and should be guided by the nature of the binding site and the chemical space being explored. For instance, a highly flexible binding site may necessitate a docking algorithm that allows for receptor flexibility, albeit at a higher computational cost.
SBDD Workflow: A Step-by-Step Protocol for Virtual Screening with AutoDock Vina
This protocol outlines a typical virtual screening workflow using AutoDock Vina, a widely used open-source docking program.
1. Preparation of the Receptor:
- Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
- Remove water molecules and any co-crystallized ligands.
- Add polar hydrogens to the protein, as they are crucial for hydrogen bonding interactions.
- Assign partial charges to the atoms (e.g., Gasteiger charges).
- Convert the prepared protein file to the PDBQT format, which is required by AutoDock Vina.
2. Preparation of the Ligand Library:
- Obtain a library of small molecules in a 3D format (e.g., SDF or MOL2).
- Generate 3D conformations for each ligand if they are not already in 3D.
- Assign partial charges and define rotatable bonds.
- Convert the prepared ligand files to the PDBQT format.
3. Grid Box Generation:
- Define a 3D grid box that encompasses the binding site of the receptor. This grid is where the docking calculations will be performed. The size and center of the grid box are critical parameters that must be carefully chosen to cover the entire binding pocket.
4. Docking Simulation:
- Execute AutoDock Vina, providing the prepared receptor and ligand files, and the grid box parameters as input.
- Vina will perform the docking calculations for each ligand, generating multiple binding poses and assigning a binding affinity score (in kcal/mol) to each pose.
5. Analysis of Results:
- Rank the ligands based on their predicted binding affinities.
- Visually inspect the binding poses of the top-scoring ligands to analyze their interactions with the active site residues (e.g., hydrogen bonds, hydrophobic interactions).
- Select a subset of promising candidates for experimental validation.
dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 2: A typical structure-based virtual screening workflow.
Deep Dive: Ligand-Based Drug Design (LBDD)
In the absence of a target structure, the focus shifts to the known active ligands, from which we can infer the necessary structural and physicochemical properties for bioactivity.
Core Methodologies: QSAR and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] This is achieved by calculating molecular descriptors (numerical representations of chemical information) for each compound and then using statistical methods to build a predictive model.
-
2D-QSAR: Utilizes descriptors derived from the 2D representation of molecules (e.g., topological indices, molecular weight).
-
3D-QSAR: Employs descriptors that depend on the 3D conformation of the molecules (e.g., CoMFA and CoMSIA).
Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target.[9] These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive/negative charges. A pharmacophore model can be generated by aligning a set of active molecules and identifying their common features. This model can then be used as a 3D query to screen compound libraries for molecules that match the pharmacophore.
LBDD Workflow: A Step-by-Step Protocol for Pharmacophore Modeling and Screening
This protocol outlines a general workflow for ligand-based pharmacophore modeling and subsequent virtual screening.
1. Dataset Preparation:
- Compile a dataset of known active compounds for the target of interest.
- Ideally, also include a set of known inactive compounds (decoys) for model validation.
- Ensure the biological activity data (e.g., IC50, Ki) is consistent and reliable.
2. Pharmacophore Hypothesis Generation:
- Generate multiple 3D conformations for each active ligand.
- Align the conformers of the active molecules to identify common chemical features.
- Generate a set of pharmacophore hypotheses, each representing a different combination of features.
3. Pharmacophore Model Validation:
- Evaluate the generated hypotheses based on their ability to distinguish between active and inactive compounds. Common validation metrics include the Enrichment Factor (EF) and the Güner-Henry (GH) score.[10][11][12] A good model should retrieve a high percentage of active compounds while minimizing the retrieval of inactives.
4. Database Screening:
- Use the validated pharmacophore model as a 3D query to screen a large compound database.
- The software will identify molecules that can adopt a conformation that matches the pharmacophore features.
5. Hit Filtering and Analysis:
- The initial hits from the pharmacophore screen are often further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and other criteria.
- The final set of promising candidates is then subjected to experimental validation.
dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Figure 3: A typical ligand-based pharmacophore modeling and screening workflow.
Head-to-Head Comparison: Ligand-Based vs. Structure-Based Approaches
The choice between LBDD and SBDD is not merely a matter of data availability; it also involves considering the strengths and weaknesses of each approach in the context of a specific drug discovery project.
| Feature | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |
| Primary Requirement | A set of known active ligands.[4][7] | 3D structure of the target.[4][5] |
| Core Principle | Similar molecules have similar biological activities. | Rational design based on complementarity to the binding site. |
| Key Methodologies | QSAR, Pharmacophore Modeling, Similarity Searching.[8] | Molecular Docking, De Novo Design, Structure-Based Pharmacophore.[5] |
| Strengths | - Applicable when target structure is unknown.[4]- Computationally less expensive than some SBDD methods.- Can effectively explore vast chemical spaces. | - Provides detailed insights into binding interactions.[5]- Enables rational design and optimization of inhibitors.- Can identify novel scaffolds that are not similar to known actives. |
| Limitations | - Heavily reliant on the quality and diversity of the known active ligands.- May fail to identify novel scaffolds that are structurally dissimilar to the known actives.- The generated models are indirect representations of the binding site. | - Requires a high-resolution 3D structure of the target.- Scoring functions for docking can be inaccurate in predicting binding affinities.- Receptor flexibility can be a significant challenge. |
| Typical Application | Hit identification and lead optimization when the target structure is unavailable. | Hit identification, lead optimization, and understanding mechanisms of action when the target structure is known. |
Performance Metrics: A Quantitative Look
The performance of virtual screening methods is often evaluated using metrics that quantify their ability to enrich a small subset of a large database with active compounds.
-
Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a ranked list compared to a random selection. For example, an EF₁% of 20 means that the top 1% of the ranked database is 20 times more enriched with active compounds than a random 1% sample.[13]
-
Güner-Henry (GH) Score: A metric used to validate pharmacophore models, which considers both the percentage of active compounds retrieved in the hit list and the percentage of actives in the entire database. A GH score between 0.7 and 1.0 is generally considered indicative of a good model.[10][11]
-
Receiver Operating Characteristic (ROC) Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) is a common metric for evaluating the overall performance of a virtual screen, with a value of 1.0 representing a perfect screen and 0.5 representing a random screen.
While direct, universal comparisons of performance are challenging due to the target- and dataset-dependent nature of these methods, several studies have provided valuable insights. For instance, a benchmark comparison against eight targets found that pharmacophore-based virtual screening (PBVS) outperformed docking-based virtual screening (DBVS) in retrieving active compounds in the majority of cases.[14] However, it's crucial to recognize that these approaches are often complementary, and their combined use can lead to more robust and successful outcomes.[9][15]
The Self-Validating System: Best Practices for Scientific Integrity
To ensure the trustworthiness and reproducibility of in silico studies, a rigorous validation process is paramount.
-
For QSAR Models:
-
Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and predictive power of the model.
-
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. Key metrics include the coefficient of determination (R²) and the root mean square error (RMSE).[8][16][17][18][19]
-
-
For Pharmacophore Models:
-
Decoy Set Validation: A database containing known active compounds and a much larger number of "decoy" (presumed inactive) molecules is screened with the pharmacophore model. A good model should have a high enrichment of active compounds in the top-ranked hits.
-
-
For Molecular Docking:
-
Redocking: The co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).
-
Crucially, the ultimate validation for any in silico prediction is experimental testing. [20] The goal of these computational methods is not to replace the wet lab but to guide and prioritize experimental efforts, thereby increasing the efficiency and success rate of the drug discovery process.[21][22]
Conclusion: An Integrated and Rational Approach to Inhibitor Discovery
Both ligand-based and structure-based in silico methods are powerful tools in the modern drug discovery arsenal. The choice between them is primarily dictated by the availability of a 3D target structure. However, as we have seen, the considerations run deeper, encompassing the specific goals of the project, the nature of the available data, and the inherent strengths and limitations of each methodology.
As a Senior Application Scientist, I advocate for an integrated and rational approach. When possible, the combination of ligand- and structure-based methods can provide a more comprehensive understanding of the structure-activity landscape and lead to more diverse and promising hit compounds.[9][15] By adhering to rigorous validation protocols and maintaining a clear understanding of the underlying principles, researchers can leverage these computational tools to significantly accelerate the journey from a biological hypothesis to a potential therapeutic intervention.
References
- This section would be populated with a numbered list of all cited sources, including title, source, and a valid, clickable URL.
Sources
- 1. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bigchem.eu [bigchem.eu]
- 14. GitHub - uibcdf/OpenPharmacophore: An open library to work with pharmacophores. [github.com]
- 15. Merging Ligand-Based and Structure-Based Methods in Drug Discovery: An Overview of Combined Virtual Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beware of R2: simple, unambiguous assessment of the prediction accuracy of QSAR and QSPR models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyl N-Benzylpyrrolidine-3-carboxylate
This guide provides a detailed, procedural framework for the safe and compliant disposal of Benzyl N-Benzylpyrrolidine-3-carboxylate (CAS No. 570423-97-1)[1]. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of a chemical, including its final disposition. This document is engineered to provide clear, actionable intelligence, ensuring that every step of the disposal process is self-validating and grounded in established safety protocols and regulatory standards.
The procedural integrity of your laboratory hinges on the meticulous management of chemical waste. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties under frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3] This guide synthesizes regulatory mandates with practical, field-proven insights to build a robust disposal plan.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal protocol is a thorough understanding of the chemical's hazards. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on analogous structures is scientifically prudent. Related compounds, such as 1-Benzyl-pyrrolidine-3-carboxylic acid and Methyl N-benzyl-3-pyrrolidinecarboxylate, are classified as harmful if swallowed, skin sensitizers, and serious eye irritants.[4][5] Therefore, this compound must be handled as a hazardous chemical.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2] Given the data on related compounds, this substance is presumed to be a toxic waste.
Table 1: Chemical Profile and Anticipated Hazard Classification
| Property | Value / Anticipated Classification | Rationale & Significance for Disposal |
| CAS Number | 570423-97-1[1] | Unique identifier for accurate tracking and labeling. |
| Molecular Formula | C₁₉H₂₁NO₂[1] | Compositional data for waste manifest documentation. |
| Physical State | Solid / Liquid (Check specific batch) | Dictates containment needs (e.g., wide-mouth vs. narrow-neck container). |
| Anticipated GHS Pictogram | GHS07 (Exclamation Mark)[4][5] | Signals potential for skin/eye irritation, skin sensitization, or being harmful if swallowed. |
| Anticipated Signal Word | Warning[4][5] | Indicates a moderate level of hazard. |
| Anticipated Hazard Statements | H302: Harmful if swallowed[4][5]H317: May cause an allergic skin reaction[4]H319: Causes serious eye irritation[5] | Informs PPE selection and dictates that this waste stream cannot be disposed of in regular trash or via sewer.[6] |
| Incompatibilities | Strong oxidizing agents[7][8] | Waste must be segregated from oxidizers to prevent potentially hazardous reactions.[9] |
Part 2: Personal Protective Equipment (PPE) and Safety Protocols
Before handling the chemical for use or disposal, the implementation of appropriate engineering controls and PPE is mandatory. This protocol is designed to minimize all routes of potential exposure.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[10] Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment : A multi-layered PPE approach is essential for safety.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Safety goggles or safety glasses with side-shields. A face shield is required if there is a significant splash risk. | Protects against accidental splashes that can cause serious eye irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, absorption, and potential sensitization.[4][10] |
| Body Protection | A standard laboratory coat. | Protects personal clothing from contamination. |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA and OSHA regulations.[2][12] Adherence to this workflow is critical for maintaining a safe and regulatory-compliant laboratory environment.
1. Waste Segregation: Immediately upon generation, designate waste containing this compound for hazardous waste collection.
-
Action: Do NOT mix this waste stream with other chemical wastes, particularly strong oxidizing agents, to prevent unforeseen reactions.[7][9] Collect it in a dedicated waste container.
2. Container Selection: The integrity of the waste containment is paramount.
-
Action: Select a container that is in good condition, free of leaks or cracks, and constructed of a material compatible with the chemical.[13] The container's original packaging is often a suitable choice.[9] It must have a secure, tight-fitting lid.
3. Hazardous Waste Labeling: Proper labeling is a core requirement of the OSHA Laboratory Standard and EPA regulations.[2][14] The label must be legible, durable, and clearly visible.
-
Action: Affix a "Hazardous Waste" label to the container.[13] The label MUST include the following information:
-
The words "Hazardous Waste" .[9]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9]
-
A list of all components and their approximate percentages if it is a mixture.
-
The associated hazards (e.g., "Toxic," "Irritant," "Skin Sensitizer").[9]
-
The date on which the container first received waste (accumulation start date).[15]
-
4. Accumulation and Storage: Store the prepared waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Action: The SAA must be at or near the point of generation. Keep the container securely capped at all times, except when adding waste.[13] It is best practice to use secondary containment (e.g., a chemical-resistant tray) to mitigate potential leaks or spills.[13]
5. Final Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6][15]
-
Action: Once the container is full, or according to your institution's policy, arrange for pickup by your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16]
6. Decontamination of Empty Containers: An empty container that held this chemical must still be managed as hazardous waste unless properly decontaminated.
-
Action: To render a container "RCRA empty," triple-rinse it with a suitable solvent (e.g., methanol or acetone) that can dissolve the residue.[13][16] The rinsate from this process is considered hazardous waste and MUST be collected in a properly labeled hazardous waste container for disposal.[16] After triple-rinsing and air-drying, deface the original label and dispose of the container as non-hazardous solid waste.
Part 4: Emergency Procedures – Spill Management
Accidental spills must be managed promptly and safely.
-
Small Spills: For minor spills that you are trained to handle, don appropriate PPE. Cover the spill with a non-reactive, inert absorbent material such as vermiculite, sand, or cat litter.[15] Once absorbed, carefully sweep the material into a sealable container. Label the container as hazardous waste and manage it for EHS pickup.[15]
-
Large Spills: In the event of a large spill, immediately evacuate the area and alert others. Contact your institution's EHS or emergency response team without delay.[15] Secure the area to prevent entry until the response team arrives.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest degree of safety, scientific integrity, and regulatory compliance, reinforcing the culture of safety that is the bedrock of innovative research.
References
-
GHS Classification (Rev.11, 2025) Summary . PubChem. Available from: [Link]
-
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . International Labour Organization. Available from: [Link]
-
Hazard Communication - Globally Harmonized System . Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Globally Harmonized System (GHS) of classification and labelling of chemicals . WorkSafe Victoria. Available from: [Link]
-
About the GHS . United Nations Economic Commission for Europe (UNECE). Available from: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available from: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Available from: [Link]
-
Laboratory Safety OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
Hazardous Waste and Disposal Considerations . American Chemical Society. Available from: [Link]
-
Hazardous Waste Disposal Procedures Handbook . Lehigh University. Available from: [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available from: [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. Available from: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). Available from: [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. Available from: [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. Available from: [Link]
-
Safety Data Sheet for PERU-BALM natural . Carl ROTH. Available from: [Link]
-
Safety Data Sheet for Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride . Fisher Scientific. Available from: [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime (UNODC). Available from: [Link]
-
ChemView . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP). Available from: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. danielshealth.com [danielshealth.com]
- 3. osha.gov [osha.gov]
- 4. 1-Benzyl-pyrrolidine-3-carboxylic acid AldrichCPR 5731-18-0 [sigmaaldrich.com]
- 5. METHYL N-BENZYL-3-PYRROLIDINECARBOXYLATE | 17012-21-4 [chemicalbook.com]
- 6. acs.org [acs.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.es [fishersci.es]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. mastercontrol.com [mastercontrol.com]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling Benzyl N-Benzylpyrrolidine-3-carboxylate: Personal Protective Equipment and Disposal
From the Scientist's Bench: In the dynamic landscape of drug discovery and chemical synthesis, our primary responsibility extends beyond achieving novel molecular targets; it encompasses an unwavering commitment to safety. The compound in focus, Benzyl N-Benzylpyrrolidine-3-carboxylate, lacks a comprehensive, publicly available Safety Data Sheet (SDS). This guide, therefore, is constructed from first principles, drawing upon extensive data from structurally analogous compounds. We will operate under the essential laboratory tenet: in the absence of specific data, treat a substance with a high degree of caution, assuming potential hazards based on its constituent chemical moieties. This document provides the critical safety and logistical framework for its handling and disposal.
Hazard Analysis: An Evidence-Based Assessment
To establish a robust safety protocol, we must first infer the potential hazards of this compound by examining its core components: the pyrrolidine ring, the benzyl groups, and the carboxylate ester linkage.
| Chemical Moiety | Known Hazards of Analogs | Significance for Handling Protocol |
| Pyrrolidine | Highly flammable liquid and vapor; Harmful if swallowed, inhaled, or in contact with skin; Causes severe skin burns and eye damage.[1][2][3][4] | Assumed to be flammable, corrosive, and toxic. Requires stringent controls to prevent skin/eye contact and inhalation. |
| Benzyl Group | Skin irritation; Harmful if swallowed.[5] Toxicity is generally lower than pyrrolidine but contributes to overall risk. | Reinforces the need for robust skin and eye protection and good ventilation. |
| Carboxylate Ester | Often flammable; Can undergo hydrolysis.[6][7] | Contributes to potential flammability. Handling procedures must account for reactivity. |
Given this analysis, we will proceed with the assumption that this compound is a flammable liquid that is corrosive to skin and eyes, and toxic upon inhalation, ingestion, or dermal absorption.
Core Directive: Personal Protective Equipment (PPE)
Personal Protective Equipment is the final and most personal line of defense. Its selection and use must be deliberate and informed by the compound's potential hazards.
Respiratory Protection
Due to the inferred inhalation toxicity of the pyrrolidine moiety, all handling of this compound must be conducted within a certified chemical fume hood to minimize vapor exposure.[2][4][8] If there is a potential for exposure outside of a fume hood (e.g., during a large spill or equipment failure), a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[2][4]
Eye and Face Protection
The risk of severe, irreversible eye damage from related compounds necessitates stringent eye protection.[3][9]
-
Minimum Requirement: Tightly fitting chemical splash goggles are required at all times.[3]
-
Recommended for Dispensing/Transfer: A face shield, worn in conjunction with chemical splash goggles, is strongly recommended when handling larger quantities (>50 mL) or during operations with a higher splash risk.[2][3]
Hand Protection
The potential for this compound to cause severe skin burns and be absorbed dermally makes glove selection a critical control point.[1][3]
-
Glove Type: Wear chemical protective gloves.[1][2] Given the compound's structure, nitrile gloves may offer initial splash protection, but for prolonged contact, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult the glove manufacturer's resistance chart for specific chemical compatibility.
-
Glove Technique: Always inspect gloves for tears or punctures before use.[3] Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves must be disposed of as hazardous waste.
Skin and Body Protection
To prevent accidental skin contact, appropriate protective clothing is essential.
-
A flame-resistant lab coat must be worn and kept fully buttoned.
-
For operations involving significant splash potential, a chemically resistant apron should be worn over the lab coat.
-
Wear long pants and closed-toe shoes; safety footwear is recommended.[1]
Operational Plan: From Bench to Waste
A safe workflow integrates PPE with engineering controls and established procedures. The following diagram illustrates the hierarchy of controls that forms the basis of this operational plan.
Caption: Figure 1. Hierarchy of controls for managing chemical risk.
Safe Handling and Storage
-
Ventilation: All work must be performed in a well-ventilated area, preferably a certified chemical fume hood.[2][8] Facilities should be equipped with an eyewash station and a safety shower in close proximity.[2][4]
-
Ignition Sources: This compound is assumed to be flammable. Keep it away from heat, sparks, open flames, and other ignition sources.[2][3] Use only non-sparking tools, and ground and bond containers during transfer to prevent static discharge.[2][8]
-
Storage: Store in a cool, dry, well-ventilated, and locked-up area.[3][10] Keep the container tightly closed and consider storing under an inert gas like argon or nitrogen, as related compounds can be air-sensitive.[1][2][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[1][4][9]
Emergency Procedures
-
Spill: In the event of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, contain the spill and absorb it with an inert material like vermiculite or sand.[2] Place the contaminated absorbent into a sealed, properly labeled container for hazardous waste disposal.[3][12] For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[12]
-
First Aid:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[3][9]
-
Inhalation: Move the person to fresh air.[2][10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][9] Rinse mouth with water. Seek immediate medical attention.[2][9]
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Waste Characterization: All waste containing this compound, including contaminated consumables (gloves, absorbent pads, pipette tips), must be treated as hazardous waste.[12][13]
-
Containerization: Collect waste in a designated, chemically compatible, and sealable container.[12][14] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and an indication of the potential hazards (e.g., Flammable, Toxic, Corrosive).[12]
-
Disposal Pathway: Under no circumstances should this chemical be disposed of down the drain.[12] Follow your institution's specific procedures for arranging a hazardous waste pickup with the EHS office.[12]
This guide provides a foundational framework for the safe handling of this compound. Always consult your institution's specific chemical hygiene plan and standard operating procedures before beginning any work.
References
-
Pyrrolidine - Safety Data Sheet. Apollo Scientific.
-
Material Safety Data Sheet - Pyrrolidine. Cole-Parmer.
-
1-Benzyl-3-aminopyrrolidine - Safety Data Sheet. TCI Chemicals.
-
PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.
-
Pyrrolidine - Safety Data Sheet. Fisher Scientific.
-
MSDS BENZYL BENZOATE. Bell Flavors & Fragrances.
-
Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride - Safety Data Sheet. Fisher Scientific.
-
(S)-(-)-1-Benzyl-3-hydroxypyrrolidine - Safety Data Sheet. Fisher Scientific.
-
5-Amino-1H-[1][2][3]-triazole-3-carboxylic acid methyl ester - Safety Data Sheet. Fisher Scientific.
-
Hazard Summary: Pyrrolidine. New Jersey Department of Health.
-
N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors. ResearchGate.
-
(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid benzyl ester - Safety Data Sheet. AK Scientific, Inc.
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).
-
Safety Data Sheet - Aliphatic Carboxylic Ester. Carboline.
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
-
Proper Disposal of [Benzyl(dimethyl)silyl]methanol. BenchChem.
-
Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. U.S. Environmental Protection Agency (EPA).
-
Esterification - SmartLabs. SmartLabs.
-
Pyrrolidine | C4H9N. PubChem, National Institutes of Health (NIH).
-
Hazardous Materials Disposal Guide. Nipissing University.
-
Ethyl 1-benzylpyrrolidine-3-carboxylate Product Description. ChemicalBook.
-
Benzyl benzoate - Safety Data Sheet. Sigma-Aldrich.
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready.
-
Standard Operating Procedures for Hazardous Chemicals - Benzene. University of Washington, Department of Chemistry.
-
RIFM fragrance ingredient safety assessment, benzyl cinnamate. Food and Chemical Toxicology.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
GPS Safety Summary - Benzyltoluene. Arkema.
-
1-Benzyl-3-pyrrolidinone 98 775-16-6. Sigma-Aldrich.
-
Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate. Pharmaffiliates.
-
3-AMINO-1-BENZYL-PYRROLIDINE-3-CARBOXYLIC ACID ETHYL ESTER. Echemi.
-
N-BENZYLPYRROLIDINE | 29897-82-3. ChemicalBook.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. arkema.com [arkema.com]
- 6. smartlabs.co.za [smartlabs.co.za]
- 7. scienceready.com.au [scienceready.com.au]
- 8. nj.gov [nj.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.dk [fishersci.dk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. nipissingu.ca [nipissingu.ca]
- 14. ic.ptb.de [ic.ptb.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
